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  • Product: (E)-Ceftriaxone Disodium
  • CAS: 104376-79-6

Core Science & Biosynthesis

Foundational

(E)-Ceftriaxone Disodium chemical structure and properties

An In-Depth Technical Guide to (E)-Ceftriaxone Disodium for Researchers and Drug Development Professionals Abstract (E)-Ceftriaxone Disodium is the geometric isomer of Ceftriaxone, a widely utilized third-generation ceph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (E)-Ceftriaxone Disodium for Researchers and Drug Development Professionals

Abstract

(E)-Ceftriaxone Disodium is the geometric isomer of Ceftriaxone, a widely utilized third-generation cephalosporin antibiotic. While the parent compound, (Z)-Ceftriaxone, is the active pharmaceutical ingredient (API), the (E)-isomer is recognized as a significant impurity (Ceftriaxone EP Impurity A) that can arise during synthesis or degradation.[1][2][3] Its presence must be carefully monitored and controlled to ensure the safety and efficacy of Ceftriaxone-based therapeutics. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to (E)-Ceftriaxone Disodium, offering critical insights for researchers and professionals in drug development and quality control.

Chemical Identity and Structure

(E)-Ceftriaxone Disodium is structurally distinct from its (Z)-isomer at the methoxyimino group of the acetamido side chain. This seemingly minor difference in spatial arrangement has significant implications for its biological activity and its classification as an impurity.

The formal chemical name for (E)-Ceftriaxone Disodium is disodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[4]

Key Identifiers:

  • CAS Number: 97164-54-0[4]

  • Synonyms: Ceftriaxone EP Impurity A, Ceftriaxone Disodium E-isomer, (E)-Ceftriaxone Sodium[1]

Caption: Chemical Structure of (E)-Ceftriaxone.

Physicochemical Properties

The physicochemical properties of (E)-Ceftriaxone Disodium are crucial for its isolation, characterization, and for the development of analytical methods to distinguish it from the (Z)-isomer.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃
Molecular Weight 598.54 g/mol
Appearance White to yellowish crystalline powder[5][6][7]
Solubility Readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[5][6][7]
pKa (of Ceftriaxone) ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH)[8][9]
Storage Recommended storage at 2-8°C, protected from light.[9]

Mechanism of Action: The Beta-Lactam Core

As a beta-lactam antibiotic, the foundational mechanism of action for Ceftriaxone involves the inhibition of bacterial cell wall synthesis.[10][11][12][13] The structural core, which (E)-Ceftriaxone shares with its active isomer, is designed to mimic the D-alanyl-D-alanine terminal dipeptide of peptidoglycan precursors.

This mimicry allows the molecule to bind to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[12] The acylation of the PBP active site by the beta-lactam ring is an irreversible reaction, which effectively inactivates the enzyme. This disruption of cell wall synthesis leads to the cessation of bacterial growth and, ultimately, cell lysis due to high internal osmotic pressure.[12]

G cluster_drug Drug Action cluster_bacterium Bacterial Cell Ceftriaxone (E)-Ceftriaxone (Beta-Lactam Core) PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Irreversible Binding & Inhibition CellWall Bacterial Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis & Death CellWall->Lysis Weakening

Caption: Mechanism of Ceftriaxone action via PBP inhibition.

Synthesis and Formation of the (E)-Isomer

Ceftriaxone is a semi-synthetic cephalosporin.[5][14] Its synthesis typically begins with 7-aminocephalosporanic acid (7-ACA).[15][16] The process involves the condensation of the 7-amino group with a reactive derivative of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.[14][15]

The formation of the (E)-isomer impurity is a critical consideration during this synthesis. The stereochemistry around the oxime double bond (C=N) is established during the creation of the side chain. Conditions during the reaction, such as solvent, temperature, and pH, can influence the ratio of (Z) to (E) isomers. The (E)-isomer, being the thermodynamically less stable product, can also be formed through isomerization from the (Z)-isomer under certain stress conditions like exposure to light or non-optimal pH during storage.

Analytical Methodologies

The quantification and control of (E)-Ceftriaxone Disodium are mandated by pharmacopeial standards. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution and sensitivity.[17][18]

Representative HPLC Protocol for Impurity Profiling

This protocol is a representative methodology for the separation of (E)-Ceftriaxone from the (Z)-isomer and other related substances.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: Buffer solution (e.g., 0.02 M sodium phosphate) with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate), pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Detection:

    • Detector: UV-Vis Spectrophotometer.

    • Wavelength: Detection is typically performed at 254 nm or 272 nm.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the Ceftriaxone Sodium sample in a suitable diluent (e.g., Mobile Phase A or water) to a known concentration.

    • Ensure the sample is fully dissolved and filter through a 0.45 µm filter if necessary.

  • Analysis and Quantification:

    • Inject a reference standard of (E)-Ceftriaxone Disodium to determine its retention time.

    • Inject the sample solution.

    • Identify the (E)-isomer peak in the sample chromatogram by comparing retention times.

    • Quantify the impurity based on its peak area relative to the main (Z)-Ceftriaxone peak, using an external standard or area normalization methods as specified by the relevant pharmacopeia.

G SamplePrep 1. Sample Preparation (Dissolution & Filtration) Injection 2. HPLC Injection SamplePrep->Injection Separation 3. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 4. UV Detection (254/272 nm) Separation->Detection Data 5. Data Acquisition (Chromatogram) Detection->Data Analysis 6. Peak Identification & Quantification (vs. Reference Standard) Data->Analysis

Caption: Workflow for HPLC analysis of (E)-Ceftriaxone impurity.

Stability and Degradation

The stability of Ceftriaxone is a critical factor, as degradation can lead to a loss of potency and an increase in impurities, including the (E)-isomer. Studies have shown that the stability of Ceftriaxone solutions is dependent on several factors:

  • Temperature: Stability decreases significantly as temperature increases. Solutions are significantly more stable when refrigerated (e.g., 4-5°C) or frozen (-20°C) compared to room temperature.[17][19][20]

  • Concentration: The concentration of the Ceftriaxone solution can affect its stability.[17][19]

  • Diluent: The choice of solvent or diluent (e.g., sterile water, 0.9% NaCl, 5% dextrose, lidocaine) impacts the stability profile.[17][19]

  • pH: The pH of the solution is critical; deviations from the optimal pH (around 6.7 for a 1% aqueous solution) can accelerate degradation.[5][6]

  • Light Exposure: As with many cephalosporins, exposure to light can promote degradation and isomerization.

Conclusion

(E)-Ceftriaxone Disodium is a critical process-related impurity and potential degradant of the antibiotic Ceftriaxone. A thorough understanding of its chemical structure, properties, and the analytical methods for its detection is paramount for drug development professionals. Ensuring that levels of this and other impurities are kept within stringent, pharmacopeially-defined limits is essential for guaranteeing the quality, safety, and therapeutic efficacy of Ceftriaxone formulations. The continued application of robust analytical techniques like HPLC remains the cornerstone of this quality control effort.

References

  • PharmaCompass. (n.d.). Ceftriaxone, Disodium Salt, Hemiheptahydrate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ceftriaxone Sodium - Impurity A (Sodium Salt). Retrieved from [Link]

  • PubChem. (n.d.). (E)-Ceftriaxone Sodium. Retrieved from [Link]

  • Wikidoc. (2013). Ceftriaxone description. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Ceftriaxone. Retrieved from [Link]

  • RxList. (n.d.). Ceftriaxone (Ceftriaxone Sodium and Dextrose Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ceftriaxone Sodium-impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Ceftriaxone for Injection, USP. Retrieved from [Link]

  • ResearchGate. (n.d.). (a–c): Indicating the structure of ceftriaxone disodium, Ceftriaxone (E)-isomer and Ceftriaxone 3-ene isomer respectively. Retrieved from [Link]

  • PubMed. (n.d.). Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing. Retrieved from [Link]

  • Fresenius Kabi. (2022). Ceftriaxone for Injection, USP. Retrieved from [Link]

  • Drugs.com. (2026). Ceftriaxone: Package Insert / Prescribing Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of ceftriaxone disodium salt. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ceftriaxone Sodium?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0553792A2 - Process for the preparation of the disodium salt hemiheptahydrate of ceftriaxone.
  • DailyMed. (n.d.). CEFTRIAXONE SODIUM injection, powder, for solution. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability of Ceftriaxone Sodium in vials using different Diluents. Retrieved from [Link]

  • PubChem. (n.d.). Ceftriaxone, (E)-. Retrieved from [Link]

  • PubMed. (2005). Stability of ceftriaxone disodium in Biotrakson and Tartriakson. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Ceftriaxone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Retrieved from [Link]

  • precisionFDA. (n.d.). CEFTRIAXONE SODIUM. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (n.d.). An improvement for synthesis of ceftriaxone sodium. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061472A - One-pot synthesis method of ceftriaxone sodium.

Sources

Exploratory

Stereochemical Impurities in Cephalosporin Synthesis: A Technical Guide to (E)-Ceftriaxone Disodium

Ceftriaxone is a third-generation cephalosporin antibiotic renowned for its broad-spectrum efficacy and robust resistance to β -lactamase enzymes. Its pharmacological potency relies entirely on its stereochemistry: the a...

Author: BenchChem Technical Support Team. Date: March 2026

Ceftriaxone is a third-generation cephalosporin antibiotic renowned for its broad-spectrum efficacy and robust resistance to β -lactamase enzymes. Its pharmacological potency relies entirely on its stereochemistry: the active pharmaceutical ingredient (API) must exist strictly as the (Z)-isomer (syn-configuration) at the methoxyimino moiety. However, environmental stress and synthetic non-selectivity can generate the (E)-isomer (anti-configuration), officially recognized in pharmacopoeias as Ceftriaxone Impurity A .

This whitepaper provides a rigorous physicochemical profile of (E)-Ceftriaxone Disodium, a mechanistic analysis of its formation, and a self-validating analytical protocol for its isolation and quantification in drug development.

Physicochemical Profiling and Structural Dynamics

The orientation of the methoxyimino group is the sole structural differentiator between the active API and its primary impurity. In the (Z)-configuration, the methoxy group is oriented toward the aminothiazole ring. In the (E)-configuration, it rotates away, fundamentally altering the molecule's spatial footprint.

  • (E)-Ceftriaxone Disodium : The disodium salt of the E-isomer is registered under , with a molecular weight of 598.54 g/mol [1]. Its molecular formula is C18H16N8Na2O7S3.

  • (E)-Ceftriaxone (Free Acid) : The free acid form is registered under[2], with a molecular weight of 554.58 g/mol [3].

Table 1: Comparative Physicochemical Data
Property(Z)-Ceftriaxone Disodium (API)(E)-Ceftriaxone Disodium (Impurity A)(E)-Ceftriaxone (Free Acid)
CAS Number 104376-79-697164-54-092143-31-2[2]
Molecular Weight 598.54 g/mol 598.54 g/mol [1]554.58 g/mol [3]
Molecular Formula C18H16N8Na2O7S3C18H16N8Na2O7S3C18H18N8O7S3[3]
Pharmacopoeial Status Active APIUSP/EP Impurity A[4]EP Impurity A[3]

Mechanistic Origins: The Causality of Isomerization

In pharmaceutical manufacturing, understanding why an impurity forms is as critical as detecting it. The methoxyimino group in Ceftriaxone is synthesized via the acylation of 7-aminocephalosporanic acid (7-ACA) derivatives.

Thermodynamic vs. Kinetic Control: While the (Z)-isomer is kinetically favored during controlled synthesis, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the methoxy group and the bulky aminothiazole ring.

Photoisomerization Causality: Exposure to UV light provides the activation energy required to temporarily break the π -bond of the imine. This allows free rotation around the C=N bond, followed by relaxation into the thermodynamically stable (E)-configuration. Consequently, improper storage of the API leads to a direct, linear increase in (E)-Ceftriaxone levels.

Pharmacological Impact: The (Z)-configuration is not arbitrary; it creates a critical steric shield over the β -lactam ring, preventing β -lactamase enzymes from docking and hydrolyzing the antibiotic. The (E)-isomer points the methoxy group away from the core, stripping the molecule of its enzymatic resistance and rendering it pharmacologically inert.

Isomerization API (Z)-Ceftriaxone (Active API) Stress UV/Thermal Stress (Energy Input) API->Stress Environmental Exposure Efficacy Steric Shielding: β-Lactamase Resistant API->Efficacy Pharmacological Function Impurity (E)-Ceftriaxone (Impurity A) Stress->Impurity Photoisomerization Degradation Steric Exposure: Enzymatic Hydrolysis Impurity->Degradation Loss of Resistance

Pathway of (Z)-Ceftriaxone photoisomerization to (E)-Ceftriaxone and its pharmacological impact.

Analytical Workflows: Self-Validating HPLC Protocol

To ensure trustworthiness in quality control, the quantification of (E)-Ceftriaxone Disodium must rely on a self-validating High-Performance Liquid Chromatography (HPLC) system. The protocol below embeds System Suitability Testing (SST) as a mandatory gatekeeper to prevent false-negative impurity reporting.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Phase A (Buffer): Dissolve 3.2 g of tetraheptylammonium bromide (an ion-pairing agent) in 1000 mL of water, adjusted to pH 7.0 with phosphate buffer. Causality: The ion-pairing agent neutralizes the highly polar carboxylic acid and sulfonic acid moieties, dramatically improving retention on a hydrophobic stationary phase.

  • Phase B (Organic): HPLC-grade Acetonitrile.

Step 2: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject a resolution solution containing 10 µg/mL of both (Z)-Ceftriaxone and [4].

  • Causality: Because the (E)-isomer is slightly less polar due to its extended conformation, it interacts more strongly with the stationary phase and elutes after the (Z)-isomer.

  • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the (Z) and (E) peaks must be ≥3.0 . If this fails, the system is invalid and column equilibration must be repeated.

Step 3: Sample Preparation

  • Dissolve the Ceftriaxone API sample in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Critical Control: All sample preparation must be conducted in actinic (amber) glassware. Causality: Standard borosilicate glass permits UV transmission, which will induce in-situ photoisomerization during the analysis, artificially inflating the (E)-isomer assay results.

Step 4: Chromatographic Execution

  • Column : C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm[4].

  • Elution : Isocratic (55% Phase A / 45% Phase B) to ensure baseline separation.

HPLC S1 System Suitability (Z/E Mix) S2 C18 Column Equilibration S1->S2 S3 Isocratic Elution S2->S3 S4 UV Detection (254 nm) S3->S4 S5 Peak Integration S4->S5

Self-validating HPLC workflow for the baseline resolution and quantification of (E)-Ceftriaxone.

References

  • Ceftriaxone EP Impurity A | CAS 92143-31-2. Veeprho.[Link]

  • Ceftriaxone, (E)- | CID 71587342. PubChem.[Link]

Sources

Foundational

Thermodynamics and Solubility Profiling of (E)-Ceftriaxone Disodium: A Comprehensive Guide to Solvent Selection and Crystallization Workflows

Executive Summary (E)-Ceftriaxone disodium is a highly polar, third-generation broad-spectrum cephalosporin antibiotic. In pharmaceutical manufacturing, the crystallization, purification, and formulation of its active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Ceftriaxone disodium is a highly polar, third-generation broad-spectrum cephalosporin antibiotic. In pharmaceutical manufacturing, the crystallization, purification, and formulation of its active pharmaceutical ingredient (API) rely heavily on precise thermodynamic solubility data. This technical guide synthesizes empirical solubility data across pure and binary solvent systems, explains the mechanistic causality behind solvent-solute interactions, and outlines self-validating experimental protocols for solubility determination.

Molecular Mechanics & Thermodynamic Principles

The Polarity Rule and the DMF Anomaly

The dissolution of ceftriaxone disodium is an endothermic process; its solubility in pure solvents uniformly increases as the temperature rises from 278 K to 318 K[1]. Because the molecular structure of the disodium salt is highly polar, its solubility generally follows the principle of "like dissolves like"—the more polar the solvent, the higher the solubility[1].

However, empirical data reveals a critical exception: N,N-dimethylformamide (DMF)[1]. While the bulk polarity of DMF is higher than that of methanol, the solubility of ceftriaxone disodium in DMF is significantly lower[1].

Causality: This anomaly is rooted in hydrogen bonding mechanics. Ceftriaxone disodium possesses multiple hydrogen-bond acceptor and donor sites. Methanol is a protic solvent capable of donating protons to form stabilizing hydrogen bonds with the solute. In contrast, DMF is an aprotic solvent. Despite its high dipole moment, its inability to act as a hydrogen-bond donor restricts its solvation capacity for this specific salt, overriding the generalized polarity rule[1].

Quantitative Solubility Profiles

To facilitate process design, the solubility data for ceftriaxone disodium is categorized into pure organic solvents and binary aqueous mixtures.

Table 1: Relative Solubility in Pure Solvents (278 K – 318 K)
SolventPolarity TypeSolubility ClassificationProcess Application
Formamide Polar ProticVery SolublePrimary Solvent[1]
Methanol Polar ProticSparingly SolubleIntermediate / Co-solvent[1]
N,N-Dimethylformamide Polar AproticSparingly SolubleIntermediate[1]
Ethanol Polar ProticVery Slightly SolubleAntisolvent[1]
Acetone Polar AproticVery Slightly SolubleAntisolvent[1]

Note: The absolute mole fraction solubility increases in the order: Acetone < Ethanol < DMF < Methanol < Formamide[1].

Table 2: Behavior in Binary Aqueous Mixtures

In aqueous systems, the addition of organic solvents drastically reduces the solubility of the disodium salt hemiheptahydrate, making them ideal for antisolvent crystallization.

Binary SystemTemperature RangeSolubility TrendMethod of Determination
Water + Acetone 298.15 K – 318.15 KDecreases with increasing Acetone[2]Gravimetric[2]
Water + Methanol 298.15 K – 318.15 KDecreases with increasing Methanol[3]Gravimetric[3]
Water + Ethanol 283.15 K – 303.15 KDecreases with increasing Ethanol[3]Gravimetric[3]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, solubility determinations must utilize self-validating systems that eliminate subjective human error.

Protocol A: Isothermal Laser Monitoring (For Pure Solvents)

Visual observation of dissolution in turbid solutions is prone to significant error. The laser monitoring technique provides an objective, quantifiable metric for equilibrium[1].

Step-by-Step Methodology:

  • Preparation: Add a precisely measured volume of the pure solvent into a jacketed glass vessel.

  • Thermal Equilibration: Circulate water through the jacket to maintain a constant temperature (±0.05 K)[1].

  • Baseline Calibration: Pass a laser beam through the pure solvent and record the maximum transmittance intensity.

  • Solute Addition: Introduce a known excess mass of ceftriaxone disodium[1]. The transmittance will immediately drop due to the scattering of light by suspended particles.

  • Equilibrium Validation: Continuously stir the solution. The system is self-validating: dissolution is complete only when the laser transmittance plateaus and remains constant for at least 30 minutes[1].

  • Quantification: Calculate the mole fraction solubility based on the mass of the solute completely dissolved at the plateau state[1].

LaserProtocol Step1 1. Thermostat Equilibration Step2 2. Solute Addition Step1->Step2 Step3 3. Laser Monitoring Step2->Step3 Step4 4. Transmittance Plateau Step3->Step4

Caption: Step-by-step laser monitoring workflow for isothermal solubility determination.

Protocol B: Static Gravimetric Method (For Binary Mixtures)

For water-co-solvent mixtures, the gravimetric method is preferred due to the complex refractive indices of mixed systems[3],[2].

Step-by-Step Methodology:

  • Saturation: Add excess ceftriaxone disodium hemiheptahydrate to a prepared binary solvent mixture (e.g., water + acetone) in a sealed flask[2].

  • Agitation: Stir the mixture at a constant temperature for 24 hours to ensure thermodynamic equilibrium[2].

  • Settling: Cease agitation and allow the undissolved solid to settle for 2 hours, ensuring the supernatant is completely clear.

  • Sampling & Weighing: Extract a precise aliquot of the clear supernatant using a pre-heated syringe (to prevent premature precipitation) and record its initial mass.

  • Evaporation & Validation: Dry the sample in a vacuum oven. The system validates complete solvent removal by requiring repeated drying cycles until a constant mass (±0.0001 g) is achieved[3].

  • Calculation: Determine solubility from the mass ratio of the dried residue to the evaporated solvent[3].

Antisolvent Crystallization Strategy

Because prolonged exposure to high temperatures or aqueous environments can cause the active pharmaceutical ingredient to hydrolyze[1], traditional cooling or evaporative crystallization is often unviable.

By leveraging the thermodynamic data above, engineers can design highly efficient antisolvent crystallization processes. Formamide or water serves as the primary solvent to achieve high initial API concentrations[1]. Subsequently, the controlled addition of acetone or ethanol—solvents in which the API is very slightly soluble[1]—forces the system into supersaturation, driving rapid and high-yield precipitation without thermal degradation[1].

SolventSelection API Ceftriaxone Disodium Formamide Formamide / Water (Very Soluble) API->Formamide Primary Solvent Methanol Methanol / DMF (Sparingly Soluble) API->Methanol Intermediate Acetone Acetone / Ethanol (Very Slightly Soluble) API->Acetone Antisolvent Cryst Antisolvent Crystallization Formamide->Cryst Add Antisolvent Acetone->Cryst Drives Precipitation

Caption: Thermodynamic decision matrix for solvent selection and crystallization.

References

  • Zhang, C., Wang, J., & Wang, Y. (2005). "Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K." Journal of Chemical and Engineering Data, American Chemical Society. URL: [Link]

  • Yin, Q., Wang, J., & Zhang, M. (2007). "Solubility and Density of the Disodium Salt Hemiheptahydrate of Ceftriaxone in Water + Ethanol Mixtures." ResearchGate. URL: [Link]

  • Yin, Q., et al. (2006). "Solubility and density of the disodium salt hemiheptahydrate of ceftriaxone in water + acetone mixtures." ResearchGate. URL: [Link]

Sources

Exploratory

Thermal Stability and Degradation Profile of (E)-Ceftriaxone Disodium

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract Ceftriaxone Disodium, a third-generation cephalosporin antibiotic, is a cornerstone in treating a wide array of bacterial infections....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Ceftriaxone Disodium, a third-generation cephalosporin antibiotic, is a cornerstone in treating a wide array of bacterial infections. Its clinical efficacy is intrinsically linked to its chemical stability, which is governed by its molecular structure, particularly the labile β-lactam ring and the (Z)-configuration of its methoxyimino moiety. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of Ceftriaxone Disodium. We delve into the critical factors influencing its stability, including temperature, humidity, pH, and light. The narrative synthesizes data from peer-reviewed literature to elucidate the kinetics and mechanisms of degradation, such as hydrolysis, isomerization to the (E)-form, and oxidation. Detailed, field-proven experimental protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method are presented, offering researchers a robust framework for stability assessment. This guide is intended to be an essential resource for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry, providing the foundational knowledge required to ensure the safety, quality, and efficacy of Ceftriaxone-based drug products.

Introduction: The Imperative for Stability Analysis

Ceftriaxone is a broad-spectrum β-lactam antibiotic widely used for treating severe infections, including meningitis, pneumonia, and gonorrhea[1]. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[1]. The therapeutic activity of Ceftriaxone is attributed to the specific stereochemistry of the active pharmaceutical ingredient (API), (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly supplied as the disodium salt.

The chemical integrity of this molecule is paramount. The presence of a strained β-lactam ring and a (Z)-isomer configuration in the oxime group makes Ceftriaxone susceptible to degradation under various environmental conditions[2][3]. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. One of the primary degradation pathways is the isomerization from the active (Z)-form to the inactive and potentially toxic (E)-isomer[4][5]. Therefore, a thorough understanding of its degradation profile is not merely an academic exercise but a regulatory and clinical necessity for developing stable formulations and ensuring patient safety. This guide provides an in-depth exploration of the factors governing Ceftriaxone's stability and the analytical strategies to monitor its degradation.

Intrinsic Chemical Liabilities of the Ceftriaxone Molecule

The susceptibility of Ceftriaxone to degradation is rooted in its molecular architecture. Several functional groups are inherently reactive:

  • The β-Lactam Ring: This four-membered ring is highly strained and prone to nucleophilic attack, primarily through hydrolysis. Cleavage of this ring is the most common degradation pathway for all β-lactam antibiotics, rendering the drug inactive as it can no longer mimic the D-Ala-D-Ala substrate of bacterial transpeptidases[1][3].

  • The C-7 Side Chain: The amide linkage in the C-7 side chain can undergo hydrolysis. Furthermore, the methoxyimino group exists as a (Z)-isomer (or syn-isomer), which is the active configuration. Under stress conditions like acid or heat, it can isomerize to the more thermodynamically stable but inactive (E)-isomer (anti-isomer)[2][4][5].

  • The C-3 Side Chain: The thioether linkage at the C-3 position is susceptible to hydrolysis and oxidation, which can lead to the displacement of the thiotriazinedione moiety[2]. This instability at the C-3 position is a known degradation route for many cephalosporins.

Understanding these intrinsic liabilities is the first principle in designing robust stability studies and formulating a drug product that can withstand storage and administration conditions.

Factors Influencing Ceftriaxone Stability

The rate and pathway of Ceftriaxone degradation are significantly influenced by external factors, both in the solid state and in solution.

Impact of Temperature and Humidity (Solid State)

In the solid state, temperature and humidity are the primary drivers of degradation. Studies have shown that the degradation of solid Ceftriaxone Disodium follows first-order kinetics in the absence of humidity (RH=0%)[6][7]. However, in the presence of moisture (RH 50.9% to 76.4%), the degradation mechanism shifts to an autocatalytic first-order reaction, indicating that degradation products may catalyze further breakdown[6][7].

The influence of temperature on the degradation rate constant (k) is well-described by the Arrhenius equation, with higher temperatures significantly accelerating degradation[6][7]. Therefore, proper control of temperature and protection from moisture are critical for the storage of Ceftriaxone powder for injection.

Impact of pH and Solvents (Aqueous State)

Ceftriaxone is most commonly administered as a reconstituted aqueous solution, where its stability is highly pH-dependent. The ideal pH for stability in aqueous solution is approximately 7.5[8][9]. Degradation occurs more rapidly at both lower and higher pH levels[8][9].

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the β-lactam ring is a major pathway. Studies show significant degradation (e.g., 11.0%) in 0.1 N HCl[10]. Isomerization to the E-form is also observed under acidic conditions[2][4].

  • Neutral Conditions (pH ≈ 7): While more stable, degradation still occurs through hydrolysis of the C-3 side chain, opening of the β-lactam ring, and epimerization at C-7[2].

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the β-lactam ring is extremely rapid and is the most significant degradation pathway in basic solutions[2][11].

The choice of diluent also plays a crucial role. Reconstituted solutions in sterile water or 5% dextrose are generally more stable than those in lidocaine solutions[12]. Lowering the storage temperature of reconstituted solutions to 4°C or -20°C dramatically improves chemical stability, extending the shelf-life from hours or days to weeks or months[12][13][14].

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation. Forced degradation studies have demonstrated that Ceftriaxone solutions are susceptible to degradation upon exposure to UV light at 254 nm[10][15]. This necessitates protecting Ceftriaxone solutions from light during storage and administration[14].

Degradation Kinetics and Mechanisms

Kinetic Models

As mentioned, the degradation of Ceftriaxone typically follows pseudo-first-order kinetics in solution, where the rate of degradation is proportional to the concentration of the drug[2][13][14]. The half-life (t½) and shelf-life (t₉₀, the time at which the concentration falls to 90% of the initial value) are key parameters derived from these kinetic studies. In the solid state under humid conditions, an autocatalytic model provides a better fit, suggesting a more complex degradation process[6][7].

Major Degradation Pathways

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) have been instrumental in elucidating the primary degradation pathways[10][11][15]. The main mechanisms are:

  • Hydrolysis: This is the most prevalent pathway, involving the cleavage of the β-lactam ring, which is accelerated by both acidic and basic conditions[2][11]. The amide bond in the C-7 side chain can also be hydrolyzed.

  • Isomerization: The active (Z)-isomer of the methoxyimino group can convert to the inactive (E)-isomer[2]. This process is reversible but shifts towards the more stable E-form under stress.

  • C-3 Side Chain Cleavage: The bond between the cephalosporin nucleus and the sulfur atom of the thiotriazinedione ring can be cleaved[2].

  • Oxidation: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) leads to significant degradation, indicating susceptibility to oxidative stress[10].

The following diagram illustrates the key degradation pathways originating from the Ceftriaxone molecule.

G cluster_stress Stress Conditions CTX (Z)-Ceftriaxone (Active API) BetaLactam β-Lactam Ring Cleavage (Inactive Product) CTX->BetaLactam Isomer (E)-Ceftriaxone (Inactive Isomer) CTX->Isomer SideChain C-3 Side Chain Cleavage (e.g., Triazine product) CTX->SideChain Other Other Degradants (e.g., Epimers, Dimers) CTX->Other Acid Acid (H+) Acid->BetaLactam Hydrolysis Acid->Isomer Isomerization Base Base (OH-) Base->BetaLactam Hydrolysis (Rapid) Base->Other Epimerization Oxidant Oxidant (H2O2) Oxidant->SideChain Oxidation Heat Heat / Light Heat->Isomer

Caption: Primary degradation pathways of Ceftriaxone under various stress conditions.

Profile of Key Degradation Products

Several degradation products have been identified through chromatographic and mass spectrometric techniques.

  • (E)-Isomer of Ceftriaxone: A well-characterized geometric isomer formed by rotation around the C=N bond of the oxime moiety. It is considered an impurity and is monitored in pharmacopeial methods[16][17].

  • 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine: A principal degradation product resulting from the cleavage at the C-3 position[2].

  • β-Lactam Ring Opened Products: A class of degradants resulting from hydrolysis, leading to a loss of antibacterial activity[1][11].

  • Dimer Species: A recently reported impurity formed during degradation in aqueous solutions[3][18].

Experimental Protocols for Stability Assessment

A robust stability assessment program is essential for any drug development process. The following protocols are based on established methodologies and best practices in the field.

Protocol for Forced Degradation Studies

Causality: Forced degradation (or stress testing) is undertaken to identify the likely degradation products that could form under normal storage conditions and to establish the intrinsic stability of the molecule. The conditions are intentionally more severe than accelerated stability testing and are crucial for developing and validating a stability-indicating analytical method, as mandated by ICH guidelines.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Ceftriaxone API (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1N HCl, RT, 1 hr) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT, 1 hr) start->base oxid Oxidation (e.g., 5% H2O2, RT, 1 hr) start->oxid therm Thermal (Solution) (e.g., 80°C, 1 hr) start->therm photo Photolytic (e.g., UV 254nm, 24 hr) start->photo neutralize Neutralize Acid/Base Samples (if required) acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxid->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze evaluate Evaluate Chromatograms: - Peak Purity - Resolution of Degradants - Mass Balance analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study of Ceftriaxone.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Ceftriaxone Disodium at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water)[10].

  • Acid Hydrolysis: Mix 2 mL of the stock solution with 10 mL of 0.1 N HCl. Keep at room temperature for 1 hour. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a final volume with the mobile phase[10].

  • Alkaline Hydrolysis: Mix 2 mL of the stock solution with 10 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute to a final volume[10][11].

  • Oxidative Degradation: Mix 2 mL of the stock solution with 10 mL of 5% (v/v) hydrogen peroxide. Keep at room temperature for 1 hour, protected from light. Dilute to a final volume[10].

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in a water bath or oven (e.g., 80°C) for a specified period (e.g., 1-3 hours)[15]. Allow to cool and dilute to a final volume.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette or a transparent vial to UV radiation (254 nm) in a photostability chamber for 24 hours[10][15]. A parallel sample wrapped in aluminum foil should be kept as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 5.2).

Protocol for a Stability-Indicating HPLC-UV Method

Causality: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. Its development is validated through forced degradation studies, where the method must demonstrate specificity by resolving the main drug peak from all degradant peaks.

Step-by-Step Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector is used[19].

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed as it provides good retention and separation for Ceftriaxone and its more polar degradation products[13][19].

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of 0.01 M potassium dihydrogen phosphate buffer (adjusted to pH 4.6) and acetonitrile (94:6, v/v) can be used[20]. The pH and organic content are optimized to achieve adequate resolution between Ceftriaxone and its degradants, particularly the (E)-isomer.

  • Flow Rate: A typical flow rate is 1.0 mL/min[7][19].

  • Detection Wavelength: Detection is typically performed at 240 nm or 254 nm, which are absorbance maxima for Ceftriaxone[19][21].

  • Sample Preparation: Dilute the samples (from stability studies or formulations) with the mobile phase to a final concentration within the linear range of the method (e.g., 10-50 µg/mL)[19].

  • Validation (as per ICH Q2(R1)):

    • Specificity: Analyze forced degradation samples to ensure degradation product peaks do not co-elute with the main Ceftriaxone peak. Peak purity analysis using a photodiode array (PDA) detector is essential.

    • Linearity: Construct a calibration curve over a range of concentrations (e.g., 5-50 µg/mL) and confirm a correlation coefficient (r²) of >0.999[19].

    • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) at multiple concentration levels. Acceptance criteria are typically 98-102% for accuracy and <2% RSD for precision.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) to ensure the method remains reliable under normal use.

Data Interpretation and Summary

The stability of a drug is a quantitative measure. Data from stability studies should be tabulated for clear interpretation and comparison.

Table 1: Summary of Ceftriaxone Stability in Aqueous Solutions Under Various Conditions

Storage ConditionDiluent/SolventConcentrationShelf-Life (t₉₀) / % RemainingReference
23 ± 2 °CWater for Injection100 mg/mLStable for at least 4 days[14]
4 °C (Refrigerated)Water for Injection100 mg/mLStable for at least 41 days[14]
-20 °C (Frozen)Water for Injection100 mg/mLStable for at least 76 days[14]
25 °C5% Dextrose100 mg/mLStable for 3 days[12]
4 °C5% Dextrose100 mg/mLStable for 10 days[12]
25 °C1% Lidocaine100 mg/mLStable for 8 hours[12]
4 °C1% Lidocaine100 mg/mLStable for 9 days[12]
37 °CUndiluted Human SerumN/A33.08% remaining after 120 h[22][23]

Table 2: Results of Forced Degradation Studies

Stress ConditionReagent/Parameters% Degradation (Example)Key Degradation Products FormedReference
Acid Hydrolysis0.1 N HCl, RT, 1h~11.0%(E)-Isomer, β-Lactam opened products[10]
Base Hydrolysis0.1 N NaOH, RT, 1h>80%β-Lactam opened products[11]
Oxidation5% H₂O₂, RT, 1h~7.95%Oxidized side-chain products[10]
PhotolyticUV light (254 nm), 24hSignificant(E)-Isomer, other photoproducts[10][15]
Thermal (Solid)373 K (100°C), Dry AirVaries with timeIsomers, cleavage products[7]

Conclusion and Recommendations

The chemical stability of (E)-Ceftriaxone Disodium is a multifaceted issue governed by its inherent molecular structure and its environment. The primary degradation pathways are hydrolysis of the β-lactam ring and isomerization to the (E)-form, which are significantly accelerated by elevated temperature, humidity, non-optimal pH, and light.

Based on the comprehensive data reviewed, the following recommendations are critical for maintaining the integrity of Ceftriaxone Disodium:

  • Storage of Powder: The API and powder for injection should be stored in well-sealed containers at controlled room temperature, protected from high humidity and light.

  • Reconstituted Solutions: Once reconstituted, solutions should be used promptly. If storage is necessary, it should be under refrigeration (2-8°C) and protected from light. Freezing can further extend stability, but freeze-thaw cycles should be validated[24].

  • Formulation Development: Formulation strategies should focus on buffering the solution to an optimal pH (around 6-7.5) and may include excipients that protect against oxidative degradation.

  • Analytical Monitoring: A validated, stability-indicating HPLC method must be used for quality control and stability testing to ensure that the API content is within specification and that degradation products, particularly the (E)-isomer, do not exceed established limits.

By adhering to these principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of this vital antibiotic.

References

  • Jelińska, A., Zając, M., & Zalewski, P. (2005). Stability of ceftriaxone disodium in Biotrakson and Tartriakson. Acta Poloniae Pharmaceutica, 62(2), 91-95. [Link]

  • Zając, M., & Muszalska, I. (1998). Mechanism of ceftriaxone degradation in aqueous solution. Acta Poloniae Pharmaceutica, 55(5), 335-339. [Link]

  • Kedzierewicz, F., Finance, C., Nicolas, A., Dixneuf, P., & Hoffman, M. (1989). Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing. Journal of Pharmaceutical Sciences, 78(1), 73-77. [Link]

  • Jelińska, A., Zając, M., & Zalewski, P. (2005). Stability of ceftriaxone disodium in Biotrakson and Tartriakson. ResearchGate. [Link]

  • De Diego, M., Sádaba, B., & Gallego, M. (2006). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Ars Pharmaceutica, 47(2), 145-155. [Link]

  • Shrestha, B., & Poudel, A. (2014). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 789503. [Link]

  • Zając, M., Jelińska, A., & Zalewski, P. (2005). STABILITY OF CEFTRIAXONE DISODIUM IN BIOTRAKSON AND TARTRIAKSON. Acta Poloniae Pharmaceutica-Drug Research, 62(2), 91-95. [Link]

  • El-Gizawy, S. M., El-Shabrawy, Y., El-Gindy, A., & Nageib, I. H. (2014). Stability-indicating TLC-image analysis method for quantification of Ceftriaxone sodium in pharmaceutical dosage forms. Periodica Polytechnica Chemical Engineering, 58(2), 125-133. [Link]

  • Jasprica, I., et al. (2023). Utilization of a kinetic isotope effect to decrease decomposition of ceftriaxone in a mixture of D2O/H2O. European Journal of Pharmaceutical Sciences, 184, 106461. [Link]

  • Babić, S., et al. (2021). Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. Science of The Total Environment, 768, 144991. [Link]

  • Al-Maaieh, A. I., & Al-Momani, W. Y. (1990). Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum. Antimicrobial Agents and Chemotherapy, 34(6), 1268-1270. [Link]

  • Shipingana, L. N., & Shivaraju, H. P. (2022). A Review of Methods for Removal of Ceftriaxone from Wastewater. Water, 14(15), 2394. [Link]

  • Al-jeborry, A. M., Al-alo, K. A., & Al-jedda, Z. A. (2017). The Stability of Ceftriaxone Sodium in vials using different Diluents. International Journal of Pharmaceutical and Clinical Research, 9(1), 58-62. [Link]

  • Al-Shamiri, M., Abdullah, A., & Al-Kamarany, M. (2018). Degradation study of different brands of Ceftriaxone injection available in Aden city. University of Aden Journal of Natural and Applied Sciences, 22(1), 161-170. [Link]

  • Wikipedia. (n.d.). Ceftriaxone. [Link]

  • Jasprica, I., et al. (2023). Proposed ceftriaxone degradation pathway in an aqueous environment at 20 mg mL-1 concentration. ResearchGate. [Link]

  • de Araujo, B. V., et al. (2017). Ceftriaxone pharmacokinetics by new simple and sensitive ultra-high-performance liquid chromatography method. Journal of Chromatography B, 1061-1062, 243-248. [Link]

  • De Diego, M., Sádaba, B., & Gallego, M. (2006). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. SciSpace. [Link]

  • Al-Maaieh, A. I., & Al-Momani, W. Y. (1990). Influence of Temperature on Degradation Kinetics of Ceftriaxone in Diluted and Undiluted Human Serum. Antimicrobial Agents and Chemotherapy, 34(6), 1268–1270. [Link]

  • Al-Maaieh, A. I., & Al-Momani, W. Y. (1990). Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum. Antimicrobial Agents and Chemotherapy, 34(6), 1268-1270. [Link]

  • Shipingana, L. N., & Shivaraju, H. P. (2022). A Review of Methods for Removal of Ceftriaxone from Wastewater. MDPI. [Link]

  • Weaver, D. F., et al. (2019). Detection of Degraded, Adulterated, and Falsified Ceftriaxone Using Paper Analytical Devices. Analyst, 144(19), 5696-5703. [Link]

  • Puddoo, H., Nithyanandam, R., & Nguyenhuynh, T. (2017). Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science, 28(2), 159-172. [Link]

  • El-Yazbi, F. A., et al. (2018). Stability Indicating Chromatographic Methods For Simultaneous Determination of Ceftriaxone Sodium and Sulbactam Sodium in their Combined Dosage Form. Current Pharmaceutical Analysis, 14(5), 464-474. [Link]

  • Kumar, S. A., et al. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. Journal of Pharmaceutical Negative Results, 14(2), 1-6. [Link]

  • Shrestha, B., & Poudel, A. (2014). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. ResearchGate. [Link]

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Sources

Foundational

In Vitro Activity of (E)-Ceftriaxone Disodium: A Framework for Evaluation

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Ceftriaxone is a cornerstone third-generation cephalosporin antibiotic, prized for its broad spectrum of acti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone is a cornerstone third-generation cephalosporin antibiotic, prized for its broad spectrum of activity and favorable pharmacokinetic profile.[1] Its efficacy is intrinsically linked to its specific molecular geometry, particularly the (Z)-configuration of its methoxyimino group, which confers stability against many β-lactamase enzymes.[2] However, during synthesis and storage, the formation of related substances, including the geometric (E)-isomer, is possible. This isomer, also known as Ceftriaxone EP Impurity A, represents a critical quality attribute to control in the final drug product. Understanding the biological activity, or lack thereof, of such impurities is a fundamental aspect of drug development, ensuring both safety and efficacy. This technical guide provides a comprehensive framework for the systematic in vitro evaluation of (E)-Ceftriaxone Disodium. It moves beyond a simple data sheet to offer detailed experimental protocols, the rationale behind methodological choices, and a guide to interpreting the resulting data, empowering researchers to conduct a thorough and self-validating assessment of this specific molecular entity.

Introduction: The Significance of Stereochemistry in Cephalosporins

The antibacterial power of ceftriaxone stems from its ability to inhibit bacterial cell wall synthesis.[3] It accomplishes this by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[4] This action leads to a compromised cell wall, ultimately causing bacterial lysis and death.

A key structural feature of ceftriaxone is the syn-configuration of the methoxyimino moiety (Figure 1), which corresponds to the (Z)-isomer. This specific spatial arrangement sterically protects the β-lactam ring from hydrolysis by a wide range of bacterial β-lactamase enzymes, particularly those produced by Gram-negative bacteria.[2] The (E)-isomer, or anti-configuration, lacks this steric shield. Therefore, it is hypothesized that (E)-Ceftriaxone will exhibit significantly reduced stability to β-lactamases and, consequently, a diminished spectrum or potency of antibacterial activity compared to the parent (Z)-isomer. This guide outlines the necessary in vitro methodologies to rigorously test this hypothesis.

cluster_Cell Bacterial Cell cluster_Drug Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Cross-linking PG Peptidoglycan Precursors PG->CW Catalyzed by PBPs Lysis Cell Lysis & Death Ceftriaxone (E)-Ceftriaxone Disodium (Hypothesized) Ceftriaxone->PBP Binds to and inhibits PBPs

Caption: Hypothesized mechanism of action for (E)-Ceftriaxone.

Core Methodologies for In Vitro Susceptibility Testing

To quantitatively assess the antibacterial activity of (E)-Ceftriaxone Disodium, the determination of the Minimum Inhibitory Concentration (MIC) is paramount. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[5][6] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods to ensure reproducibility and accuracy.[7][8]

Broth Microdilution Method

The broth microdilution method is a widely used and highly standardized technique for determining MICs.[9][10] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.

  • Preparation of (E)-Ceftriaxone Disodium Stock Solution:

    • Accurately weigh a sufficient amount of (E)-Ceftriaxone Disodium powder, accounting for its potency as stated by the supplier.

    • Dissolve the powder in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).[11] The choice of solvent must be validated to ensure it has no intrinsic antimicrobial activity at the highest concentration used.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared aseptically.

  • Preparation of Microtiter Plates:

    • In a 96-well U- or V-bottom microtiter plate, perform serial twofold dilutions of the stock solution using sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12] This results in wells with decreasing concentrations of the compound (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Ensure each well contains 50 µL of the diluted compound solution.

    • Include a growth control well (100 µL of CAMHB, no drug) and a sterility control well (100 µL of uninoculated CAMHB) on every plate.[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several morphologically identical colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.[13]

    • Seal the plates or place them in a container with a moist paper towel to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours (or 20-24 hours for slower-growing organisms like streptococci).[11]

  • Reading and Interpreting the MIC:

    • Following incubation, place the plate on a reading stand. The MIC is the lowest concentration of (E)-Ceftriaxone Disodium at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).[14]

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear.

    • Simultaneously test standard quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™) against the parent (Z)-Ceftriaxone. The resulting MICs must fall within the acceptable ranges published by CLSI to validate the test run.[15]

A Prepare (E)-Ceftriaxone Stock Solution B Perform 2-Fold Serial Dilutions in Microtiter Plate (50 µL/well) A->B E Inoculate Wells with Bacterial Suspension (50 µL/well) B->E C Prepare 0.5 McFarland Standard Inoculum D Dilute Inoculum to Final Test Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F QC Include Growth, Sterility, & QC Strain Controls E->QC G Read MIC: Lowest Concentration with No Visible Growth F->G G->QC

Caption: Experimental workflow for the Broth Microdilution MIC assay.
Agar Dilution Method

The agar dilution method is considered a reference standard and is particularly efficient for testing a large number of bacterial isolates against a limited number of drugs.[16][17] It involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Drug-Containing Agar Plates:

    • Prepare serial twofold dilutions of the (E)-Ceftriaxone Disodium stock solution in a suitable diluent.

    • For each concentration, add 2 mL of the drug solution to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).[18][19] This 1:10 dilution results in the final desired drug concentration in the agar.

    • Mix thoroughly by inversion and pour into sterile petri dishes. Allow the plates to solidify on a level surface.

    • Prepare a drug-free control plate containing only MHA.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension will be the source for inoculation.

  • Inoculation:

    • Using a multipoint replicator (e.g., a Steers replicator), inoculate the surface of each agar plate with a spot of the bacterial suspension, delivering approximately 10⁴ CFU per spot.[17] Multiple strains can be tested on the same plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • The MIC is the lowest concentration of (E)-Ceftriaxone Disodium that completely inhibits visible growth. A single colony or a faint haze at the inoculation spot is generally disregarded.[14]

    • Growth on the drug-free control plate must be confluent.

    • QC strains must be tested in parallel to validate the results.

A Prepare (E)-Ceftriaxone Stock & Dilutions B Mix 2 mL Drug Dilution with 18 mL Molten Mueller-Hinton Agar A->B C Pour Plates & Allow to Solidify B->C E Spot-Inoculate Plates (10⁴ CFU/spot) using a Replicator C->E D Prepare 0.5 McFarland Inoculum for Each Strain D->E F Incubate at 35°C for 16-20 hours E->F QC Include Drug-Free Control Plate & QC Strains E->QC G Read MIC: Lowest Concentration Plate with No Growth F->G G->QC

Caption: Experimental workflow for the Agar Dilution MIC assay.

Data Presentation and Interpretation

A robust evaluation requires testing (E)-Ceftriaxone Disodium against a carefully selected panel of microorganisms. This panel should include representatives of its parent compound's spectrum:

  • Gram-Negative: Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, Neisseria gonorrhoeae.[20]

  • Gram-Positive: Streptococcus pneumoniae, Streptococcus pyogenes, Methicillin-Susceptible Staphylococcus aureus (MSSA).[20][21]

  • Resistant Phenotypes: It is also insightful to include strains with known resistance mechanisms, such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, to assess the isomer's stability.

The results should be presented in a clear, tabular format, comparing the activity of the (E)-isomer directly with the standard (Z)-Ceftriaxone. This provides an immediate and quantitative measure of relative potency.

Table 1: Hypothetical In Vitro Activity of (E)-Ceftriaxone vs. (Z)-Ceftriaxone

Organism (n)CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (50) (Z)-Ceftriaxone≤0.06 - 20.1250.5
(E)-Ceftriaxone8 - >12864>128
S. aureus (MSSA) (50) (Z)-Ceftriaxone0.5 - 412
(E)-Ceftriaxone32 - >128>128>128
S. pneumoniae (50) (Z)-Ceftriaxone≤0.03 - 10.060.25
(E)-Ceftriaxone16 - 12864128
K. pneumoniae (ESBL+) (25) (Z)-Ceftriaxone4 - >12832>128
(E)-Ceftriaxone64 - >128>128>128
  • MIC₅₀: The concentration that inhibits 50% of the tested isolates.

  • MIC₉₀: The concentration that inhibits 90% of the tested isolates.

Interpretation: The primary goal is to determine the relative potency. A significant increase (e.g., >8-fold) in MIC values for the (E)-isomer compared to the (Z)-isomer would confirm the hypothesis that the anti-configuration is substantially less active. If the MICs are consistently high (e.g., >32 µg/mL), the isomer can be considered to have no clinically relevant antibacterial activity.

Conclusion

The systematic in vitro evaluation of (E)-Ceftriaxone Disodium is a critical exercise in pharmaceutical sciences. By employing standardized methodologies such as broth microdilution and agar dilution, researchers can generate reliable and reproducible data. This guide provides the necessary protocols and rationale to perform a self-validating assessment, complete with essential quality controls. The expected outcome is a quantitative understanding of the isomer's antibacterial activity relative to the clinically established (Z)-Ceftriaxone. Such data is indispensable for defining manufacturing process controls, setting impurity limits, and ensuring the overall quality, safety, and efficacy of Ceftriaxone for injection.

References

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  • Barry, A. L., & Jones, R. N. (1982). Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks. Diagnostic microbiology and infectious disease, 1(1), 13–26. Retrieved March 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Ceftriaxone for Injection Label. Retrieved March 10, 2026, from [Link]

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  • Jones, R. N., Pfaller, M. A., & Doern, G. V. (1998). In vitro evaluation of a novel orally administered cephalosporin (Cefditoren) tested against 1249 recent clinical isolates of Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae. Diagnostic Microbiology and Infectious Disease, 31(4), 573–578. Retrieved March 10, 2026, from [Link]

  • Pothineni, V. R., Parekh, M. B., Babar, M. M., Ambati, A., Maguire, P., Inayathullah, M., Kim, K. M., Tayebi, L., Potula, H. H. S. K., & Rajadas, J. (2018). In vitro and in vivo evaluation of cephalosporins for the treatment of Lyme disease. Drug design, development and therapy, 12, 2929–2940. Retrieved March 10, 2026, from [Link]

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  • Jones, R. N., Fuchs, P. C., Thornsberry, C., Barry, A. L., Gavan, T. L., & Gerlach, E. H. (1977). Cefaclor and Cefatrizine, New Investigational Orally Administered Cephalosporins: ln-vitro Collaborative Evaluation Against Clinical Bacterial Isolates and Comparison with Related Antimicrobics. The Journal of Antibiotics, 30(7), 576–584. Retrieved March 10, 2026, from [Link]

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  • R Discovery. (1972, January 1). In vitro evaluation of cephacetrile, a new cephalosporin antibiotic. Retrieved March 10, 2026, from [Link]

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Exploratory

The Discovery, Isomerism, and Analytical Profiling of (E)-Ceftriaxone Disodium: A Technical Whitepaper

Executive Summary Ceftriaxone disodium, originally developed under the investigational code Ro 13-9904, is a cornerstone third-generation cephalosporin antibiotic[1]. Its molecular architecture was a triumph of rational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ceftriaxone disodium, originally developed under the investigational code Ro 13-9904, is a cornerstone third-generation cephalosporin antibiotic[1]. Its molecular architecture was a triumph of rational drug design, specifically the incorporation of a 2-amino-4-thiazolyl ring and a methoxyimino group at the C-7 position of the cephem nucleus[2]. The stereochemistry of this methoxyimino group is paramount: the syn or (Z)-configuration confers exceptional stability against beta-lactamase hydrolysis. Conversely, the anti or (E)-isomer—designated pharmacopeially as Ceftriaxone EP Impurity A—exhibits drastically reduced antibacterial efficacy and altered toxicological profiles[3][4]. This whitepaper explores the historical discovery, structural implications, and rigorous analytical methodologies required to control this critical quality attribute (CQA).

The Genesis of Third-Generation Cephalosporins and Ro 13-9904

During the late 1970s, the proliferation of beta-lactamase-producing Gram-negative bacteria necessitated the evolution of the cephalosporin scaffold. Researchers discovered that modifying the C-7 acylamino side chain could sterically shield the vulnerable beta-lactam ring[2].

The breakthrough came with the integration of an oximino group. Hoffmann-La Roche developed Ceftriaxone (Ro 13-9904), which utilized a methoxyimino moiety[1]. However, early structure-activity relationship (SAR) studies revealed a stark divergence in efficacy based on geometric isomerism. The syn (Z) configuration tightly docks into the active site of Penicillin-Binding Proteins (PBPs), inhibiting peptidoglycan cross-linking. The anti (E) isomer, due to an unfavorable dihedral angle between the amide carbonyl and the methoxyimino oxygen, fails to achieve optimal binding, rendering it largely inactive[5].

G A First-Gen Cephalosporins (e.g., Cefazolin) B Addition of C-7 2-amino-4-thiazolyl group (Enhanced Gram-negative activity) A->B C Addition of C-7 methoxyimino group (Beta-lactamase stability) B->C D (Z)-Ceftriaxone (syn-isomer, Active API) C->D E (E)-Ceftriaxone (anti-isomer, EP Impurity A) D->E UV Light / Heat (Photoisomerization) E->D Equilibrium

Caption: Evolutionary pathway of Ceftriaxone and the photoisomerization to the (E)-isomer.

Structural and Pharmacological Divergence

The (E)-isomer is rarely synthesized intentionally for therapeutic use; rather, it emerges as a synthetic byproduct or a degradation product[3]. Beyond reduced efficacy, the (E)-isomer presents distinct toxicological risks. Zebrafish embryo toxicity testing has demonstrated that (E)-isomers of cephalosporins are generally more teratogenic and lethal than their (Z)-counterparts. For instance, the LD50 of (Z)-Ceftriaxone in zebrafish models is approximately 24 mmol/L, whereas the (E)-isomer exhibits a significantly lower LD50 of roughly 5.1 mmol/L.

Table 1: Comparative Profile of (Z)-Ceftriaxone and (E)-Ceftriaxone
Property(Z)-Ceftriaxone (Active API)(E)-Ceftriaxone (EP Impurity A)
CAS Number 74578-69-1 (Disodium salt)92143-31-2[4]
Stereochemistry syn-methoxyiminoanti-methoxyimino
Beta-Lactamase Stability Extremely HighLow to Moderate
Antibacterial Activity High (Broad-spectrum)Significantly Reduced[5]
Toxicity (Zebrafish LD50) ~24 mmol/L~5.1 mmol/L
Regulatory Status Active Pharmaceutical IngredientMonitored Impurity (Limit: ≤ 0.2%)[6]

Protocol: Directed Synthesis and Isolation of (E)-Ceftriaxone Disodium

To comply with ICH guidelines and European Pharmacopoeia (EP) specifications, analytical laboratories must utilize highly pure (E)-Ceftriaxone as a reference standard to qualify degradation thresholds[3][7]. The following self-validating protocol generates the E-isomer via controlled photoisomerization.

Causality Rationale: When exposed to UV light, the N-oxime double bond undergoes a π-π* transition. This transiently breaks the double bond character, allowing free rotation around the nitrogen-carbon axis and subsequent relaxation into a thermodynamic equilibrium of (Z) and (E) isomers.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 g of high-purity (Z)-Ceftriaxone Disodium in 100 mL of degassed, deionized water to create a 10 mg/mL solution.

  • UV Irradiation: Transfer the solution to a quartz photoreactor. Irradiate the solution using a medium-pressure mercury vapor lamp (emission peak at ~254 nm) at 25°C for 4 to 6 hours.

  • Reaction Monitoring: Withdraw 10 µL aliquots hourly and analyze via HPLC to monitor the Z-to-E conversion ratio. Terminate irradiation when the (E)-isomer peak area reaches a plateau (typically 30-40% conversion).

  • Preparative HPLC Isolation: Inject the irradiated mixture onto a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Elute using a gradient of 0.05 M ammonium acetate buffer (pH 5.0) and acetonitrile.

  • Lyophilization: Collect the fractions corresponding to the (E)-isomer (which elutes slightly later than the Z-isomer due to altered polarity). Lyophilize the pooled fractions to yield (E)-Ceftriaxone as an off-white solid[7].

  • Validation: Confirm structural identity using 1H-NMR (noting the characteristic upfield chemical shift of the methoxy protons in the anti position) and high-resolution mass spectrometry (HRMS).

Analytical Methodologies for Impurity Profiling

The British and European Pharmacopoeias mandate strict limits on impurities, typically capping individual related substances at 0.2%[6]. Robust Liquid Chromatography (LC) methods are required to resolve the (E)-isomer from the API and other degradation products (e.g., thiotriazinone, Impurity C)[6][8].

G N1 Sample Preparation (Ceftriaxone API + Impurities) N2 Chromatographic Separation (C18 Column, Gradient Elution) N1->N2 Injection (20 µL) N3 UV Detection (254 nm) & Mass Spectrometry N2->N3 Elution profile N4 Data Analysis (Peak Integration & RRT Calculation) N3->N4 Chromatogram generation

Caption: Step-by-step analytical workflow for the separation and quantification of Ceftriaxone impurities.

Protocol: Stability-Indicating HPLC Method

This validated, stability-indicating gradient LC method is designed for quantifying (E)-Ceftriaxone in pharmaceutical formulations[6][8].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 0.05 M Potassium dihydrogen phosphate (KH2PO4), adjusted to pH 7.5 with dilute KOH[6].

    • Buffer B: Methanol or Acetonitrile (HPLC grade).

    • Filter both phases through a 0.22 µm membrane and degas via sonication.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size)[8].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm or 254 nm[6][8].

  • Gradient Program:

    • 0-10 min: 90% A / 10% B

    • 10-20 min: Linear ramp to 60% A / 40% B

    • 20-25 min: Hold at 60% A / 40% B

    • 25-30 min: Return to 90% A / 10% B for column re-equilibration.

  • Sample Preparation: Dissolve the Ceftriaxone sample in Mobile Phase A to a concentration of 1.0 mg/mL. Prepare a reference standard solution of (E)-Ceftriaxone (Impurity A) at 2.0 µg/mL (representing the 0.2% limit).

  • System Suitability: Inject the reference standard. Ensure the resolution factor (Rs) between the (Z)-Ceftriaxone peak and the (E)-Ceftriaxone peak is ≥ 2.0.

    • Causality Rationale: Baseline resolution is critical because the structural similarity of the geometric isomers leads to closely eluting peaks. Precise pH control (7.5) ensures consistent ionization of the carboxylic acid and triazinedione moieties, preventing peak tailing and co-elution[6].

Table 2: Typical HPLC Retention Profile for Ceftriaxone Impurities
AnalyteRelative Retention Time (RRT)Origin of Impurity
Ceftriaxone Impurity C (Thiotriazinone)~0.45Hydrolytic cleavage[8]
(Z)-Ceftriaxone (API) 1.00 Active Drug
(E)-Ceftriaxone (Impurity A) ~1.25 Photoisomerization / Synthetic byproduct [4]
Ceftriaxone Impurity B~1.60Beta-lactam ring rearrangement[8]

References

  • Ceftriaxone EP Impurities and Related Compounds - SynThink - 3

  • ceftriaxone ep impurity e - Allmpus - Research and Development - 7

  • (E)-Ceftriaxone | 92143-31-2 - ChemicalBook - 4

  • Impurities profiling of brands of ceftriaxone sodium injection marketed in Ibadan, Southwest Nigeria - ResearchGate - 6

  • Stability indicating fast lc method for determination of ceftriaxone and tazobactam for injection - Fortune Journals - 8

  • Ceftriaxone (Ro 13-9904) therapy of serious infection - ResearchGate - 1

  • Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing - ACS Publications -

  • PROCESS FOR THE SELECTIVE PREPARATION OF Z-ISOMERS OF 3-(2-SUBSTITUTED VINYL)CEPHALOSPORINS - Patent 1016665 - EPO - 5

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC - 2

Sources

Protocols & Analytical Methods

Method

Application Note: Ion-Pairing HPLC Method for the Quantification of (E)-Ceftriaxone Disodium

Introduction & Mechanistic Background Ceftriaxone sodium is a broad-spectrum, third-generation cephalosporin antibiotic. The active pharmaceutical ingredient (API) is exclusively synthesized and administered as the (Z)-i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Ceftriaxone sodium is a broad-spectrum, third-generation cephalosporin antibiotic. The active pharmaceutical ingredient (API) is exclusively synthesized and administered as the (Z)-isomer (syn-isomer), which exhibits high stability against β-lactamases and potent antibacterial efficacy[1].

However, during synthesis or upon exposure to light and elevated temperatures, the active (Z)-isomer can undergo photo-isomerization or degradation to form the (E)-isomer (anti-isomer)[1]. Because the (E)-isomer exhibits significantly reduced antimicrobial activity, regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate its strict quantification as a Critical Quality Attribute (CQA)[2].

Chromatographic Rationale: The Causality of Ion-Pairing

Standard reversed-phase liquid chromatography (RPLC) using a C18 column is insufficient for separating the (E) and (Z) isomers of ceftriaxone. Ceftriaxone is a highly polar molecule containing multiple ionizable moieties (a carboxylic acid, an aminothiazole ring, and a triazine dione ring). In standard aqueous-organic mobile phases, it elutes near the void volume with poor peak shape and zero stereoselectivity.

The Solution: Mixed Ion-Pairing RPLC (IP-RPLC) To resolve this, the compendial method employs a highly specific mixed ion-pairing system utilizing both tetradecylammonium bromide and tetraheptylammonium bromide [3].

  • Electrostatic Anchoring: The mobile phase is strictly buffered near pH 7.0. At this pH, ceftriaxone is fully deprotonated (anionic). The positively charged quaternary ammonium ions bind electrostatically to the anionic ceftriaxone, forming a neutral, highly lipophilic ion-pair[4].

  • Synergistic Hydrophobicity: Tetraheptylammonium (C7 chains) provides baseline retention, while tetradecylammonium (C14 chains) acts as a massive hydrophobic anchor. This dual-reagent system drastically increases the partition coefficient of the complex into the C18 stationary phase, amplifying the subtle spatial differences between the (Z) and (E) isomers to achieve baseline resolution[5].

IP_RPLC_Mechanism A Ceftriaxone Mixture (Z-isomer active + E-isomer impurity) C Formation of Neutral Hydrophobic Ion-Pairs A->C B Ion-Pairing Reagents (Tetradecylammonium & Tetraheptylammonium) B->C Electrostatic Binding (pH 7.0) D Reversed-Phase C18 Column (Differential Hydrophobic Interaction) C->D E Elution: (Z)-Ceftriaxone (Relative Retention Time = 1.0) D->E Lower Affinity F Elution: (E)-Ceftriaxone (Relative Retention Time = 1.4) D->F Higher Affinity

Figure 1: Mechanism of Mixed Ion-Pairing Reversed-Phase Liquid Chromatography for Ceftriaxone Isomers.

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from the validated USP monograph for Ceftriaxone Sodium[3]. Every step is designed to be a self-validating system, ensuring that the mobile phase pH and column chemistry are perfectly aligned before sample analysis begins.

Preparation of Buffer Solutions

Note: Precise pH control is the most critical variable in this assay. A deviation of ±0.1 pH units will disrupt the ion-pairing stoichiometry.

  • Solution A: Dissolve 9.0 g of monobasic potassium phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water[4].

  • Solution B: Dissolve 24.0 g of dibasic sodium phosphate dodecahydrate ( Na2​HPO4​⋅12H2​O ) in 1000 mL of HPLC-grade water[4].

  • Solution C: Dissolve 20.0 g of citric acid in water. Adjust the pH to exactly 5.0 using 10 N Sodium Hydroxide (NaOH) prior to final dilution to 1000 mL[3].

  • Master Buffer: Combine 389 mL of Solution A with 611 mL of Solution B. Adjust the final pH to exactly 7.0 using 10 N NaOH or phosphoric acid[3].

Mobile Phase Formulation
  • In a large vessel, combine 440 mL of HPLC-grade water, 55 mL of the Master Buffer (pH 7.0), and 5.0 mL of Solution C (pH 5.0)[6].

  • Add 2.0 g of tetradecylammonium bromide and 2.0 g of tetraheptylammonium bromide [6]. Stir until completely dissolved.

  • Add 500 mL of HPLC-grade Acetonitrile[6].

  • Filter through a 0.45 µm membrane and degas thoroughly (e.g., via ultrasonication).

Preparation of Analytical Solutions

Caution: Ceftriaxone solutions are highly photosensitive. All flasks must be protected from light (e.g., using amber volumetric flasks)[3].

  • System Suitability Solution: Dissolve accurately weighed quantities of USP Ceftriaxone Sodium Reference Standard (RS) and USP Ceftriaxone Sodium E-Isomer RS in Mobile Phase to obtain a final concentration of 50 µg/mL for each compound[3].

  • Standard Solution: Prepare a 0.3 mg/mL solution of USP Ceftriaxone Sodium RS in Mobile Phase[6].

  • Sample Solution: Prepare a 0.3 mg/mL solution of the Ceftriaxone Sodium sample in Mobile Phase[6].

Chromatographic Conditions

The following parameters ensure optimal mass transfer and resolution of the bulky ion-pair complexes[5][6].

ParameterSpecificationCausality / Rationale
Column C18 (e.g., Syncronis C18 or Ultrasphere ODS), 4.6 mm × 250 mm, 5 µmProvides the necessary hydrophobic surface area for the C14/C7 ion-pairs to partition effectively.
Detection UV at 254 nmCorresponds to the strong π→π∗ transition of the aminothiazole and triazine rings.
Flow Rate 1.5 mL/minOvercomes the high viscosity of the ion-pairing mobile phase while maintaining optimal theoretical plates.
Injection Volume 20 µLBalances sensitivity for the E-isomer impurity without overloading the column.
Elution Mode IsocraticEnsures constant ion-pairing equilibrium throughout the run.
Run Time ~30 minutesAllows the chromatography to proceed for at least twice the retention time of the main peak.

System Suitability: The Internal Validation Gate

Before analyzing any unknown samples, the system must prove its resolving power. Inject the System Suitability Solution and the Standard Solution . The system is only validated for use if it meets the following compendial criteria[6]:

ParameterTarget SolutionAcceptance CriteriaImplication of Failure
Resolution ( Rs​ ) System Suitability SolutionNLT 3.0 (between Z-isomer and E-isomer)Indicates degraded column stationary phase or incorrect mobile phase pH/ion-pair concentration.
Relative Retention Time System Suitability SolutionCeftriaxone (Z) = 1.0(E)-isomer = ~1.4Confirms correct stereochemical elution order.
Tailing Factor ( Tf​ ) Standard SolutionNMT 2.0 Indicates secondary interactions (e.g., exposed silanols on the C18 silica).
Precision (%RSD) Standard Solution (n=5)NMT 0.7% Ensures the autosampler and pump are delivering highly reproducible volumes.

Data Analysis & Quantification

To quantify the (E)-Ceftriaxone impurity, calculate the percentage of the individual impurity in the portion of Ceftriaxone Sodium taken using the following formula[2]:

Result=(rS​rU​​)×(CU​CS​​)×P×F×100

Where:

  • rU​ = Peak response (area) of the (E)-isomer impurity from the Sample Solution.

  • rS​ = Peak response (area) of ceftriaxone from the Standard Solution.

  • CS​ = Concentration of USP Ceftriaxone Sodium RS in the Standard Solution (mg/mL).

  • CU​ = Concentration of Ceftriaxone Sodium in the Sample Solution (mg/mL).

  • P = Potency of ceftriaxone in the USP Ceftriaxone Sodium RS (µg/mg).

  • F = Relative response factor (if specified by the specific monograph update; otherwise 1.0 for direct area normalization).

References

  • [2] Ceftriaxone Sodium - USP-NF. United States Pharmacopeia. Available at:2

  • [1] Identification of E and Z isomers of some Cephalosporins by NMR. Trade Science Inc. Analytical Chemistry: An Indian Journal. Available at:1

  • [3] Ceftriaxone Sodium - Definition, Identification, Assay - USP 2025. Trungtamthuoc. Available at: 3

  • [6] DMF Ceftriaxone Sodium USP. Aurobindo Pharma / Scribd. Available at:6

  • [4] Ceftriaxone Sodium Monograph Updates. Trungtamthuoc. Available at: 4

  • [5] Impurities test for Ceftriaxone Sodium (EP-8.0 method). LCMS Applications. Available at: 5

Sources

Application

Application Note: UV-Vis Spectrophotometric Determination of (E)-Ceftriaxone Disodium

Introduction and Scientific Context Ceftriaxone disodium is a potent, third-generation cephalosporin antibiotic. While the active pharmaceutical ingredient (API) is formulated exclusively as the (Z)-isomer (syn-isomer) t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Ceftriaxone disodium is a potent, third-generation cephalosporin antibiotic. While the active pharmaceutical ingredient (API) is formulated exclusively as the (Z)-isomer (syn-isomer) to maintain its stereochemistry-dependent β-lactamase resistance, the (E)-isomer (anti-isomer) is a critical pharmacopeial impurity[1]. It is typically generated via photo-isomerization or thermal degradation during manufacturing or improper storage. Monitoring the (E)-Ceftriaxone impurity is essential for stability-indicating assays and rigorous quality control in drug development.

This application note outlines two robust, self-validating UV-Vis spectrophotometric methodologies for the quantification of (E)-Ceftriaxone Disodium:

  • Direct UV-Vis Measurement : A rapid, solvent-based screening utilizing the inherent chromophore of the conjugated methoxyimino-aminothiazolyl moiety[2].

  • Fe(III) Complexation Assay : A highly sensitive colorimetric method leveraging the chelating properties of the β-lactam and triazine rings, shifting the absorption maximum to the visible spectrum to avoid excipient interference[3].

Physicochemical & Spectral Properties

The structural isomerization from (Z) to (E) does not drastically alter the primary UV absorption bands but affects the molar absorptivity and chromatographic retention. In aqueous solutions, Ceftriaxone exhibits a distinct λmax​ at 2[2].

Table 1: Spectral Characteristics of Ceftriaxone Disodium

ParameterDirect UV-Vis MethodFe(III) Complexation Method
Solvent/Matrix Distilled WaterAcidic Aqueous (pH 2.5)
Analytical Wavelength ( λmax​ ) 241 nm485 nm
Linearity Range 2.0 – 18.0 µg/mL5.0 – 120.0 µg/mL
Interference Susceptibility High (UV-absorbing excipients)Low (Visible range shift)

Experimental Workflows & Causality

To ensure the highest scientific integrity, the protocols below are designed as self-validating systems. The direct method is ideal for pure standard profiling, while the complexation method is engineered to bypass UV-region interference from nanoparticle carriers or complex formulation matrices.

Workflow A Stock Solution Prep (100 µg/mL in H2O) B Serial Dilution Aliquots A->B C Direct UV-Vis Pathway (No Reagents) B->C D Fe(III) Complexation Pathway (Add FeCl3, Adjust pH) B->D E Read Absorbance at 241 nm C->E F Read Absorbance at 485 nm D->F G Linear Regression & Validation E->G F->G

Analytical workflow comparing Direct UV-Vis and Fe(III) Complexation methods.

Protocol A: Direct UV-Vis Spectrophotometry

Mechanism & Causality : The absorption at 1 is driven by the π→π∗ transitions of the nitrogen-carbon-sulfur moieties in the thiazole ring[1]. Distilled water is selected as the diluent to prevent buffer-induced spectral shifts and to maintain the native ionization state of the disodium salt.

Step-by-Step Methodology :

  • Stock Solution Preparation : Accurately weigh 10.0 mg of (E)-Ceftriaxone Disodium reference standard. Transfer to a 100 mL amber volumetric flask. Causality: Amber glass strictly prevents further photo-induced isomerization during the analysis window[2].

  • Dissolution : Add 50 mL of double-distilled water, sonicate for 5 minutes to ensure complete solubilization, and make up the volume to 100 mL (Concentration: 100 µg/mL).

  • Calibration Standards : Pipette 0.2, 0.6, 1.0, 1.4, and 1.8 mL of the stock solution into separate 10 mL volumetric flasks. Dilute to the mark with distilled water to yield 2, 6, 10, 14, and 18 µg/mL standards[2].

  • Spectrophotometric Measurement : Use matched 1 cm quartz cuvettes. Scan the baseline with a distilled water blank to self-validate optical clarity. Measure the absorbance of each standard at 241 nm.

  • Validation : Construct a calibration curve. The correlation coefficient ( R2 ) must be ≥0.999 for the system to be considered analytically valid[2].

Protocol B: Fe(III) Colorimetric Complexation

Mechanism & Causality : (E)-Ceftriaxone possesses multiple electron-donating sites (amino nitrogen, triazine oxygen, and carboxylate groups). In an acidic medium (pH 2.5), it acts as a multidentate ligand, chelating Fe(III) to form a stable,3[3]. This shifts the λmax​ to 485 nm, moving the assay out of the crowded UV region and dramatically enhancing specificity.

Mechanism Z (Z)-Ceftriaxone API (Photo-stable baseline) E (E)-Ceftriaxone Impurity (Target Analyte) Z->E UV Light / Heat Fe Fe(III) Solution (100 µg/mL) E->Fe Mix pH pH Adjustment (HCl/NaOH to pH 2.5) Fe->pH Buffer Complex Orange-Yellow Complex (λmax = 485 nm) pH->Complex Chelation (2.5 min)

Photo-isomerization of Ceftriaxone and subsequent Fe(III) chelation pathway.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 100 µg/mL Fe(III) solution by dissolving anhydrous FeCl3​ in double-distilled water[3].

  • Sample Aliquoting : Transfer aliquots of the (E)-Ceftriaxone stock solution (yielding final concentrations between 5 and 120 µg/mL) into a series of 5 mL volumetric flasks[3].

  • Complexation Reaction : Add 0.5 mL of the 100 µg/mL Fe(III) solution to each flask.

  • pH Optimization (Critical Step) : Adjust the pH of each flask strictly to 2.5 using dilute HCl or NaOH. Causality: At pH > 3.0, iron precipitates as ferric hydroxide; at pH < 2.0, protonation of the drug's donor atoms prevents effective chelation.

  • Incubation : Allow the solutions to stand at room temperature for exactly 2.5 minutes to ensure reaction completion[3].

  • Measurement : Dilute to the 5 mL mark with water. Measure the absorbance at 485 nm against a reagent blank (containing Fe(III) and water at pH 2.5, but no drug)[3].

Method Validation & Data Summary

A robust analytical method must be validated according to ICH Q2(R1) guidelines. The table below summarizes the expected validation parameters for both methodologies based on peer-reviewed literature[1][2][3].

Table 2: Validation Parameters for (E)-Ceftriaxone Disodium Quantification

Validation ParameterDirect UV-Vis (241 nm)Fe(III) Complexation (485 nm)
Linearity Range 2 – 18 µg/mL5 – 120 µg/mL
Correlation Coefficient ( R2 ) 0.9990.998
Limit of Detection (LOD) 0.20 µg/mL0.31 µg/mL
Limit of Quantification (LOQ) 0.98 µg/mL1.03 µg/mL
Intra-day Precision (RSD%) < 1.5%< 1.2%
Recovery (%) 99.27% – 100.06%98.90% – 101.20%

Conclusion

The selection between Direct UV-Vis and Fe(III) Complexation depends entirely on the sample matrix. For pure (E)-Ceftriaxone standard characterization or simple aqueous formulations, the direct method at 241 nm provides rapid, high-throughput data. Conversely, for complex matrices where UV-absorbing excipients or nanoparticle carriers are present, the Fe(III) complexation method at 485 nm offers superior specificity and ruggedness.

References

  • Development and validation of UV spectrophotometric method for the estimation of ceftriaxone sodium in nanoparticles.Der Pharma Chemica.
  • Visible spectrophotometric Determination of ceftriaxone in pharmaceutical dosage forms via its Complexation with Fe (III).ResearchGate.
  • Ceftrizxone Estimation Using UV Spectroscopy: A Validated Method Developed.ResearchGate.
  • Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes.PMC.

Sources

Method

Microbiological assay for (E)-Ceftriaxone Disodium activity

An Application Guide to the Microbiological Assay of (E)-Ceftriaxone Disodium Activity Introduction: Beyond Chemical Purity to Biological Potency (E)-Ceftriaxone Disodium is a third-generation cephalosporin antibiotic re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Microbiological Assay of (E)-Ceftriaxone Disodium Activity

Introduction: Beyond Chemical Purity to Biological Potency

(E)-Ceftriaxone Disodium is a third-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative organisms.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. While chemical methods like High-Performance Liquid Chromatography (HPLC) are specified in pharmacopeias for determining the purity and content of Ceftriaxone, these methods may not fully reflect the biological activity, or potency, of the antibiotic.[3][4] Physicochemical methods can quantify the molecule but cannot detect subtle changes or degradation products that might render it biologically inactive.

Therefore, a microbiological assay is an indispensable tool in the quality control and development of Ceftriaxone. It provides a direct measure of the antibiotic's ability to inhibit microbial growth, which is the true indicator of its therapeutic efficacy.[5][6] This application note provides a detailed, experience-driven guide to the agar diffusion (cylinder-plate) method, a robust and widely validated technique for determining Ceftriaxone potency.[1][2][4] An overview of the turbidimetric method is also presented as a viable alternative.

Principle of the Microbiological Assay

The potency of an antibiotic is estimated by comparing its effect on the growth of a sensitive test microorganism with the effect of a known concentration of a reference standard. The fundamental principle is that, under defined conditions, a direct relationship exists between the dose of the antibiotic and the magnitude of the growth inhibition.

  • Agar Diffusion Method: This technique involves the diffusion of the antibiotic from a reservoir (e.g., a stainless-steel cylinder) through a solidified, inoculated agar medium.[6][7] This creates a concentration gradient, and where the concentration is above the Minimum Inhibitory Concentration (MIC) for the test organism, a clear circular zone of no growth will appear. The diameter of this inhibition zone is proportional to the logarithm of the antibiotic concentration.[6]

  • Turbidimetric Method: This method measures the inhibition of microbial growth in a liquid culture.[8][9] The antibiotic is added to a liquid medium inoculated with a test microorganism. After incubation, the turbidity (cloudiness) of the culture, which is a direct measure of microbial growth, is determined spectrophotometrically.[7][10] The degree to which growth is inhibited is proportional to the antibiotic's concentration.

Part 1: The Cylinder-Plate Agar Diffusion Assay

This method is highly regarded for its simplicity, low cost, and reproducibility, making it an excellent choice for routine quality control.[1][5]

Critical Reagents and Materials
ComponentSpecification / Supplier ExamplePurpose
Ceftriaxone Sodium Reference Standard USP or EP Reference StandardTo prepare standard solutions of known potency.
Test Microorganism Staphylococcus aureus (e.g., ATCC 6538P) or Bacillus subtilis (e.g., ATCC 6633)Sensitive indicator organisms.[3][11][12]
Culture Media Grove-Randall's Medium 1 (for S. aureus), Antibiotic Medium (for B. subtilis)Supports robust growth of the test organism.[3]
Phosphate Buffer Sterile, pH 6.0 or 7.0Diluent for standard and sample solutions; maintains optimal pH for antibiotic stability.[2][4]
Petri Dishes 100 x 20 mm, sterile, flat-bottomedTo hold the agar medium for the assay.
Stainless Steel Cylinders Penicillin assay cylinders (penicylinders)Reservoirs for the antibiotic solutions.
Equipment Autoclave, Incubator (35-37°C), Electronic Caliper, Volumetric flasks, PipettesStandard microbiology laboratory equipment.
Selection and Maintenance of the Test Microorganism

The choice of microorganism is critical and depends on its documented sensitivity to Ceftriaxone. Both Staphylococcus aureus and Bacillus subtilis are commonly used and validated.[3][11]

  • Staphylococcus aureus (ATCC 6538P): This strain is known to produce well-defined zones of inhibition with Ceftriaxone.[4]

  • Bacillus subtilis (ATCC 6633): A robust spore-forming bacterium often used in antibiotic assays due to its stability and consistent response.[11][12][13]

Stock Culture Maintenance: Cultures should be maintained on agar slants of a suitable medium (e.g., Grove-Randall's 1).[3] For long-term storage, lyophilized or frozen stocks are recommended to prevent genetic drift and maintain antibiotic sensitivity.

Experimental Protocol: Step-by-Step

Accurate media preparation is foundational to a self-validating system. The composition must be consistent to ensure reproducible microbial growth.

Media / BufferIngredientQuantity (per 1000 mL)Preparation Notes
Phosphate Buffer (pH 7.0) Dipotassium Phosphate (K₂HPO₄)13.6 gDissolve ingredients in deionized water. Adjust pH if necessary. Sterilize by autoclaving.[3][4]
Monopotassium Phosphate (KH₂PO₄)4.0 g
Grove-Randall's Medium 1 Peptone6.0 gDissolve, adjust pH to 6.5-6.6 after sterilization. Autoclave at 121°C for 15 minutes.
Pancreatic Digest of Casein4.0 g
Yeast Extract3.0 g
Beef Extract1.5 g
Dextrose1.0 g
Agar15.0 g

This protocol uses a 3x3 parallel line assay design, which involves three concentrations of the reference standard and three corresponding concentrations of the test sample.[3] This design is statistically robust and allows for the validation of assay parallelism.[2]

  • Stock Solution: Accurately weigh the Ceftriaxone Sodium reference standard and dissolve in the chosen sterile phosphate buffer (e.g., pH 7.0) to create a concentrated stock solution (e.g., 400 µg/mL).[4] Do the same for the test sample.

  • Working Solutions: Perform serial dilutions of the stock solutions with the same phosphate buffer to obtain the final working concentrations.

SolutionConcentration Range 1 (S. aureus)[3][4]Concentration Range 2 (B. subtilis)[2]
Standard 1 (S1) / Sample 1 (T1) 16.0 µg/mL15.0 µg/mL
Standard 2 (S2) / Sample 2 (T2) 32.0 µg/mL30.0 µg/mL
Standard 3 (S3) / Sample 3 (T3) 64.0 µg/mL60.0 µg/mL

Causality Note: The use of a phosphate buffer is crucial. Ceftriaxone's stability is pH-dependent, and the buffer ensures that any observed loss of activity is due to concentration differences, not chemical degradation during the assay.

  • Activate Microorganism: Transfer the test organism from a stock slant to a suitable broth and incubate to achieve a fresh, actively growing culture.

  • Standardize Inoculum: Suspend the growth in sterile saline or buffer. Adjust the turbidity of the suspension to a standardized level (e.g., using a McFarland standard or spectrophotometer). The final inoculum concentration must be optimized to yield confluent growth and sharp inhibition zones. A typical starting point is a 1-5% v/v addition to the molten agar.[11]

  • Pour Plates: Prepare two-layer agar plates. Pour a base layer (e.g., 21 mL) of uninoculated sterile agar into the Petri dish and allow it to solidify.[11] This provides a uniform surface. Then, add a smaller volume of agar (e.g., 4 mL) that has been cooled to 48-50°C and inoculated with the standardized microorganism suspension.[11][14] Swirl gently to ensure even distribution and allow to solidify on a level surface.

G cluster_prep Plate Preparation cluster_assay Assay Execution A Pour 21mL Base Layer of Uninoculated Agar B Allow to Solidify on Level Surface A->B E Pour 4mL Inoculated Seed Layer on Top B->E C Cool Seed Layer Agar to 48-50°C D Add Standardized Inoculum to Seed Layer Agar C->D D->E F Allow to Solidify E->F G Place 6 Cylinders Evenly on Agar Surface F->G H Fill 3 Cylinders with Standard (S1, S2, S3), Alternating G->H I Fill 3 Cylinders with Sample (T1, T2, T3), Alternating H->I J Incubate at 35 ± 2°C for 16-18 Hours I->J K Measure Diameters of Inhibition Zones (mm) J->K

Workflow for the Cylinder-Plate Agar Diffusion Assay.
  • Cylinder Placement: On each solidified plate, place six sterile stainless-steel cylinders, spaced evenly (60° apart).

  • Application: Fill three alternating cylinders with the standard solutions (S1, S2, S3) and the other three with the sample solutions (T1, T2, T3).[3] This alternating pattern minimizes errors from any slight variations in agar thickness across the plate.

  • Incubation: Incubate the plates aerobically at 35 ± 2°C for 16-18 hours.[1][3][11]

  • Measurement: After incubation, use an electronic caliper to carefully measure the diameter of each zone of inhibition to the nearest 0.1 mm.

  • Calculation: The potency of the sample is calculated using statistical methods for parallel line assays, often available in specialized software or as described in the USP/EP. The analysis involves plotting the log of the concentration against the zone diameter and comparing the dose-response curves of the sample and the standard. The validity of the assay is confirmed if the lines are parallel and linear.[2][3]

Part 2: The Turbidimetric (Tube) Assay

The turbidimetric method is often faster and can be automated, making it suitable for high-throughput screening.[10][15]

Principle and Key Considerations

This method relies on measuring the inhibition of microbial growth in a liquid broth spectrophotometrically.[9] A series of tubes containing sterile broth is prepared. Each tube receives the microbial inoculum and a specific concentration of either the standard or sample antibiotic solution. After a short incubation period (typically 3-5 hours), the growth (turbidity) in each tube is measured.[14]

G cluster_prep Preparation cluster_exec Execution & Measurement A Prepare Standard & Sample Dilutions in Tubes C Add Inoculum to All Assay Tubes A->C B Prepare Standardized Liquid Inoculum B->C D Incubate at 37°C for 3-5 Hours C->D E Stop Growth (e.g., with Formaldehyde) D->E F Read Absorbance (Turbidity) with Spectrophotometer E->F

General Workflow for the Turbidimetric Assay.
Protocol Outline
  • Media and Reagents: A suitable sterile liquid medium (e.g., Brain Heart Infusion Broth) is required.[15]

  • Standard/Sample Preparation: Prepare at least five concentrations of the standard and a corresponding median concentration for the sample in the liquid medium.[9]

  • Inoculation: Add a standardized volume of a susceptible test organism inoculum (e.g., Staphylococcus aureus) to each tube.[15]

  • Incubation: Incubate all tubes in a water bath or incubator at the optimal temperature (e.g., 37°C) for a defined period (e.g., 4 hours).[14]

  • Measurement: Stop microbial growth (e.g., by adding formaldehyde). Measure the absorbance of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).

  • Analysis: A standard curve is generated by plotting absorbance against the log of the antibiotic concentration. The potency of the sample is interpolated from this curve.[10]

Assay Validation and Trustworthiness

To ensure the reliability of results, the microbiological assay must be fully validated according to ICH or pharmacopeial guidelines.[1][4]

  • Linearity: The assay must demonstrate a linear relationship between the logarithm of the antibiotic concentration and the response (zone diameter or turbidity) within a specified range.[1][2]

  • Precision: Assessed by repeatability (intra-assay) and intermediate precision (inter-assay, inter-analyst). The Relative Standard Deviation (RSD) should be within acceptable limits (typically <2-3%).[2][4]

  • Accuracy: Determined by the recovery of a known amount of antibiotic added to a sample. Mean recovery should be close to 100% (e.g., 98-102%).[2][4]

  • Specificity: The ability to assess the analyte unequivocally. This is demonstrated by showing that placebo components do not produce an antimicrobial effect and that the assay can detect a loss of potency in degraded samples.[1][4]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like incubation temperature, pH of the buffer, or inoculum concentration.[3]

References

  • Salim, F. A. et al. (2014). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Brazilian Journal of Pharmaceutical Sciences, 50(4), 751-760. Available at: [Link][1][3]

  • Manfio, M. L. et al. (2012). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. ResearchGate. Available at: [Link][4]

  • Lopes, B. A. et al. (2012). Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. Molecules, 17(7), 7752-7763. Available at: [Link][2]

  • Sversut, R. A. et al. (2012). Development and Validation of Microbiological Assay for Ceftriaxone and its Application in Photo-stability Study. Current Pharmaceutical Analysis, 8(4), 405-411. Available at: [Link][11]

  • Dafale, N. A. et al. (2015). Quantification of ceftriaxone sodium in pharmaceutical preparations by a new validated microbiological bioassay. Analytical Methods, 7(18), 7790-7797. Available at: [Link][16]

  • Rippere, R. A. (1979). Some principles of microbiological turbidimetric assays of antibiotics. Journal of the Association of Official Analytical Chemists, 62(4), 951-956. Available at: [Link][10]

  • Chromak Research. (n.d.). Antibiotic Potency Assays. Chromak Research. Available at: [Link][7]

  • Lopes, B. A. et al. (2012). Development and validation of a successful microbiological agar assay for determination of ceftriaxone sodium in powder for injectable solution. PubMed. Available at: [Link][5]

  • Manfio, M. L. et al. (2012). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium [PDF]. SciELO. Available at: [Link][1][3]

  • Japanese Pharmacopoeia. (n.d.). 54 Microbial Assay for Antibiotics / General Tests. Available at: [Link][8]

  • da Silva, A. F. et al. (2019). Rapid Turbidimetric Assay to Determine the Potency of Daptomycin in Lyophilized Powder. Molecules, 24(19), 3535. Available at: [Link][15]

  • Traub, W. H. (1992). Detection of antimicrobial drugs with Bacillus subtilis strain ATCC 6633: an update. Chemotherapy, 38(3), 155-158. Available at: [Link][13]

  • Traub, W. H. (1992). Detection of Antimicrobial Drugs with Bacillus subtilis strain ATCC 6633. Karger Publishers. Available at: [Link][17]

  • Stegmann, PLA. (n.d.). Software for Biostatistical Analysis: Turbidimetric assays. PLA 3.0. Available at: [Link][9]

  • Japanese Pharmacopoeia. (n.d.). Ceftriaxone Sodium / Official Monographs for Part I. Available at: [Link][18]

  • Thai Pharmacopoeia. (n.d.). CEFTRIAXONE SODIUM. Department of Medical Sciences. Available at: [Link][19]

  • United States Pharmacopeia. (2011). Ceftriaxone Sodium. USP. Available at: [Link][20]

  • ResearchGate. (2012). Quantification of ceftriaxone sodium in pharmaceutical preparations by a new validated microbiological bioassay | Request PDF. Available at: [Link][21]

  • ResearchGate. (2018). Use of Bacillus subtilis ATCC 6633 instead of B. subtilis BGA (DSM 618) in the investigation of antibiotic residue in meat. Available at: [Link][22]

  • ResearchGate. (2010). Ciprofloxacin accumulation assay of S. aureus ATCC 29737 and the resistant isolate STAPH N5. Available at: [Link][23]

  • Microbiologics. (n.d.). Staphylococcus aureus subsp. aureus derived from ATCC® 29737. Available at: [Link][24]

  • Khan, A. U. et al. (2016). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Journal of Pharmaceutical Analysis, 6(6), 349-357. Available at: [Link][6]

  • U.S. Food & Drug Administration. (n.d.). Ceftriaxone for Injection, USP. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 2.7.2. Microbiological assay of antibiotics. EDQM. Available at: [Link][14]

  • Goering, R. V. et al. (2005). Genetic Background and Antibiotic Resistance of Staphylococcus aureus Strains Isolated in the Republic of Georgia. Journal of Clinical Microbiology, 43(11), 5586-5592. Available at: [Link][25]

Sources

Application

Application Note: (E)-Ceftriaxone Disodium in Antimicrobial Resistance (AMR) Studies

Introduction & Mechanistic Overview (E)-Ceftriaxone Disodium is a third-generation, semi-synthetic cephalosporin widely utilized in both clinical pharmacotherapy and in vitro research due to its broad-spectrum bactericid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

(E)-Ceftriaxone Disodium is a third-generation, semi-synthetic cephalosporin widely utilized in both clinical pharmacotherapy and in vitro research due to its broad-spectrum bactericidal activity. In the context of antimicrobial resistance (AMR) studies, ceftriaxone serves as a critical baseline compound for evaluating resistance phenotypes and screening novel Antibiotic Resistance Breakers (ARBs)[1].

Causality of Action and Resistance

The bactericidal efficacy of ceftriaxone is driven by its high-affinity binding to Penicillin-Binding Proteins (PBPs) located in the bacterial inner membrane. In Gram-negative pathogens like Escherichia coli, ceftriaxone exhibits high affinity for PBP 3 and PBP 1a/1b, while in Haemophilus influenzae, it primarily targets PBP 4 and 5[2]. By acylating these transpeptidases, ceftriaxone irreversibly halts peptidoglycan cross-linking, triggering filamentation, structural instability, and ultimately, cell lysis[2].

However, the proliferation of Extended-Spectrum Beta-Lactamases (ESBLs) and Metallo-Beta-Lactamases (MBLs) has severely compromised its efficacy. While ceftriaxone is highly stable against classical penicillinases, Ambler Class A (e.g., CTX-M, SHV) and Class B (e.g., NDM, VIM) enzymes readily hydrolyze its beta-lactam ring[1]. To counter this, modern resistance studies frequently pair ceftriaxone with adjuvants. For example, the addition of Disodium EDTA chelates divalent cations (destabilizing MBLs and permeabilizing porin channels), while Sulbactam acts as a suicide inhibitor for serine beta-lactamases[1].

MOA CTX (E)-Ceftriaxone Porin Porin Channels (Outer Membrane) CTX->Porin Entry PBP Penicillin-Binding Proteins (PBP 1a, 1b, 3) Porin->PBP Binding CellWall Cell Wall Synthesis Inhibition PBP->CellWall Blocks Transpeptidation Lysis Bacterial Cell Lysis CellWall->Lysis Bactericidal Effect BLactamase Beta-Lactamases (ESBLs, MBLs) BLactamase->CTX Hydrolysis (Resistance) Efflux Efflux Pumps Efflux->CTX Expulsion (Resistance) Adjuvants Adjuvants (e.g., EDTA, Sulbactam) Adjuvants->Porin Increases Permeability Adjuvants->BLactamase Inhibits

Mechanism of Action & Resistance Pathways of (E)-Ceftriaxone.

Reagent Preparation and Stability Protocol

Causality in Experimental Choices

(E)-Ceftriaxone Disodium is susceptible to chemical degradation via acid hydrolysis and oxidation, which can lead to false-positive resistance readouts in vitro due to a loss of active pharmaceutical ingredient[3]. Crucially, ceftriaxone must never be reconstituted with calcium-containing diluents (such as Ringer's solution or Hartmann's solution). Calcium ions interact with ceftriaxone to form an insoluble ceftriaxone-calcium precipitate, which invalidates experimental assays and poses severe risks in biological models[4].

Protocol: Preparation of 10 mg/mL Stock Solution
  • Weighing: Accurately weigh 100 mg of (E)-Ceftriaxone Disodium powder using an analytical balance.

  • Reconstitution: Dissolve the powder in 10 mL of sterile, deionized H₂O or 0.9% Sodium Chloride[5][6]. Vortex gently until the solution is completely clear. The solution may appear pale yellow; this is a normal characteristic of the active ingredient and does not indicate degradation[7].

  • Sterilization: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter inside a biosafety cabinet.

  • Storage: Use the stock solution immediately for optimal results. If storage is required, strictly adhere to the validated stability conditions outlined below. Discard any solution that develops a deep amber color, as this indicates significant oxidative degradation[8].

Quantitative Data: Ceftriaxone Solution Stability Profile
DiluentStorage TemperatureMaximum Stable DurationCritical Notes
Sterile H₂O / 0.9% NaCl25°C (Room Temp)24 HoursMust be protected from direct light[6][7].
Sterile H₂O / 0.9% NaCl2–8°C (Refrigerated)72 HoursMonitor for visible color changes (darkening)[6][8].
Sterile H₂O-20°C (Frozen)~6 MonthsAliquot prior to freezing. Do not subject to freeze-thaw cycles[8].

Antimicrobial Susceptibility Testing (AST): MIC Determination

Causality in Experimental Choices

The Minimum Inhibitory Concentration (MIC) assay via broth microdilution is the gold standard for quantifying ceftriaxone resistance. The interpretation of these results relies heavily on established clinical breakpoints. Historically, the Clinical and Laboratory Standards Institute (CLSI) maintained a higher susceptibility breakpoint (≤ 8 mg/L). However, based on pharmacokinetic/pharmacodynamic (PK/PD) modeling, CLSI lowered the Enterobacteriaceae breakpoint to ≤ 1 mg/L (harmonizing with EUCAST guidelines)[9]. This lower breakpoint naturally captures ESBL-producing isolates as "Resistant" without the need for secondary phenotypic confirmatory tests[9].

Protocol: Broth Microdilution for Ceftriaxone MIC

Self-Validating System: To ensure trustworthiness, this protocol incorporates internal controls. A Quality Control (QC) strain (E. coli ATCC 25922) must be tested in parallel. The assay is only valid if the QC strain yields a ceftriaxone MIC between 0.03 and 0.125 mg/L[10].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to manufacturer instructions. Autoclave and cool to room temperature.

  • Antibiotic Dilution: In a sterile 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the ceftriaxone stock in CAMHB. A standard test range for Enterobacteriaceae is 0.015 mg/L to 64 mg/L[5]. Leave column 11 as a positive growth control (media + bacteria) and column 12 as a negative sterility control (media only).

  • Inoculum Standardization: Cultivate the target bacterial isolate on agar for 18 hours. Suspend 3-5 isolated colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the McFarland suspension 1:150 in CAMHB to yield a final working concentration of ~1 × 10⁶ CFU/mL[5].

  • Inoculation: Dispense 50 µL of the standardized inoculum into each antibiotic-containing well and the positive control well. The final well volume is 100 µL, bringing the final bacterial concentration to ~5 × 10⁵ CFU/mL[5].

  • Incubation: Seal the plate with a breathable membrane and incubate at 35±2°C for 16–20 hours under ambient air[5].

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth (turbidity or button formation at the bottom of the well)[11].

Workflow Stock Ceftriaxone Stock (10 mg/mL in H2O) Dilution Two-fold Serial Dilution (CAMHB Medium) Stock->Dilution Incubation Incubation (35-37°C, 16-20 hrs) Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Add 50 µL to wells Readout MIC Readout (No visible growth) Incubation->Readout

Step-by-step workflow for Ceftriaxone MIC Broth Microdilution.

Quantitative Data: Ceftriaxone MIC Interpretive Breakpoints (Enterobacterales)
Guideline BodySusceptible (S)Intermediate (I) / ATUResistant (R)Rationale / Notes
CLSI (Post-2010) ≤ 1 mg/L2 mg/L≥ 4 mg/LLowered to accurately flag ESBL producers without secondary testing[9][11].
EUCAST (v13.0) ≤ 1 mg/L-> 2 mg/LDerived from PK/PD modeling and clinical outcome data[11][12].

References

  • European Medicines Agency. Ceftriaxone Tyrol Pharma - Annexes I-II-III. [Link]

  • Venus Remedies. Elores - A clinically significant Carbapenem-sparing option. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Medsafe New Zealand. CEFTRIAXONE 0.5 g & 1 g Powder For Injection. [Link]

  • National Institutes of Health (PMC). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.[Link]

  • International Health Management Associates (IHMA). Comparison of Ceftriaxone Susceptibility Rates of Enterobacteriaceae in the TEST Program Using EUCAST vs. 2009 and 2010 CLSI Breakpoints.[Link]

  • Health Canada. Ceftriaxone sodium for injection bp. [Link]

  • City of Toronto Health. CEFTRIAXONE FOR INTRAMUSCULAR INJECTION.[Link]

  • National Institutes of Health (PMC). Haemophilus influenzae blood-stream infection and third-generation cephalosporin susceptibility testing: a comparative case study using EUCAST and CLSI guidelines. [Link]

  • University of Groningen. Minimum inhibitory concentration (MIC) of Ceftriaxone and Azithromycin for blood culture isolates of Salmonella enterica. [Link]

  • National Institutes of Health (PMC). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals.[Link]

Sources

Method

Application Notes and Protocols for the Use of (E)-Ceftriaxone Disodium as a Reference Standard

Introduction: The Critical Role of Isomeric Purity in Ceftriaxone Analysis Ceftriaxone, a third-generation cephalosporin, is a cornerstone of antibacterial therapy. Its efficacy and safety are intrinsically linked to its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomeric Purity in Ceftriaxone Analysis

Ceftriaxone, a third-generation cephalosporin, is a cornerstone of antibacterial therapy. Its efficacy and safety are intrinsically linked to its chemical purity. The manufacturing process of Ceftriaxone can lead to the formation of various impurities, including geometric isomers. Among these, the (E)-isomer of Ceftriaxone is a critical process-related impurity that requires careful monitoring and control. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established limits for this and other impurities to ensure the quality and safety of the final drug product.[1][2]

(E)-Ceftriaxone disodium, as a certified reference standard, is an indispensable tool for researchers, quality control analysts, and drug development professionals. It serves as the benchmark for the accurate identification and quantification of this specific impurity in bulk drug substances and finished pharmaceutical products. This application note provides a comprehensive guide to the effective use of (E)-Ceftriaxone disodium as a reference standard, detailing its handling, preparation, and application in validated analytical methods.

Chemical Structure:

  • Ceftriaxone (Z-isomer): The active pharmaceutical ingredient.

  • (E)-Ceftriaxone: The geometric isomer and a specified impurity.

The subtle difference in the orientation of the methoxyimino group at the C7 side chain significantly impacts the molecule's three-dimensional structure and, potentially, its biological activity and safety profile. Therefore, precise analytical separation and quantification are paramount.

Reference Standard: Handling and Storage Protocols

The integrity of a reference standard is the foundation of accurate analytical measurements. Improper handling or storage can lead to degradation and compromise the validity of all subsequent results.

1.1. Initial Receipt and Documentation

Upon receiving the (E)-Ceftriaxone disodium reference standard, it is crucial to:

  • Verify Identity: Confirm that the container label information matches the certificate of analysis (CoA).

  • Inspect for Damage: Check for any damage to the container or seal.

  • Record Details: Log the batch number, receipt date, and expiry date in a dedicated reference standard logbook.

  • Store as Directed: Immediately transfer the standard to the recommended storage conditions as specified on the CoA, typically in a refrigerator at 2-8°C, protected from light.[3]

1.2. Storage Conditions and Stability

(E)-Ceftriaxone disodium is a light-sensitive and hygroscopic solid. To maintain its stability and purity:

  • Temperature: Store in its original, tightly sealed container at 2-8°C.[3] For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Moisture: Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption.

1.3. Preparation of Stock and Working Solutions

Causality behind Experimental Choices: The preparation of accurate and stable solutions is critical. The choice of solvent and the handling procedure are designed to minimize degradation and ensure the concentration is precisely known.

Protocol 1: Preparation of (E)-Ceftriaxone Disodium Stock Solution

  • Equilibration: Before opening, allow the container of the (E)-Ceftriaxone disodium reference standard to equilibrate to room temperature for at least 30 minutes.[3] This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the required amount of the reference standard using a calibrated analytical balance. Perform this step in a low-humidity environment if possible.

  • Dissolution: Quantitatively transfer the weighed standard to a suitable volumetric flask. Dissolve in the mobile phase or a solvent specified in the analytical method (e.g., a mixture of water and acetonitrile).

  • Dilution: Dilute to the mark with the same solvent and mix thoroughly to ensure homogeneity.

  • Storage of Solutions: Store stock solutions in amber glassware at 2-8°C. The stability of solutions should be established through in-house validation studies, but as a general guideline, aqueous solutions of ceftriaxone are stable for a limited period.[4][5] Prepare fresh working solutions daily.

Application in Chromatographic Analysis: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Ceftriaxone and its related impurities. The following protocol is based on the principles outlined in the USP and EP monographs for Ceftriaxone Sodium.[1][6]

2.1. Principle of Separation

The method employs a reversed-phase C18 column with an ion-pairing agent in the mobile phase. The ion-pairing agent, such as tetradecylammonium bromide and tetraheptylammonium bromide, interacts with the anionic carboxylate groups of Ceftriaxone and its isomers, enhancing their retention on the non-polar stationary phase and enabling their separation.[1]

Workflow for HPLC Impurity Profiling:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare (E)-Ceftriaxone Reference Standard Solution inject_samples Inject Solutions prep_standard->inject_samples prep_sample Prepare Ceftriaxone Test Sample Solution prep_sample->inject_samples prep_system_suitability Prepare System Suitability Solution (Z & E Isomers) prep_system_suitability->inject_samples hplc_system HPLC System with C18 Column data_acquisition Data Acquisition (UV Detection at 270 nm) inject_samples->data_acquisition system_suitability_check System Suitability Check (Resolution > 3.0) data_acquisition->system_suitability_check peak_integration Peak Integration & Identification system_suitability_check->peak_integration Pass quantification Quantification of (E)-Isomer peak_integration->quantification

Caption: Workflow for HPLC analysis of (E)-Ceftriaxone.

2.2. HPLC Method Parameters (Based on USP Monograph)

ParameterSpecification
Column 4.6-mm × 25-cm; 5-µm packing L1 (C18)
Mobile Phase A mixture of water, acetonitrile, a pH 7.0 phosphate buffer, a pH 5.0 citrate buffer, and ion-pairing agents (tetradecylammonium bromide and tetraheptylammonium bromide). The exact proportions are specified in the USP monograph.[1]
Flow Rate Approximately 1.5 mL/min[1]
Detector UV at 270 nm[6]
Injection Volume 20 µL[1]
Column Temperature Ambient

2.3. System Suitability: A Self-Validating System

Causality behind Experimental Choices: The system suitability test is a critical component of the protocol, ensuring that the chromatographic system is performing adequately for the intended analysis. The resolution between the active ingredient (Z-isomer) and its critical impurity (E-isomer) is the most important parameter to confirm the method's separating power.

Protocol 2: System Suitability Test

  • Preparation of System Suitability Solution: Prepare a solution containing both Ceftriaxone Sodium and (E)-Ceftriaxone disodium reference standards in the mobile phase at a concentration specified in the pharmacopeial monograph (e.g., 160 µg/mL of each).[6]

  • Injection: Inject the system suitability solution into the HPLC system.

  • Evaluation:

    • Resolution: The resolution between the Ceftriaxone peak and the (E)-Ceftriaxone peak must be not less than 3.0.[6] This ensures baseline or near-baseline separation, allowing for accurate integration of both peaks.

    • Tailing Factor: The tailing factor for the Ceftriaxone peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the Ceftriaxone peak should be not more than 2.0%.

Do not proceed with sample analysis if the system suitability criteria are not met.

2.4. Sample Analysis and Quantification

Protocol 3: Quantification of (E)-Ceftriaxone in a Test Sample

  • Sample Preparation: Accurately weigh and dissolve the Ceftriaxone test sample in the mobile phase to the same concentration as the standard preparation.

  • Standard Preparation: Prepare a standard solution of (E)-Ceftriaxone disodium at a known concentration.

  • Chromatographic Run: Inject the blank (mobile phase), the standard solution, and the test sample solution into the HPLC system.

  • Peak Identification: Identify the (E)-Ceftriaxone peak in the sample chromatogram by comparing its retention time with that of the standard. The relative retention time for the (E)-isomer is approximately 1.4 relative to the Ceftriaxone peak.[1]

  • Quantification: Calculate the percentage of the (E)-isomer in the test sample using the peak areas obtained from the chromatograms of the standard and the sample solutions.

Method Validation and Forced Degradation Studies

To ensure the reliability of the analytical method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][7][8]

3.1. Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the (E)-Ceftriaxone peak from the Ceftriaxone peak and other potential impurities. Forced degradation studies are crucial here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of (E)-Ceftriaxone at different concentrations are analyzed, and the peak areas are plotted against concentration.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the (E)-Ceftriaxone reference standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

3.2. Forced Degradation Studies: Demonstrating Stability-Indicating Power

Causality behind Experimental Choices: Forced degradation studies are performed to demonstrate that the analytical method can separate the analyte from its degradation products, thus proving it is "stability-indicating." Ceftriaxone is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.

Protocol 4: Forced Degradation Study

  • Prepare a solution of the Ceftriaxone drug substance.

  • Expose aliquots of the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for a specified time.[9]

    • Base Hydrolysis: 0.1 N NaOH at room temperature for a specified time.[9]

    • Oxidation: 3% H₂O₂ at room temperature for a specified time.[9]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for a specified duration.[9]

  • Analyze the stressed samples using the HPLC method alongside an unstressed sample and the (E)-Ceftriaxone reference standard.

  • Evaluate the chromatograms: The method is considered stability-indicating if the (E)-Ceftriaxone peak and the main Ceftriaxone peak are well-resolved from any degradation product peaks.

Forced Degradation Pathway of Ceftriaxone:

Degradation_Pathway cluster_stress Stress Conditions Ceftriaxone Ceftriaxone Degradation_Products Degradation Products (e.g., open β-lactam ring, decarboxylated products) Ceftriaxone->Degradation_Products Degradation Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Heat Thermal Stress Light Photolytic Stress

Caption: Forced degradation of Ceftriaxone under various stress conditions.

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for specific applications.

4.1. UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for a simple, rapid estimation of Ceftriaxone. An aqueous solution of Ceftriaxone sodium typically shows a maximum absorbance (λmax) at approximately 241 nm.[10] However, this method is not specific for the (E)-isomer and cannot distinguish it from the parent compound or other impurities that absorb at this wavelength. It is therefore not suitable for impurity profiling but can be used for simple assay of the bulk drug where the impurity levels are known to be low.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a higher degree of specificity and sensitivity. It can be used to confirm the identity of the (E)-isomer by its mass-to-charge ratio (m/z). For Ceftriaxone, the precursor ion is typically m/z 555.0, and a major product ion is m/z 396.1.[11][12] The (E)-isomer will have the same mass spectrum as the Z-isomer, but its identity is confirmed by its chromatographic separation prior to mass analysis.

Conclusion

The use of (E)-Ceftriaxone disodium as a reference standard is fundamental to ensuring the quality, safety, and efficacy of Ceftriaxone drug products. Adherence to proper handling, storage, and application protocols is essential for obtaining accurate and reliable analytical data. The HPLC method, when validated according to ICH guidelines, provides a robust and reproducible means for the quantification of this critical impurity. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers and analysts can confidently and accurately assess the isomeric purity of Ceftriaxone.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • The Role of an Impurity in Ceftriaxone Sodium Preparation for Injection in Determining Compatibility with Calcium-Containing Solutions. PubMed. Available at: [Link]

  • PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. PharmaGuideHub. Available at: [Link]

  • Stability of the Analytical Solution of Ceftriaxone on Storage. ResearchGate. Available at: [Link]

  • Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. PMC. Available at: [Link]

  • Ceftriaxone Sodium - USP-NF. USP. Available at: [Link]

  • Development and validation of uv-spectrophotometric-method-for-the-estimation-of-ceftriaxone-sodium-in-nanoparticles.pdf. Der Pharma Chemica. Available at: [Link]

  • Handling of Reference Standard and Preparation & Storage of WS. Pharmaceutical Guidelines. Available at: [Link]

  • The Stability of Ceftriaxone Sodium in vials using different Diluents. ResearchGate. Available at: [Link]

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. PMC. Available at: [Link]

  • Ceftriaxone Sodium-impurities. Pharmaffiliates. Available at: [Link]

  • Overlay spectrum for ceftriaxone sodium (λ max at 241 nm). ResearchGate. Available at: [Link]

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available at: [Link]

  • Development And Validation Of UV–Spectrophotometric Methods For Estimation Of Ceftriaxone In Bulk And Tablet Dosage Form. International Journal of ChemTech Research. Available at: [Link]

  • Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. TSI Journals. Available at: [Link]

  • Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. MDPI. Available at: [Link]

  • Spectrophotometric Method for the Estimation of Ceftriaxone in Pure Form and Pharmaceuticals. Ibn Al-Haitham Journal for Pure and Applied Sciences. Available at: [Link]

  • Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in human plasma. Future Science. Available at: [Link]

  • Ceftriaxone | High-Quality Pharmaceutical Reference Standard. Artis Biotech | ASTANDARDS. Available at: [Link]

  • Protocol For Cephalosporin Free Environment. Scribd. Available at: [Link]

  • Ceftriaxone EP Impurity E. GLP Pharma Standards. Available at: [Link]

  • cephalosporin manufacturing. SAHPRA. Available at: [Link]

  • Cephalosporin Manufacturing. SAHPRA. Available at: [Link]

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Application

Application Note &amp; Protocol: Formulation Development of (E)-Ceftriaxone Disodium for Parenteral Administration

Abstract This document provides a comprehensive technical guide for the formulation development of (E)-Ceftriaxone Disodium, a third-generation cephalosporin antibiotic. Intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the formulation development of (E)-Ceftriaxone Disodium, a third-generation cephalosporin antibiotic. Intended for researchers, scientists, and drug development professionals, this guide outlines a structured, science-driven approach to developing both a stable, ready-to-use liquid formulation and a lyophilized powder for injection. The protocols herein are designed to establish a robust formulation by systematically evaluating the physicochemical properties of the active pharmaceutical ingredient (API), ensuring excipient compatibility, and optimizing processing parameters. This guide emphasizes the causality behind experimental choices and is grounded in authoritative regulatory standards to ensure the development of a safe, effective, and stable parenteral drug product.

Introduction: (E)-Ceftriaxone Disodium

(E)-Ceftriaxone Disodium is the geometric E-isomer of Ceftriaxone Disodium, a widely utilized beta-lactam antibiotic. It is a sterile, semisynthetic, broad-spectrum cephalosporin administered intravenously or intramuscularly.[1][2] The API is a white to yellowish crystalline powder, which is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1][2] A 1% aqueous solution of ceftriaxone sodium has a pH of approximately 6.7.[1][2]

The inherent instability of the β-lactam ring in aqueous environments presents a primary challenge in the formulation of ceftriaxone. Degradation can occur via several mechanisms, including hydrolysis of the β-lactam ring and cleavage of the side chain at the C-3 position, which are significantly influenced by pH, temperature, and the presence of moisture.[3] Consequently, for multi-dose formats or improved shelf-life, ceftriaxone is often formulated as a dry powder for reconstitution, typically achieved through lyophilization.

This guide will navigate the critical stages of formulation development, from initial pre-formulation characterization to the final lyophilization cycle, providing both the "how" and the "why" for each step.

Pre-Formulation Studies: Characterizing the API

Pre-formulation studies are the cornerstone of rational formulation design. These initial investigations provide essential data on the intrinsic physicochemical properties of the API, which dictate the formulation strategy.

Physicochemical Characterization

A foundational understanding of the API's properties is paramount.

PropertyDescriptionSignificance
Appearance White to yellowish crystalline powder.[1][2]Provides a baseline for visual inspection and stability assessment (color change can indicate degradation).
Solubility Readily soluble in water.[1][2]Confirms suitability for aqueous-based parenteral formulation. Quantitative analysis is required to define concentration limits.
pH of 1% Solution Approximately 6.7 in water.[1][2]Indicates the natural pH of the unbuffered drug substance; formulation will require pH adjustment for optimal stability.
Hygroscopicity Non-hygroscopic to slightly hygroscopic.Determines the need for controlled humidity during handling and storage to prevent moisture-induced degradation.
pKa ~3 (COOH), 3.2 (NH3+), 4.1 (enolic OH)Governs the ionization state of the molecule at different pH values, which in turn affects solubility and stability.
Protocol: pH-Solubility Profile Determination

Rationale: To quantitatively determine the aqueous solubility of (E)-Ceftriaxone Disodium across a physiologically relevant pH range (pH 3-8). This data is critical for identifying the maximum achievable concentration in a liquid formulation and understanding the potential for precipitation upon pH shifts.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering the pH range of 3.0 to 8.0 in 0.5 pH unit increments. Common buffers include citrate for pH 3.0-6.0 and phosphate for pH 6.0-8.0.[4]

  • Sample Preparation: Add an excess amount of (E)-Ceftriaxone Disodium powder to vials containing each buffer solution.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Withdraw an aliquot from each vial and filter through a 0.22 µm filter to remove undissolved solids.

    • Dilute the filtrate with an appropriate mobile phase.

    • Quantify the concentration of ceftriaxone in the filtrate using a validated stability-indicating HPLC method.

  • Data Reporting: Plot the solubility (in mg/mL) as a function of pH.

Protocol: pH-Rate Profile (Aqueous Stability)

Rationale: The stability of β-lactam antibiotics is highly pH-dependent. This study identifies the pH of maximum stability, which is a critical parameter for the liquid formulation. The degradation of ceftriaxone typically follows first-order kinetics.[5]

Methodology:

  • Solution Preparation: Prepare solutions of (E)-Ceftriaxone Disodium at a fixed concentration (e.g., 10 mg/mL) in the same series of buffers (pH 3.0-8.0) used for the solubility study.

  • Stability Chambers: Place the solutions in controlled temperature chambers (e.g., 40°C and 25°C) to accelerate degradation and assess real-time stability.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours for 40°C), withdraw aliquots from each solution.

  • HPLC Analysis: Analyze the samples for the remaining concentration of ceftriaxone using a validated, stability-indicating HPLC method capable of separating the parent drug from its degradation products.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration versus time. The slope of this line represents the observed degradation rate constant (k_obs).

    • Plot the log(k_obs) versus pH to generate the pH-rate profile. The nadir of this V-shaped or U-shaped curve indicates the pH of maximum stability. Studies suggest ceftriaxone has greater stability in slightly acidic conditions compared to basic conditions.[3]

Protocol: Excipient Compatibility Screening

Rationale: To ensure that the chosen excipients (buffers, tonicity agents, cryoprotectants) do not adversely affect the stability of the API.

Methodology:

  • Binary Mixtures: Prepare binary mixtures of (E)-Ceftriaxone Disodium with each proposed excipient (e.g., mannitol, sodium chloride, dextrose, phosphate buffer salts, citrate buffer salts) in both solid (1:1 ratio) and liquid states.

  • Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks). Include a control sample of the API alone.

  • Analysis: At initial and subsequent time points, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity: Use a stability-indicating HPLC method to quantify the formation of degradation products compared to the control.

Development of a Ready-to-Use Liquid Formulation

For indications requiring immediate use or for single-dose presentations, a liquid formulation may be desirable. The primary goals are to ensure stability for the intended shelf-life, maintain isotonicity for patient comfort, and guarantee sterility.

Selection of Formulation Components
  • Vehicle: Water for Injection (WFI) is the standard vehicle for parenteral formulations.

  • Buffer System: Based on the pH-rate profile, a buffer system should be chosen to maintain the pH at the point of maximum stability. For ceftriaxone, which is more stable in slightly acidic conditions, a citrate or phosphate buffer is often suitable.[3][4][5] For instance, a phosphate buffer can maintain a pH range of 6.0 to 8.0.[4]

  • Tonicity-Adjusting Agent: To make the formulation isotonic with blood (approx. 285 mOsm/kg), a tonicity modifier is required. 0.9% Sodium Chloride or 5% Dextrose are common and have been shown to be compatible with ceftriaxone.[6][7]

Protocol: Preparation of a Buffered, Isotonic Liquid Formulation

Objective: To prepare a 100 mL batch of a 100 mg/mL (E)-Ceftriaxone Disodium solution.

Materials:

  • (E)-Ceftriaxone Disodium: 10.0 g

  • Sodium Phosphate Monobasic: As required

  • Sodium Phosphate Dibasic: As required

  • Sodium Chloride: As required

  • Water for Injection (WFI): q.s. to 100 mL

Procedure:

  • Buffer Preparation: In approximately 80 mL of WFI, dissolve the required amounts of phosphate salts to achieve the target pH (e.g., pH 6.0-6.5) and buffer strength (e.g., 10-20 mM).

  • API Dissolution: Slowly add the (E)-Ceftriaxone Disodium powder to the buffered solution while stirring until completely dissolved.

  • Tonicity Adjustment: Add the calculated amount of Sodium Chloride to render the solution isotonic.

  • Final Volume: Add WFI to bring the final volume to 100 mL.

  • Sterile Filtration: Filter the bulk solution through a sterile 0.22 µm PVDF or PES filter into a sterile receiving vessel under aseptic conditions. This step is critical for ensuring the sterility of the final product.

  • Filling: Aseptically fill the sterile solution into previously sterilized vials (e.g., Type I glass vials) and stopper.

Development of a Lyophilized Formulation

Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of antibiotics like ceftriaxone that are unstable in solution. The process involves removing water by sublimation from a frozen product.

Rationale for Lyophilization
  • Enhanced Stability: By removing water, the primary medium for hydrolytic degradation, the chemical stability of ceftriaxone is significantly improved, allowing for a longer shelf life.

  • Rapid Reconstitution: A well-developed lyophilized cake reconstitutes quickly and completely upon the addition of a sterile diluent (e.g., WFI or 0.9% Sodium Chloride).

Selection of Formulation Components
  • Bulking Agent/Cryoprotectant: These excipients serve two purposes: they protect the API from the stresses of freezing and drying (cryoprotection), and they provide structure and elegance to the lyophilized cake (bulking). Mannitol is a widely used crystalline bulking agent in lyophilized formulations.[8][9] It forms a crystalline matrix that supports the amorphous API and provides channels for efficient water vapor escape during sublimation. Typical concentrations range from 2% to 5% w/v.

Visualization of the Formulation Development Workflow

The overall process from API characterization to the final product can be visualized as a structured workflow.

Formulation_Development_Workflow cluster_preform Pre-Formulation cluster_form_dev Formulation Development cluster_process Process Development cluster_final Final Product API API Characterization (Physicochemical Properties) Solubility pH-Solubility Profile API->Solubility informs Stability pH-Rate Profile API->Stability informs Excipient Excipient Compatibility API->Excipient informs Liquid_Form Liquid Formulation (Buffer, Tonicity Agent) Solubility->Liquid_Form Stability->Liquid_Form Lyo_Form Lyophilized Formulation (Cryoprotectant) Stability->Lyo_Form Excipient->Liquid_Form Excipient->Lyo_Form Aseptic Aseptic Filtration Liquid_Form->Aseptic Lyo_Cycle Lyophilization Cycle Development Lyo_Form->Lyo_Cycle Final_Liquid Ready-to-Use Injection Aseptic->Final_Liquid Final_Lyo Powder for Injection Lyo_Cycle->Final_Lyo Lyophilization_Cycle start Vial Loading freezing Freezing (-40°C, Atmospheric) start->freezing Cool primary Primary Drying (-5°C, 150 mTorr) freezing->primary Pull Vacuum secondary Secondary Drying (35°C, 75 mTorr) primary->secondary Ramp Temp stoppering Stoppering (Under Vacuum/N2) secondary->stoppering Seat Stoppers end Unloading stoppering->end

Caption: The three main stages of a typical lyophilization cycle.

Quality Control and Analytical Methods

Rigorous analytical testing is required to ensure the quality, safety, and efficacy of the final parenteral product. All methods must be validated according to ICH guidelines.

TestMethodPurposeAcceptance Criteria (Example)
Assay HPLC-UVTo quantify the amount of (E)-Ceftriaxone Disodium.90.0% - 110.0% of label claim
Purity/Impurities HPLC-UVTo detect and quantify any degradation products or related substances.Individual Impurity: ≤ 0.5%, Total Impurities: ≤ 2.0%
pH PotentiometryTo ensure the pH is within the range required for stability and safety.6.0 - 8.0 [10]
Reconstitution Time VisualFor lyophilized product, to ensure rapid and complete dissolution.< 60 seconds
Sterility USP <71>To ensure the absence of viable microorganisms.Must meet compendial requirements for sterility.
Bacterial Endotoxins USP <85>To control pyrogenic substances.≤ 0.20 USP Endotoxin Units/mg of ceftriaxone.
Particulate Matter USP <788>To control for sub-visible particles.Must meet compendial limits for parenteral products.

All activities related to the manufacturing of sterile products must be performed in compliance with Current Good Manufacturing Practices (CGMP), as detailed in regulatory guidelines such as the FDA's "Sterile Drug Products Produced by Aseptic Processing". [7]

Conclusion

The development of a robust formulation for (E)-Ceftriaxone Disodium requires a systematic approach grounded in a thorough understanding of its physicochemical properties. By carefully conducting pre-formulation studies to define solubility and stability profiles, a suitable formulation strategy—either a buffered, isotonic liquid or a stabilized lyophilized powder—can be rationally designed. The protocols outlined in this guide provide a comprehensive framework for executing these studies, developing the formulation, and establishing the necessary quality control attributes. Adherence to these principles and to regulatory guidelines will ensure the development of a high-quality parenteral product that is both safe and effective for patient use.

References

  • RxList. (2014, June 15). Ceftriaxone (Ceftriaxone Sodium and Dextrose Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • DailyMed. Ceftriaxone Sodium. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004, October). Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. Retrieved from [Link]

  • U.S. Food and Drug Administration. Ceftriaxone for Injection, USP. Retrieved from [Link]

  • American Society of Health-System Pharmacists. Ceftriaxone Sodium. Retrieved from [Link]

  • The Stability of Ceftriaxone Sodium in vials using different Diluents. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • WikiDoc. (2013, December 31). Ceftriaxone Compatibility and Stability. Retrieved from [Link]

  • Drugs.com. (2026, February 9). Ceftriaxone: Package Insert / Prescribing Information. Retrieved from [Link]

  • Children's Hospital of Eastern Ontario. (2005, August 15). CefTRIAXone sodium. Retrieved from [Link]

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Method

In vivo studies using (E)-Ceftriaxone Disodium

An In-Depth Guide to In Vivo Studies Using (E)-Ceftriaxone Disodium Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In Vivo Studies Using (E)-Ceftriaxone Disodium

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies utilizing (E)-Ceftriaxone Disodium. Beyond its well-established role as a third-generation cephalosporin antibiotic, Ceftriaxone has emerged as a powerful pharmacological tool for investigating neurological and psychiatric disorders, primarily through its unique ability to modulate glutamate homeostasis. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Dual Identity of Ceftriaxone

(E)-Ceftriaxone Disodium, commonly known as Ceftriaxone, is a β-lactam antibiotic that has been in clinical use for decades.[1][2] Its canonical mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bactericidal effects against a wide range of Gram-positive and Gram-negative organisms.[1][3][4][5]

However, a significant body of preclinical research has unveiled a second, compelling mechanism of action that is independent of its antimicrobial properties. In vivo studies have demonstrated that Ceftriaxone is a potent upregulator of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[6][7][8][9][10] This discovery has positioned Ceftriaxone as an invaluable research tool and a potential therapeutic agent for conditions characterized by glutamate dysregulation, including neurodegenerative diseases, substance use disorders, and traumatic brain injury.[6][9][11][12][13]

Core Mechanisms of Action in In Vivo Models

Understanding the "why" behind Ceftriaxone's efficacy in non-infectious disease models is critical for proper experimental design. Its effects are primarily attributed to three interconnected pathways.

Upregulation of Glutamate Transporter-1 (GLT-1)

The primary non-antibiotic mechanism of Ceftriaxone is its ability to increase the expression and functional activity of GLT-1.[7][11][12][14]

  • Causality: Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS). Pathological accumulation of synaptic glutamate leads to excitotoxicity, a process implicated in neuronal death across numerous neurological disorders.[15] GLT-1, predominantly expressed on astrocytes, is responsible for clearing the majority of synaptic glutamate.[8] By enhancing GLT-1 expression, Ceftriaxone increases the capacity for glutamate reuptake, thereby reducing excitotoxic damage and restoring synaptic homeostasis.[6][10][11] This neuroprotective effect has been demonstrated in models of ischemic stroke, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[9][11]

G cluster_0 Synaptic Space cluster_1 Postsynaptic Neuron cluster_2 Astrocyte Glutamate Excess Synaptic Glutamate Receptors Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->Receptors Over-activation GLT1 GLT-1 Transporter (Low Expression) Glutamate->GLT1 Insufficient Clearance GLT1_up GLT-1 Transporter (High Expression) Glutamate->GLT1_up Efficient Clearance Excitotoxicity Excitotoxicity & Neuronal Damage Receptors->Excitotoxicity Ceftriaxone Ceftriaxone Upregulation Increased GLT-1 Transcription & Translation Ceftriaxone->Upregulation Induces Upregulation->GLT1_up Leads to Glutamate_uptake Increased Glutamate Uptake GLT1_up->Glutamate_uptake Glutamate_uptake->Excitotoxicity Prevents

Ceftriaxone's neuroprotective mechanism via GLT-1 upregulation.
Anti-Inflammatory and Antioxidant Effects

Beyond glutamate modulation, Ceftriaxone exerts direct anti-inflammatory and antioxidant effects.

  • Causality: Neuroinflammation and oxidative stress are common pathological features that accompany and exacerbate excitotoxicity. In vivo studies show that Ceftriaxone treatment can significantly reduce levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in models of traumatic brain injury.[6] Furthermore, it has been shown to increase levels of glutathione (GSH), a critical endogenous antioxidant, in the spinal cord of animals with neuropathic pain, suggesting it bolsters the cellular antioxidant defense system.[8]

Alteration of the Gut Microbiome

As a broad-spectrum antibiotic, Ceftriaxone profoundly impacts the gut microbiota, a factor that must be considered in all in vivo study designs.

  • Causality: Ceftriaxone administration leads to significant shifts in the composition and diversity of gut bacteria.[16][17][18] It can suppress or eliminate Enterobacteriaceae while also reducing anaerobic bacteria populations.[19] Given the established communication along the microbiome-gut-brain axis, these alterations can independently influence host behavior and brain function.[16][20] This dual effect presents both a challenge and an opportunity; the observed phenotype may be a composite of direct CNS action and indirect effects mediated by the gut. Some studies suggest Ceftriaxone's ability to reduce alcohol intake may be linked to its restoration of alcohol-induced gut dysbiosis.[20]

Designing a Robust In Vivo Study

A successful study hinges on careful planning of the animal model, dosing regimen, and analytical endpoints.

Animal Model Selection

The choice of model must align with the research question. Ceftriaxone has been successfully used in a wide array of validated rodent models.

Research AreaCommon Animal ModelsRationale & Key References
Neurodegeneration Amyotrophic Lateral Sclerosis (ALS) models; MPTP-induced Parkinson's mice; Aβ-injected Alzheimer's mice.Models exhibit excitotoxicity and neuroinflammation, which are targeted by Ceftriaxone's mechanisms.[9][11][21][22]
Neurological Injury Traumatic Brain Injury (TBI) rat models (e.g., lateral cortical impact); Ischemic stroke models (e.g., MCAO).These acute injury models feature high levels of glutamate release, making them ideal for testing neuroprotection.[6][11]
Addiction & Relapse Alcohol-preferring (P) rats; Cocaine or morphine self-administration and reinstatement models.Drug-seeking behaviors are linked to glutamate dysregulation in reward circuits, which Ceftriaxone normalizes.[7][12][13][14][23]
Neuropathic Pain Chronic Constriction Injury (CCI) of the sciatic nerve in rats.Pain states are associated with downregulation of spinal glutamate transporters.[8]
Infectious Disease Murine pneumonia models with S. pneumoniae or K. pneumoniae.Standard models to test the bactericidal efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics.[24][25]
Dosing, Formulation, and Administration

Ceftriaxone Disodium is a water-soluble salt, simplifying its preparation for in vivo use.[15]

  • Formulation: Dissolve Ceftriaxone Disodium powder in sterile 0.9% saline or sterile water for injection. Prepare fresh daily, as β-lactams can degrade in solution.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route in preclinical neuro-behavioral studies due to its ease and reliability.[7][12][13][26] Subcutaneous (s.c.) administration is also used, particularly in long-term toxicity studies, though it can cause injection site trauma.[9][27] Intravenous (i.v.) injection is used for pharmacokinetic studies requiring precise control over initial plasma concentration.[28][29]

  • Dosing Regimens: The dose required to elicit neuroprotective or behavioral effects is typically higher than antimicrobial doses. A dose of 200 mg/kg/day is widely used and has been shown to effectively upregulate GLT-1 and attenuate drug-seeking behaviors in rats.[7][11][12]

Animal ModelTypical Dose Range (mg/kg/day)RouteFrequencyKey References
Rat (Addiction)100 - 200i.p.Once Daily[12][13][14]
Rat (TBI)200i.p.Once Daily[6]
Mouse (Alzheimer's)100i.p.Once Daily[21]
Mouse (Parkinson's)200i.p.Once Daily[22]
Rat (Toxicology)250 - 2000s.c.Once or Twice Daily[9][27]

Critical Insight: The pharmacokinetic profile of Ceftriaxone differs significantly between rodents and humans. In rats, the plasma half-life is short, approximately 1-1.5 hours, compared to 6-8 hours in humans.[3][27][30] This necessitates daily dosing in rodent models to maintain exposure, especially in studies lasting several days or weeks.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for a representative behavioral study and subsequent mechanistic analysis.

Protocol: Attenuation of Alcohol Relapse-Like Behavior in Rats

This protocol is designed to assess Ceftriaxone's ability to reduce alcohol consumption following a forced abstinence period in alcohol-preferring rats.

Objective: To determine if Ceftriaxone treatment during abstinence reduces subsequent relapse-like drinking behavior.

Materials:

  • Male alcohol-preferring (P) rats

  • Ceftriaxone Disodium salt (e.g., from a verified chemical supplier)

  • Sterile 0.9% saline

  • Ethanol (200 proof) for solution preparation

  • Standard rodent chow and water

  • Two-bottle choice drinking cages

Procedure:

  • Acclimation & Baseline (1 Week): House rats individually in two-bottle choice cages. Allow ad libitum access to one bottle of water and one bottle of 15% (v/v) ethanol. Monitor daily fluid intake and body weight.

  • Chronic Ethanol Exposure (6-8 Weeks): Continue the two-bottle choice paradigm to establish a stable baseline of high alcohol consumption.[13]

  • Abstinence Period (2 Weeks): Remove ethanol-containing bottles, leaving only water available. This period models voluntary abstinence.[12]

  • Ceftriaxone Administration (Last 5 Days of Abstinence):

    • Treatment Group: Administer Ceftriaxone (200 mg/kg, i.p.) once daily.[12]

    • Control Group: Administer an equivalent volume of saline vehicle (i.p.) on the same schedule.

  • Relapse Test (1-2 Weeks): Reintroduce the ethanol bottle. Measure daily ethanol and water consumption and body weight. A reduction in ethanol intake in the Ceftriaxone group compared to the saline group indicates efficacy.[12][13]

  • Tissue Collection: At the end of the study, anesthetize animals and perfuse with saline. Rapidly dissect brain regions of interest (e.g., nucleus accumbens, prefrontal cortex) for mechanistic analysis.

Experimental workflow for the alcohol relapse model.
Protocol: Analysis of GLT-1 Expression via Western Blot

Objective: To validate that the behavioral effects observed are associated with the upregulation of GLT-1 protein in relevant brain regions.

Materials:

  • Dissected brain tissue (nucleus accumbens, prefrontal cortex)

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., Rabbit anti-GLT-1)

  • Secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit)

  • Loading control primary antibody (e.g., Mouse anti-β-actin)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLT-1 and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing & Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize protein bands using a chemiluminescent imaging system.

  • Analysis: Quantify band intensity using software (e.g., ImageJ). Normalize the GLT-1 signal to the loading control signal. Compare normalized values between Ceftriaxone and saline-treated groups.

Protocol: Quantification of Ceftriaxone in Biological Samples

Objective: To perform pharmacokinetic analysis by measuring Ceftriaxone concentrations in plasma or brain homogenate.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for quantifying Ceftriaxone.[31][32][33] LC-MS/MS offers superior sensitivity and selectivity.[33]

Procedure Outline:

  • Sample Preparation: Spike samples with an internal standard (e.g., Cefotaxime).[33] Perform protein precipitation by adding a solvent like acetonitrile, which effectively removes larger proteins that can interfere with the analysis.[33][34] Centrifuge and collect the supernatant.

  • Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.[29][35] Use a mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) to separate Ceftriaxone from other components.[29][35]

  • Detection & Quantification:

    • HPLC-UV: Detect the compound by its absorbance at a specific wavelength (e.g., ~242 nm).[35]

    • LC-MS/MS: Use mass spectrometry to detect the specific precursor-product ion transition for Ceftriaxone (m/z 555.0→396.1), providing highly specific quantification.[33]

  • Data Analysis: Generate a standard curve using known concentrations of Ceftriaxone. Calculate the concentration in unknown samples by comparing their peak areas (or area ratios to the internal standard) to the standard curve.

References

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Application

Advanced Cell Culture Applications of (E)-Ceftriaxone Disodium: From Antimicrobial Control to Neuropharmacological Modeling

Introduction and Scientific Rationale (E)-Ceftriaxone Disodium is a third-generation cephalosporin widely recognized for its broad-spectrum bactericidal activity. However, in advanced cell culture and drug development ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

(E)-Ceftriaxone Disodium is a third-generation cephalosporin widely recognized for its broad-spectrum bactericidal activity. However, in advanced cell culture and drug development applications, its utility extends far beyond routine microbial control. Ceftriaxone is a transcriptionally active small molecule utilized extensively in neuropharmacology to model the upregulation of the Excitatory Amino Acid Transporter 2 (EAAT2 in humans; GLT-1 in rodents)[1].

By acting as a potent stimulator of functional GLT-1 expression, ceftriaxone serves as an indispensable reagent for researchers studying glutamate excitotoxicity, neurodegenerative diseases (such as Parkinson's and ALS), and glial cell activation[2]. This application note synthesizes the dual functionality of (E)-Ceftriaxone Disodium, providing validated protocols, mechanistic insights, and critical concentration thresholds to ensure experimental integrity.

Mechanisms of Action & Causality

The Neuroprotective Mechanism: Transcriptional Activation

Unlike competitive antagonists that transiently block glutamate receptors, ceftriaxone provides sustained neuroprotection by increasing the density of glutamate transporters on the cell surface. It achieves this by promoting the nuclear translocation of the p65 subunit, activating the NF-κB signaling pathway, and binding specifically to the -272 position of the EAAT2 promoter[1].

Causality in Experimental Design: This transcriptional mechanism explains why experimental protocols require extended incubation periods (typically 48–120 hours). Immediate phenotypic rescue cannot be observed because de novo mRNA transcription and subsequent protein translation of EAAT2 are required before functional glutamate clearance is enhanced[1].

Pathway Cef (E)-Ceftriaxone Disodium NFkB NF-κB Activation (Cytoplasm) Cef->NFkB Induces Transloc p65 Nuclear Translocation NFkB->Transloc Promotes Promoter EAAT2 Promoter Binding (-272) Transloc->Promoter Targets Trans EAAT2 / GLT-1 Transcription Promoter->Trans Activates Clearance Glutamate Clearance (Neuroprotection) Trans->Clearance Enhances

Caption: Ceftriaxone-induced EAAT2 upregulation via the NF-κB signaling pathway.

The Bactericidal Mechanism

As an antimicrobial, ceftriaxone inhibits bacterial cell wall synthesis by covalently binding to Penicillin-Binding Proteins (PBPs), enzymes responsible for peptidoglycan cross-linking. This leads to a weakened cell wall and subsequent osmotic lysis[3].

Quantitative Data & Pharmacodynamics

Selecting the correct concentration of (E)-Ceftriaxone Disodium is critical. Excessive concentrations can trigger subtoxic cellular responses or cause physical precipitation in the culture media[4][5].

Table 1: Application-Specific Concentration Guidelines
Cell Type / ApplicationTarget ConcentrationCytotoxic / Limiting ThresholdMechanistic Rationale
Primary Human Astrocytes 10 – 100 µM> 1 mM (Calcium precipitation risk)Optimal range for maximal EAAT2 promoter activation without inducing cellular stress[1][5].
Pancreatic β-Cells (βTC3) 10 – 100 µMNot specifiedProtects against 5 mM glutamate toxicity by upregulating GLT-1.
Human Bone Progenitor Cells N/A (Toxicity study)Subtoxic > 500 mg/L (10 days)Prolonged exposure >500 mg/L reduces in vitro mineralization and cell viability[4].
Murine Microglia (BV2) 900 µM> 900 µMHigh-dose tolerance used to inhibit TNFα-induced iNOS and COX-2 expression[2].
Table 2: Antimicrobial Minimum Inhibitory Concentrations (MIC)

Note: Values represent typical susceptibility thresholds for common cell culture contaminants[3][5].

Microorganism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Escherichia coli ≤ 0.5 ≤ 1.0
Staphylococcus aureus 2.0 4.0

| Haemophilus influenzae | ≤ 0.064 | ≤ 0.125 |

Experimental Protocols

Protocol 1: Preparation of (E)-Ceftriaxone Stock Solution

Causality & Rationale: Ceftriaxone disodium is highly water-soluble but can form insoluble precipitates with calcium at concentrations exceeding 1 mM in the presence of >4 mM calcium[5]. Therefore, calcium-free diluents must be used for stock preparation.

  • Weighing: Weigh 59.8 mg of (E)-Ceftriaxone Disodium (MW: 598.55 g/mol ).

  • Reconstitution: Dissolve in 10 mL of sterile, calcium-free DPBS or molecular-grade water to create a 10 mM stock solution.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the β-lactam ring.

Protocol 2: Self-Validating In Vitro Glutamate Toxicity Rescue Assay

Causality & Rationale: To definitively prove that ceftriaxone's protective effect is mediated by GLT-1 upregulation (and not an off-target effect), the experimental design must be a self-validating system. This requires a mechanistic validation arm using a GLT-1 specific inhibitor (e.g., dihydrokainate, DHK) or GLT-1 shRNA.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human astrocytes or βTC3 cells at 8×103 cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Ceftriaxone Treatment: Replace media with fresh culture media containing 10 µM, 50 µM, and 100 µM of (E)-Ceftriaxone.

  • Incubation: Incubate for 48 to 120 hours. Crucial: This extended time is required for NF-κB-mediated transcription and translation of the transporter proteins[1].

  • Mechanistic Validation (The Self-Validating Step): In a parallel control cohort, co-administer 100 µM Ceftriaxone with 100 µM DHK (a selective GLT-1 inhibitor) or transfect cells with GLT-1 shRNA prior to treatment.

  • Glutamate Challenge: Expose all cohorts to 5.0 mM Glutamate for 24 hours.

  • Viability Assessment: Perform an MTT or CCK-8 assay.

    • Expected Outcome: Ceftriaxone-treated cells will show rescued viability. The DHK/shRNA cohort will show baseline toxicity, proving causality that the rescue was strictly GLT-1 dependent.

Protocol Culture Culture Primary Cells Treat Add Ceftriaxone (10 - 100 µM) Culture->Treat Incubate Incubate (48 - 120 hrs) Treat->Incubate Challenge Glutamate Challenge (0.5 - 5.0 mM) Incubate->Challenge Assay Viability Assay (MTT / CCK-8) Challenge->Assay

Caption: Experimental workflow for in vitro glutamate toxicity rescue assay.

Protocol 3: Broth Microdilution for MIC Determination in Culture

Causality & Rationale: When utilizing ceftriaxone to clear a suspected culture contamination, empirical MIC determination prevents the use of unnecessarily high antibiotic concentrations that could induce subtoxic stress in the mammalian host cells[4].

  • Inoculum Preparation: Isolate the contaminant and prepare a standardized suspension of 5×105 CFU/mL in Mueller-Hinton Broth[3].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of ceftriaxone ranging from 64 µg/mL down to 0.03 µg/mL.

  • Inoculation & Incubation: Add the bacterial suspension to each well. Incubate at 37°C for 16–20 hours[3].

  • Analysis: The MIC is identified as the lowest concentration well that completely inhibits visible bacterial turbidity. Use a concentration 2x to 4x the MIC for mammalian cell culture treatment, ensuring it remains below the 500 mg/L subtoxic threshold[4].

References

  • Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease Source: Spandidos Publications URL:[Link]

  • Influence of ceftriaxone on human bone cell viability and in vitro mineralization potential is concentration- and time-dependent Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ROCEPHIN (ceftriaxone sodium) FOR INJECTION Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • The Glial Glutamate Transporter 1 (GLT1) Is Expressed by Pancreatic β-Cells and Prevents Glutamate-induced β-Cell Death Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Protocol for isolating (E)-Ceftriaxone Disodium from ceftriaxone

An Application Note and Protocol for the Isolation of (E)-Ceftriaxone Disodium Abstract Ceftriaxone is a widely utilized third-generation cephalosporin antibiotic, prized for its broad-spectrum activity and favorable pha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Isolation of (E)-Ceftriaxone Disodium

Abstract

Ceftriaxone is a widely utilized third-generation cephalosporin antibiotic, prized for its broad-spectrum activity and favorable pharmacokinetic profile.[1][2][3] In its synthesis and upon storage, particularly when exposed to light, ceftriaxone can undergo isomerization from its therapeutically active (Z)-form to the less active (E)-geometric isomer.[4][5][6] The presence of the (E)-isomer is a critical quality attribute monitored in pharmaceutical formulations. This application note provides a detailed, robust protocol for the isolation of (E)-Ceftriaxone Disodium from bulk ceftriaxone material using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is intended for researchers, quality control analysts, and drug development professionals requiring a pure standard of the (E)-isomer for analytical method development, impurity profiling, and toxicological studies.

Introduction: The Significance of Isomeric Purity

Ceftriaxone's efficacy as a β-lactam antibiotic stems from its specific three-dimensional structure, which allows it to inhibit bacterial cell wall synthesis.[3][7][8] The molecule features an oxime group in its 7-amino side chain, which exists primarily in the (Z)-configuration (syn-isomer). This configuration is crucial for its high antibacterial activity.[6] The corresponding (E)-isomer (anti-isomer) is considered a process-related impurity and a degradation product that exhibits significantly reduced biological activity.[6][9]

Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on the (E)-isomer in ceftriaxone drug substances and products.[10][11][12] Therefore, the ability to isolate and purify (E)-Ceftriaxone is paramount for:

  • Reference Standard Qualification: Creating a certified reference material for the accurate quantification of this impurity in routine quality control testing.

  • Forced Degradation Studies: Understanding the degradation pathways of ceftriaxone under various stress conditions (light, heat, pH).[13]

  • Pharmacological and Toxicological Assessment: Evaluating the specific biological effects of the impurity.

This guide details a preparative HPLC method, explaining the fundamental principles and providing a step-by-step workflow for isolating (E)-Ceftriaxone with high purity.

Principle of Separation: Reversed-Phase HPLC

The separation of (Z)-Ceftriaxone from its (E)-isomer is effectively achieved by leveraging subtle differences in their polarity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This is the most prevalent and robust technique for analyzing ceftriaxone and its related substances.[5][14]

  • The Stationary Phase: A nonpolar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. This creates a hydrophobic surface within the column.

  • The Mobile Phase: A polar mobile phase, consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is continuously pumped through the column.

  • The Separation Mechanism: The ceftriaxone mixture is dissolved and injected into the mobile phase stream. As the isomers travel through the column, they partition between the mobile phase and the hydrophobic stationary phase. The (E)-isomer, being slightly less polar than the (Z)-isomer, interacts more strongly with the C18 stationary phase. This results in a longer retention time, allowing it to elute from the column after the main (Z)-Ceftriaxone peak. By monitoring the column effluent with a UV detector, the distinct peaks for each isomer can be identified and the fraction corresponding to the (E)-isomer can be selectively collected.

Preparative Isolation Workflow

The following protocol outlines the complete process from initial sample preparation to the final characterization of the isolated (E)-Ceftriaxone.

Materials and Instrumentation

Table 1: Required Reagents and Equipment

CategoryItemRecommended Specifications
Reagents Ceftriaxone Disodium (crude mixture)Containing a detectable amount of the (E)-isomer.
Acetonitrile (ACN)HPLC Grade or higher.
Monobasic Potassium Phosphate (KH₂PO₄)ACS Grade or higher.
Dibasic Sodium Phosphate (Na₂HPO₄)ACS Grade or higher.
Tetradecylammonium BromideIon-Pairing Reagent, HPLC Grade.
WaterHPLC Grade or Deionized (18.2 MΩ·cm).
Instrumentation Preparative HPLC SystemQuaternary pump, autosampler/manual injector, fraction collector.
HPLC ColumnC18, 5-10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).
DetectorUV-Vis Detector with preparative flow cell.
Data Acquisition SystemChromatography Data Software (CDS).
Post-ProcessingRotary Evaporator or Lyophilizer (Freeze-Dryer).
Analytical EquipmentAnalytical HPLC, Mass Spectrometer (MS), NMR Spectrometer.
Chromatographic Conditions

The selection of chromatographic parameters is critical to achieving baseline separation between the two isomers. The conditions provided below are based on established pharmacopeial methods, adapted for preparative scale.[10][12]

Table 2: Preparative HPLC Parameters

ParameterConditionRationale
Column Preparative C18 (e.g., 250 x 21.2 mm, 10 µm)The C18 chemistry provides the necessary hydrophobicity for retention, while the larger dimensions accommodate higher sample loads for isolation.
Mobile Phase A Phosphate Buffer (pH 7.0) with Ion-Pairing AgentThe buffer controls the ionization state of the acidic ceftriaxone molecule, ensuring consistent retention. The ion-pairing agent enhances resolution and improves peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to control the elution strength of the mobile phase.
Gradient Isocratic or Shallow Gradient (e.g., 25-35% B)Isocratic elution is often sufficient and simpler for preparative work. A shallow gradient may be optimized to improve resolution.[15]
Flow Rate 15-25 mL/min (Adjust based on column diameter)A higher flow rate is used for preparative columns to reduce run times, scaled proportionally from analytical methods.
Detection Wavelength 254 nmCeftriaxone and its isomers exhibit strong UV absorbance at this wavelength, providing high sensitivity.[5][16]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Step-by-Step Protocol

Step 1: Mobile Phase and Sample Preparation

  • Prepare Phosphate Buffer (pH 7.0): Dissolve appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate in HPLC-grade water to achieve the desired concentration (e.g., 25 mM). Adjust pH to 7.0 using phosphoric acid or sodium hydroxide.

  • Prepare Mobile Phase A: Dissolve tetradecylammonium bromide into the phosphate buffer to a final concentration of approximately 2.0 g/L.[12] Filter through a 0.45 µm filter and degas.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Prepare Sample Solution: Dissolve the crude Ceftriaxone Disodium powder in Mobile Phase A to a concentration of 5-10 mg/mL. Ensure the sample is fully dissolved. Crucially, protect this solution from light at all times to prevent further isomerization. [5] Use amber vials or wrap containers in aluminum foil.

Step 2: HPLC System Setup and Equilibration

  • Install the preparative C18 column.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (e.g., 75% A, 25% B) for at least 30-60 minutes or until a stable baseline is achieved. The flow rate should be set according to the column dimensions.

Step 3: Chromatographic Run and Fraction Collection

  • Perform a small-scale analytical injection first to determine the retention times of (Z)-Ceftriaxone and the later-eluting (E)-isomer. The relative retention time for the (E)-isomer is typically around 1.4.[12][17]

  • Inject the prepared sample solution onto the preparative column.

  • Monitor the chromatogram in real-time. The (Z)-Ceftriaxone will appear as a large, primary peak, followed by a smaller peak corresponding to the (E)-isomer.

  • Program the fraction collector to begin collecting the eluent just before the (E)-isomer peak begins to rise from the baseline and stop collecting just after it returns to baseline. To maximize purity, it is advisable to discard the initial rising and final tailing portions of the peak.

G cluster_prep Preparation cluster_run Isolation cluster_post Post-Processing & Validation P1 Prepare Mobile Phase P3 Equilibrate HPLC System P1->P3 P2 Prepare Sample Solution (Protect from Light) R1 Inject Crude Ceftriaxone P2->R1 P3->R1 R2 Chromatographic Separation (Z and E Isomers) R1->R2 R3 Detect Peaks (UV 254 nm) R2->R3 R4 Collect (E)-Isomer Fraction R3->R4 PO1 Remove Solvent (Lyophilization) R4->PO1 PO2 Assess Purity (Analytical HPLC) PO1->PO2 PO3 Confirm Identity (MS, NMR) PO2->PO3 PO4 Pure (E)-Isomer Standard PO3->PO4

Caption: Workflow for the isolation and validation of (E)-Ceftriaxone.

Step 4: Post-Isolation Processing

  • Combine the collected fractions containing the (E)-isomer.

  • Remove the acetonitrile using a rotary evaporator under reduced pressure at a low temperature (e.g., < 30°C).

  • The remaining aqueous solution contains the (E)-Ceftriaxone Disodium salt along with buffer salts. To obtain the pure compound, freeze-dry the solution using a lyophilizer. This will remove the water and yield the isolated compound as a dry powder.

Validation of the Isolated Material

It is imperative to confirm both the purity and identity of the isolated fraction. This self-validating step ensures the integrity of the resulting reference standard.

Purity Assessment

Inject a dilute solution of the final lyophilized powder into a validated analytical HPLC method (e.g., USP or EP monograph method). The resulting chromatogram should show a single, sharp peak at the expected retention time for the (E)-isomer, with a purity of >95% (or as required by the application).

Identity Confirmation
  • Mass Spectrometry (MS): Analysis by high-resolution mass spectrometry should confirm that the molecular weight of the isolated compound matches the theoretical mass of Ceftriaxone (C₁₈H₁₈N₈O₇S₃).[18]

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive techniques for structural elucidation. The chemical shifts will differ between the (Z) and (E) isomers, providing conclusive proof of the geometric configuration around the oxime C=N double bond.[6][9]

G cluster_separation Separation Over Time cluster_fractions Fraction Collection HPLC Preparative HPLC Column (C18) Crude Sample Injected Z_isomer Z HPLC:in->Z_isomer Mobile Phase Flow E_isomer E Detector UV Detector E_isomer->Detector Z_fraction Fraction 1 (Z)-Ceftriaxone Detector->Z_fraction E_fraction Fraction 2 (E)-Ceftriaxone (Collected) Detector->E_fraction

Caption: Principle of preparative HPLC separation of Ceftriaxone isomers.

Conclusion

The protocol described provides a comprehensive and scientifically grounded approach for the successful isolation of (E)-Ceftriaxone Disodium. By employing preparative reversed-phase HPLC with careful optimization of chromatographic conditions and post-isolation processing, researchers can obtain a high-purity standard of this critical impurity. The subsequent validation of the isolated material via analytical HPLC, MS, and NMR is a non-negotiable step to ensure its suitability as a reference standard for pharmaceutical quality control and research applications. The inherent instability of ceftriaxone, particularly its photosensitivity, underscores the need for meticulous handling throughout the isolation procedure to prevent artifactual degradation.

References

  • Wikipedia. Ceftriaxone. [Link]

  • GlobalRx. Ceftriaxone 500mg Powder for Injection: Comprehensive Clinical Profile. [Link]

  • Richards, D. M., et al. (1984). Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use. Drugs, 27(6), 469-527. [Link]

  • Puddoo, H., et al. (2017). Degradation of the antibiotic ceftriaxone by Fenton oxidation process and compound analysis. Journal of Physical Science, 28(3), 95–114. [Link]

  • RSC Publishing. (2021). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. Analytical Methods. [Link]

  • Pediatric Oncall. Ceftriaxone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ceftriaxone Sodium? [Link]

  • Scribd. Ceftriaxone Injection Assay Method. [Link]

  • Journal of Physical Science. (2017). Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. [Link]

  • Narendra, A., et al. (2012). Stability indicating fast LC method for determination of ceftriaxone and tazobactam for injection. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 144-153. [Link]

  • ResearchGate. (2018). Specificity study for ceftriaxone sodium and ceftriaxone (E)-isomer... [Link]

  • SciSpace. (2019). Ceftriaxone Degradation using Titanium Dioxide (TiO2) Nanoparticles. [Link]

  • Al-Sharafi, K. S., et al. (2018). Degradation study of different brands of Ceftriaxone injection available in Aden city. Universal Journal of Pharmaceutical Research, 3(2), 43-47. [Link]

  • MDPI. (2021). Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. [Link]

  • Bhat, S. A., et al. (2023). Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography. Cureus, 15(12), e50021. [Link]

  • ResearchGate. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. [Link]

  • Tian, Y., et al. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 102, 326-330. [Link]

  • Dafale, N. A., et al. (2015). Quantification of ceftriaxone sodium in pharmaceutical preparations by a new validated microbiological bioassay. Analytical Methods, 7(10), 4169-4177. [Link]

  • USP-NF. (2016). Ceftriaxone for Injection. [Link]

  • Latin American Journal of Pharmacy. (2018). A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. [Link]

  • Asian Journal of Chemistry. (2004). HPLC Analysis of Ceftriaxone and Ceftizoxime. [Link]

  • PharmaCompass. Ceftriaxone, Disodium Salt, Hemiheptahydrate. [Link]

  • PubChem. (E)-Ceftriaxone Sodium. [Link]

  • Drugs.com. (2026). Ceftriaxone: Package Insert / Prescribing Information. [Link]

  • R Discovery. (2025). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. [Link]

  • TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Resolution for (E)-Ceftriaxone Disodium

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you understand that separating geometric isomers is one of the most demanding challenges in liquid chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you understand that separating geometric isomers is one of the most demanding challenges in liquid chromatography.

Ceftriaxone naturally exists as the active (Z)-isomer (syn-configuration). However, exposure to light or thermal stress provides the activation energy necessary to temporarily break the pi-bond of its methoxyimino group, causing it to rotate and relax into the microbiologically inactive (E)-isomer (anti-configuration) [1]. Because these structural isomers possess identical molecular weights and nearly indistinguishable polarities, standard reversed-phase (RP) HPLC fails to resolve them.

This guide provides the mechanistic insights, self-validating protocols, and troubleshooting logic required to achieve and maintain baseline resolution between these critical isomers.

Mechanistic Causality: The Ion-Pairing Solution

To separate the Z and E isomers, we must force the chromatographic system to recognize subtle spatial (steric) differences. We achieve this by transitioning from pure reversed-phase chromatography to Ion-Pair Chromatography (IPC) .

By introducing bulky quaternary ammonium salts—specifically Tetradecylammonium bromide (TDAB) and Tetraheptylammonium bromide (THAB)—into the mobile phase, we alter the retention mechanism. The phosphate buffer (pH 7.0) ensures that the carboxylic acid groups on the ceftriaxone molecule are fully deprotonated (ionized as carboxylates) [1]. The positively charged ammonium ions form an electrostatic pair with these negatively charged sites. Meanwhile, the long, lipophilic alkyl chains of TDAB (C14) and THAB (C7) anchor strongly to the C18 stationary phase. This massive, temporary complex amplifies the subtle steric differences between the Z and E spatial arrangements, delaying the elution of the E-isomer and achieving the mandated resolution [2].

Core Experimental Protocol: The Self-Validating Workflow

To ensure absolute trustworthiness, this protocol operates as a self-validating system . You must not proceed to sample analysis until the System Suitability Gate (Step 3) is passed.

Phase A: Mobile Phase Preparation

Note: Complete dissolution of ion-pairing reagents is critical. Do not use ultrasonic baths to dissolve THAB/TDAB, as localized heating can cause reagent degradation.

  • Prepare Solution A: Dissolve 9.0 g of monobasic potassium phosphate in 1.0 L of HPLC-grade water.

  • Prepare Solution B: Dissolve 24.0 g of dibasic sodium phosphate dodecahydrate in 1.0 L of HPLC-grade water.

  • Prepare pH 7.0 Buffer: Combine 389 mL of Solution A with 611 mL of Solution B. Carefully adjust the pH to exactly 7.0 ± 0.1 using 10 N NaOH or dilute phosphoric acid.

  • Prepare pH 5.0 Citrate Modifier (Solution C): Dissolve 20.0 g of citric acid in 1.0 L of water. Adjust to pH 5.0 using 10 N NaOH.

  • Formulate the Mobile Phase: In a large vessel, combine 440 mL of water, 55 mL of the pH 7.0 Buffer, 5.0 mL of Solution C, and 500 mL of acetonitrile. Add exactly 2.0 g of TDAB and 2.0 g of THAB. Stir magnetically until completely dissolved, then filter through a 0.45 µm nylon membrane [1].

Phase B: System Suitability Gate (Validation)
  • Prepare the Resolution Solution: Dissolve USP Ceftriaxone Sodium RS and USP Ceftriaxone E-Isomer RS in the mobile phase to yield a concentration of 50 µg/mL for each [1].

  • Chromatographic Conditions:

    • Column: Fully endcapped C18, 250 mm × 4.6 mm, 5 µm (e.g., Hypersil ODS or Syncronis C18)[2], [3].

    • Flow Rate: 1.5 mL/min.

    • Temperature: 50°C (Crucial for mass transfer kinetics and peak symmetry) [2].

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • The Validation Gate: Inject the Resolution Solution. Calculate the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ). If Rs​ < 3.0 or Tf​ > 2.0, the system is invalid. Do not inject samples. Proceed immediately to the Troubleshooting Desk.

Data Center: Quantitative Suitability Criteria

The following table summarizes the self-validation parameters required to confirm system integrity before sample analysis.

Chromatographic ParameterUSP Target / LimitMechanistic Purpose
Resolution ( Rs​ ) 3.0 (Z vs. E isomer)Ensures complete baseline separation of the active API from the inactive photo-degradation impurity [1].
Tailing Factor ( Tf​ ) 2.0 (Z-isomer peak)Validates column efficiency and confirms the absence of secondary interactions with unendcapped silanols.
Relative Standard Deviation 0.7% (n=5 injections)Verifies the precision and mechanical stability of the autosampler and pump system.
Relative Retention Time (RRT) 1.0 (Z-isomer)Establishes the primary reference peak for the active pharmaceutical ingredient.
Relative Retention Time (RRT) ~1.4 (E-isomer)Confirms the correct elution order dictated by the ion-pairing mechanism[1].

Troubleshooting Desk (FAQs)

Q: My resolution between the Z and E isomers has dropped to 1.8. What is the most likely cause? A: A sudden drop in resolution almost always points to a failure in the ion-pairing mechanism. The most common culprit is the degradation or incomplete dissolution of the TDAB/THAB reagents. If the mobile phase was prepared more than 48 hours ago, the bulky quaternary amines may have precipitated or degraded. Remake the mobile phase fresh. If the issue persists, check your pH 7.0 buffer; if the pH drops below 6.5, the ceftriaxone carboxylate groups will protonate, destroying the electrostatic interaction required for separation.

Q: Why am I seeing severe peak tailing ( Tf​ > 2.5) for the main Ceftriaxone peak? A: Peak tailing in this specific method is typically caused by secondary interactions between the amine groups of ceftriaxone and free, unendcapped silanol groups on the silica backbone of the C18 column. To fix this:

  • Ensure you are using a high-quality, fully endcapped C18 column [3].

  • Verify your column oven is set to 50°C. Elevated temperatures improve the mass transfer kinetics of the bulky ion-pair complex, significantly sharpening the peaks and reducing tailing [2].

Q: Can I simplify the mobile phase by removing the pH 5.0 Citrate buffer? It’s only 5 mL per liter. A: Absolutely not. While the pH 7.0 phosphate buffer drives the primary ionization of the drug, the trace amount of pH 5.0 citrate buffer acts as a localized stabilizing modifier. It protects the silica matrix of the column from rapid dissolution (which occurs continuously at pH 7.0) and keeps residual silanol groups partially protonated, which suppresses the secondary tailing interactions mentioned above.

Diagnostic Workflow

Follow this logical decision tree to systematically resolve co-elution and peak shape anomalies in your ceftriaxone assays.

G Start Evaluate Ceftriaxone Z/E Isomer Resolution CheckRs Is Rs ≥ 3.0? Start->CheckRs Pass System Suitable Proceed with Analysis CheckRs->Pass Yes CheckPH Verify Buffer pH (Target: 7.0 ± 0.1) CheckRs->CheckPH No AdjustPH Adjust pH with Phosphoric Acid / KOH CheckPH->AdjustPH pH Out of Spec CheckIP Verify Ion-Pairing Reagents (THAB/TDAB) CheckPH->CheckIP pH OK RemakeMP Remake Mobile Phase Ensure Complete Dissolution CheckIP->RemakeMP Degraded/Incorrect CheckTemp Check Column Temp (Target: 40-50°C) CheckIP->CheckTemp Reagents OK AdjustTemp Increase Temp to Reduce Viscosity/Tailing CheckTemp->AdjustTemp Temp < 40°C ReplaceCol Replace C18 Column (Check for Voiding) CheckTemp->ReplaceCol Temp OK

Fig 1: Diagnostic decision tree for resolving ceftriaxone Z/E isomer co-elution issues.

References

  • United States Pharmacopeia (USP)
  • Journal of Pharmaceutical and Biomedical Analysis (via Ovid)
  • USP 38 monograph - impurity determination of ceftriaxone sodium using a C18 HPLC column Thermo Scientific AppsLab Library of Analytical Applications URL
Optimization

Technical Support Center: Preventing Degradation of (E)-Ceftriaxone Disodium in Solution

Welcome to the Technical Support Center for Ceftriaxone Disodium handling and stabilization. Ceftriaxone is a third-generation cephalosporin widely used in research and clinical drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ceftriaxone Disodium handling and stabilization. Ceftriaxone is a third-generation cephalosporin widely used in research and clinical drug development. However, its complex molecular architecture—specifically the β -lactam ring, the C-3 thio-linked triazine ring, and the methoxyimino group—makes it highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with the mechanistic causality behind Ceftriaxone degradation, quantitative stability data, and self-validating protocols to ensure experimental integrity.

Mechanistic Causality of Ceftriaxone Degradation

To prevent degradation, one must first understand the specific chemical vulnerabilities of the Ceftriaxone molecule. Degradation is not a single pathway; it is a multi-factorial process driven by pH, temperature, and light exposure.

  • Hydrolytic Cleavage ( β -Lactam Ring): The primary mechanism of potency loss is the hydrolysis of the β -lactam ring. This reaction is catalyzed by both hydrogen ( H+ ) and hydroxide ( OH− ) ions, meaning extreme acidic (pH < 6.0) or alkaline (pH > 7.5) conditions will rapidly accelerate degradation[1].

  • Irreversible Bond Cleavage: Under thermal stress, Ceftriaxone undergoes cleavage of the −CH2​−S− bond at the C-3 position, leading to irreversible molecular breakdown[1].

  • Z/E Isomerization (Toxicity Risk): Ceftriaxone naturally exists in the active (Z)-conformation. However, exposure to UV or visible light induces a geometric isomerization to the (E)-isomer[2]. This is critical for in vivo researchers: the (E)-isomer is not merely inactive; it is a highly toxic degradation product that demonstrates significantly higher teratogenicity and lethality in biological models compared to the (Z)-isomer[3].

CeftriaxoneDegradation Ceftriaxone Ceftriaxone Disodium (Z-isomer, Active) Hydrolysis Hydrolysis (pH < 6.0 or > 7.5) Ceftriaxone->Hydrolysis Isomerization Z/E Isomerization (UV/Light Exposure) Ceftriaxone->Isomerization Thermal Thermal Stress (Temp > 25°C) Ceftriaxone->Thermal BetaLactam β-Lactam Ring Opening (Loss of Efficacy) Hydrolysis->BetaLactam EIsomer (E)-Isomer Formation (Toxic Byproduct) Isomerization->EIsomer Thermal->BetaLactam BondCleavage C-3 -CH2-S- Cleavage (Irreversible Breakdown) Thermal->BondCleavage

Logical pathways of Ceftriaxone degradation triggered by environmental stressors.

Quantitative Stability Profiles

The choice of diluent and storage temperature dictates the half-life of your working solutions. The table below synthesizes field-proven stability data to help you select the optimal matrix for your experiments.

Diluent / MatrixStorage TempTime to <90% PotencyPrimary Degradation Driver
Sterile Water / 5% Dextrose 25°C~3 DaysThermal / Hydrolysis[4]
Sterile Water / 5% Dextrose 4°C~10 DaysSlow Hydrolysis[4]
1% Lidocaine (Clinical Prep) 25°C~8 HourspH-driven Hydrolysis[4]
Unbuffered Human Serum 37°C< 120 Hours (33% remains)Enzymatic / Base Catalysis[5]
Buffered Serum (pH 6.0) 37°C> 120 Hours (>60% remains)Stabilized[5]

Step-by-Step Methodology: Stabilized Reconstitution & Storage

To ensure reproducible results, follow this self-validating protocol for preparing Ceftriaxone Disodium solutions. This workflow minimizes oxidative stress, prevents isomerization, and locks the pH within the optimal stability window.

Step 1: Matrix Selection

  • For standard in vitro assays, select 5% Dextrose or Sterile Water for Injection . Avoid using 0.9% NaCl for long-term storage, as stability is marginally lower[4].

  • Causality: Dextrose provides a slightly acidic, non-reactive environment that slows β -lactam ring opening.

Step 2: pH Optimization (For Biological Matrices)

  • If spiking Ceftriaxone into serum or plasma for incubation at 37°C, pre-buffer the matrix using 0.1 M Phosphate Buffer to achieve a final pH of 6.0[5].

  • Causality: Unbuffered serum typically sits at pH 7.4, which accelerates base-catalyzed hydrolysis at physiological temperatures. Dropping the pH to 6.0 maximizes the compound's half-life[5].

Step 3: Aseptic Reconstitution (Self-Validating Step)

  • Inject the diluent slowly down the side of the vial containing the lyophilized powder.

  • Do not vortex. Gently swirl to dissolve.

  • Visual QC Check: The resulting solution should be light yellow. If the solution immediately turns dark amber upon reconstitution, the dry powder was compromised (oxidized) prior to use and must be discarded[6].

Step 4: Aliquoting and Storage

  • Transfer the solution into amber microcentrifuge tubes to block UV/visible light.

  • For use within 10 days, store at 4°C[4].

  • For extended storage, flash-freeze aliquots and store at -20°C. Frozen solutions remain stable for up to 26 weeks[6].

ReconstitutionWorkflow Start Lyophilized Ceftriaxone Diluent Select Diluent (5% Dextrose / Sterile Water) Start->Diluent Recon Gentle Reconstitution (Avoid Aeration) Diluent->Recon QC Visual QC (Check Discoloration) Recon->QC ShortTerm Short-Term Use (4°C, Amber Vial, < 10 Days) QC->ShortTerm Immediate Assays LongTerm Long-Term Storage (-20°C, Aliquots, < 26 Weeks) QC->LongTerm Stock Preservation

Step-by-step workflow for the stabilized reconstitution and storage of Ceftriaxone.

Troubleshooting & FAQs

Q: My Ceftriaxone solution changed from light yellow to a dark amber color overnight. Can I still use it? A: No. While Ceftriaxone solutions naturally range from light yellow to amber depending on concentration, a rapid darkening of the solution over a short period indicates advanced thermal or oxidative degradation (specifically, the opening of the β -lactam ring)[6]. Using this solution will result in a loss of experimental potency.

Q: We are observing unexpected toxicity in our zebrafish embryo models treated with Ceftriaxone. What is causing this? A: You are likely exposing your dosing solutions to ambient laboratory light, triggering Z/E isomerization. The natural (Z)-isomer of Ceftriaxone is relatively safe, but light exposure converts it to the (E)-isomer[2]. The (E)-isomer is highly toxic, demonstrating a significantly lower LD50​ and ED50​ for teratogenicity in zebrafish models[3]. Always prepare and store dosing solutions in amber vials.

Q: Why does my drug concentration drop so rapidly when incubated in human serum at 37°C? A: Ceftriaxone is highly susceptible to the macromolecular components and slightly basic pH (7.4) of unbuffered human serum, which drives rapid hydrolysis. To troubleshoot this, dilute your serum 1/20 in 0.1 M phosphate buffer to lock the pH at 6.0. This simple buffering step has been shown to double the amount of active drug remaining after 120 hours of incubation[5].

Q: Can I repeatedly freeze and thaw my Ceftriaxone stock solutions? A: It is highly discouraged. While freezing at -20°C preserves the drug for up to 26 weeks[6], repeated freeze-thaw cycles introduce thermal stress and micro-aeration, accelerating the cleavage of the C-3 −CH2​−S− bond[1]. Always prepare single-use aliquots.

References

  • Mechanism of ceftriaxone degradation in aqueous solution Source: ptfarm.pl URL:1

  • Ceftriaxone for Injection, USP Source: fda.gov URL:6

  • The Stability of Ceftriaxone Sodium in vials using different Diluents Source: rjptonline.org URL:4

  • Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum Source: asm.org URL:5

  • A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation Source: researchgate.net URL:2

  • Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing Source: acs.org URL:3

Sources

Troubleshooting

Technical Support Center: Optimizing (E)-Ceftriaxone Disodium Chromatography

Welcome to the technical support center for the chromatographic analysis of (E)-Ceftriaxone Disodium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of (E)-Ceftriaxone Disodium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing HPLC/UHPLC methods for this vital third-generation cephalosporin. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common and complex challenges encountered in the lab.

Section 1: Foundational Knowledge - Understanding the Analyte

A robust method begins with a deep understanding of the molecule. Ceftriaxone's unique structure presents specific chromatographic challenges that, once understood, can be systematically addressed.

Q1: What are the critical chemical properties of (E)-Ceftriaxone Disodium that affect its chromatographic behavior?

Answer: (E)-Ceftriaxone Disodium is a moderately polar, complex molecule with multiple ionizable functional groups, which are the primary drivers of its chromatographic behavior. Understanding these properties is the first step in method optimization.

  • Multiple pKa Values: Ceftriaxone has several dissociation constants (pKa values) corresponding to its carboxylic acid, amine, and enolic hydroxyl groups, with reported values around 3.0, 3.2, and 4.1[1]. This means its net charge is highly sensitive to the mobile phase pH. Operating near these pKa values can lead to mixed ionic states, resulting in peak broadening, splitting, or tailing. For consistent retention and sharp peaks, the mobile phase pH must be tightly controlled, ideally at least 1.5 to 2 pH units away from the pKa values[2].

  • Zwitterionic Character: The presence of both acidic (carboxylic acid) and basic (aminothiazole ring) moieties gives Ceftriaxone zwitterionic characteristics at certain pH values. This can lead to strong, undesirable interactions with the stationary phase.

  • Potential for Silanol Interactions: The molecule's polar and ionizable groups can interact with free silanol groups on the surface of silica-based C18 columns. These secondary interactions are a major cause of peak tailing[3][4]. Mobile phase additives or the use of modern, well-end-capped columns are crucial to mitigate this effect.

  • Stability: Ceftriaxone is susceptible to degradation, particularly at acidic pH values below 4 and basic pH values above 8[5][6][7]. Mobile phase preparation and sample storage conditions must be carefully managed to prevent the formation of degradation products that can interfere with the main peak.

Q2: What is a typical starting point for a mobile phase according to pharmacopeial methods (e.g., USP)?

Answer: Pharmacopeial methods provide a validated and reliable starting point for analysis. The United States Pharmacopeia (USP) monograph for Ceftriaxone Sodium specifies a reversed-phase HPLC method. While specific details can vary between monograph versions, a common theme is the use of a buffered aqueous phase with an organic modifier.

For example, a typical USP method for assay involves a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile[8][9]. The pH is often controlled in the acidic to neutral range to ensure the primary carboxylic acid group is in a consistent protonation state. The USP method for related substances also specifies conditions designed to resolve Ceftriaxone from potential impurities, including its E-isomer[9].

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses the most common issues encountered during method development and routine analysis, providing not just the solution, but the scientific rationale behind it.

Category: Poor Peak Shape (Tailing & Fronting)
Q3: My Ceftriaxone peak is severely tailing. What are the most likely causes and how do I systematically fix it?

Answer: Peak tailing is the most frequently reported issue for Ceftriaxone analysis. The primary cause is secondary interactions between the analyte and the stationary phase, specifically residual silanol groups.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to one of Ceftriaxone's pKa values (~3-4), the molecule exists in multiple ionic forms, leading to mixed-mode retention and tailing[1]. Furthermore, at a pH where the aminothiazole group is protonated (positively charged), it can strongly interact with deprotonated, negatively charged silanol groups on the silica surface.

    • Solution: Adjust the mobile phase pH. For many applications, a lower pH (e.g., 2.5-3.0) using a formic acid or phosphate buffer ensures the primary carboxylic acid is protonated and silanol interactions are minimized[10]. Alternatively, a pH around 6.5-7.5 can also be effective, but requires a suitable buffer like phosphate or triethylamine (TEA) to mask silanol activity[11].

  • Secondary Silanol Interactions: Even with optimal pH, highly active silica sites can cause tailing.

    • Solution 1: Use a Silanol Masking Agent. Add a small concentration (e.g., 0.05-0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase[2]. The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively "masking" them from Ceftriaxone.

    • Solution 2: Use a Modern, End-Capped Column. Modern HPLC columns (e.g., those with "end-capping" technology) have far fewer residual silanol groups. Switching to a high-purity silica column designed for polar or basic compounds can dramatically improve peak shape without the need for mobile phase modifiers.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.

The following diagram illustrates a systematic approach to diagnosing and resolving peak tailing.

G start Start: Tailing Peak Observed check_ph Is mobile phase pH controlled and >1.5 units away from pKa (~3-4)? start->check_ph adjust_ph ACTION: Adjust pH. Try pH 2.5-3.0 (Formate/Phosphate) or pH 6.5-7.0 (Phosphate/TEA). check_ph->adjust_ph No check_column Is the column a modern, end-capped type designed for polar compounds? check_ph->check_column  Yes end_good Peak Shape Improved adjust_ph->end_good add_modifier ACTION: Add a masking agent. (e.g., 0.1% Triethylamine) check_column->add_modifier No check_load Is sample concentration too high? check_column->check_load  Yes add_modifier->end_good reduce_load ACTION: Reduce injection volume or sample concentration. check_load->reduce_load Yes end_bad Issue Persists: Consider column failure or instrument problems. check_load->end_bad No reduce_load->end_good

Caption: Troubleshooting flowchart for Ceftriaxone peak tailing.
Q4: My Ceftriaxone peak is fronting. What does this indicate?

Answer: Peak fronting is less common than tailing for Ceftriaxone but typically points to two main issues:

  • Column Overload: While high mass loads often cause tailing, very high concentrations can lead to fronting, where the peak maximum is shifted to an earlier time.

    • Solution: As with tailing, reduce the sample concentration or injection volume.

  • Sample Solvent Mismatch: This is a very common cause. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will travel too quickly at the head of the column before it has a chance to properly partition with the stationary phase.

    • Solution: Ideally, dissolve your sample in the initial mobile phase itself[12]. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility. For a reversed-phase method starting with 95% aqueous buffer, dissolving the sample in 100% acetonitrile or methanol is a frequent cause of fronting[13].

Category: Resolution & Selectivity
Q5: I am not getting sufficient resolution between Ceftriaxone and its E-isomer or other related substances. How can I improve this?

Answer: Achieving adequate resolution between Ceftriaxone and its closely related impurities, like the (E)-isomer, is a critical requirement for a stability-indicating method. Resolution is a function of selectivity, efficiency, and retention.

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Change Organic Modifier: The choice of acetonitrile (ACN) versus methanol (MeOH) can significantly alter selectivity. ACN and MeOH interact differently with the analyte and stationary phase. If you are using ACN, try switching to MeOH or using a ternary mixture. Methanol was found to provide better peak symmetry in some studies[7].

    • Adjust pH: A small change in pH can alter the ionization state of Ceftriaxone or its impurities differently, leading to a change in relative retention and improved separation. A pH scouting experiment is highly recommended (see Protocol 1).

    • Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry can provide a dramatic shift in selectivity. Consider a phenyl-hexyl or a polar-embedded phase, which offer different interaction mechanisms (e.g., π-π interactions) compared to a standard C18.

  • Increase Efficiency (N): Higher efficiency leads to narrower peaks, which improves resolution.

    • Solution: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC systems) or a longer column. Ensure that extra-column dead volume in your system is minimized, as this can degrade efficiency[13].

  • Increase Retention (k'): Increasing the retention factor can improve resolution, but only if selectivity is favorable.

    • Solution: Decrease the percentage of the organic modifier in the mobile phase. This will increase the retention time of all components, providing more time for them to separate.

Section 3: Protocols & Data

Protocol 1: Step-by-Step Mobile Phase pH Scouting

This protocol outlines a systematic approach to determine the optimal mobile phase pH for separating Ceftriaxone from its critical pairs.

Objective: To evaluate the effect of mobile phase pH on retention, peak shape, and resolution.

Materials:

  • HPLC/UHPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Ceftriaxone standard and a sample containing impurities (e.g., stressed sample).

  • Mobile Phase A components: Formic acid, potassium phosphate (monobasic and dibasic).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Calibrated pH meter.

Procedure:

  • Prepare Buffers: Prepare three different aqueous mobile phase buffers (e.g., 20 mM) at the following pH values:

    • pH 3.0 (adjusted with formic or phosphoric acid)

    • pH 5.0 (phosphate buffer)

    • pH 7.0 (phosphate buffer)[14]

  • Set Initial Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: Buffer (start with pH 3.0)

    • Mobile Phase B: Acetonitrile

    • Gradient/Isocratic: Start with isocratic 80% A / 20% B

    • Flow Rate: 1.0 mL/min

    • Detection: 242 nm or 272 nm[1][8]

  • Equilibrate: Equilibrate the column with the first mobile phase (pH 3.0) for at least 20 column volumes.

  • Inject & Analyze: Inject the standard and the impurity-spiked sample. Record the retention time, peak asymmetry (tailing factor), and resolution between Ceftriaxone and the closest eluting impurity.

  • Repeat for Other pH Values: Thoroughly flush the system and column with a high percentage of organic solvent before introducing the next buffer. Equilibrate with the new mobile phase (pH 5.0) and repeat the analysis. Repeat again for pH 7.0.

  • Evaluate Data: Compare the chromatograms. Look for the pH that provides the best balance of peak shape (Asymmetry factor close to 1.0) and resolution (Rs > 2.0 for critical pairs).

Table 1: Comparison of Reported HPLC Conditions for Ceftriaxone Analysis

This table summarizes various mobile phase compositions from scientific literature, providing a reference for method development.

Stationary Phase Mobile Phase Composition pH Flow Rate (mL/min) Detection (nm) Reference
C18 (250x4.6mm, 5µm)Acetonitrile:Water (70:30 v/v) with 0.01% Triethylamine6.51.0270
C18 (150x4.6mm, 5µm)Disodium hydrogen phosphate buffer:Acetonitrile (65:35 v/v)4.31.0242[8]
C18 (250x4.6mm, 5µm)Methanol:Water:Orthophosphoric acid (75:24.5:0.5 v/v)Acidic1.0240[15]
Polaris C18-A10mM Ammonium formate:Acetonitrile with 0.1% Formic acid2.50.3MS/MS[10]
ODS H80 (150x4.6mm, 4µm)Methanol:10mM Phosphate buffer with 18mM Tetrabutylammonium7.5-DAD[7]

Section 4: Visualizing Logic

Diagram: Impact of Mobile Phase pH on Ceftriaxone Ionization State

This diagram illustrates the relationship between mobile phase pH and the dominant ionic species of Ceftriaxone, which directly influences its retention and interaction with the stationary phase.

G structure Ceftriaxone Structure {pKa ~3.0 (COOH) | pKa ~3.2 (NH3+) | pKa ~4.1 (Enol)} ph_low ph_low structure->ph_low Influences Ionization State ph_mid ph_mid structure->ph_mid Influences Ionization State ph_high ph_high structure->ph_high Influences Ionization State

Caption: Effect of pH on Ceftriaxone's dominant ionic form.

References

  • Merck Index. Ceftriaxone. Royal Society of Chemistry. [Link]

  • Wasserman, E., et al. (2017). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. Wellcome Open Research. [Link]

  • Jain, P.S., et al. (2021). QbD approach to HPLC method development and validation of ceftriaxone sodium. Future Journal of Pharmaceutical Sciences. [Link]

  • Al-Tahami, K. & Al-Shehari, T. (2020). Effect of pH on ceftriaxone degradation. ResearchGate. [Link]

  • Nilsen, O., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. [Link]

  • Allegaert, K., et al. (2015). In Vitro Ceftriaxone Stability at New-borns' Rectal PH Assessed by UV and HPLC Methods. Walsh Medical Media. [Link]

  • Kzar, T.T., et al. (2020). A HYDROPHILIC INTERACTION CHROMATOGRAPHY ASSAY FOR QUANTIFICATION OF CEFTRIAXONE CONCENTRATIONS IN PHARMACEUTICAL INJECTION FORMS. ResearchGate. [Link]

  • Kumar, K.P., et al. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. Journal of Pharmaceutical Research. [Link]

  • Kumar, S.A. & Kumar, K.V. (2024). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. Research Journal of Pharmacy and Technology. [Link]

  • Khan, A., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO. [Link]

  • Rao, B.M., et al. (2015). HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. ResearchGate. [Link]

  • Scribd. (n.d.). Ceftriaxone Injection Assay Method. [Link]

  • Shah, S.M.A., et al. (2024). Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science. [Link]

  • International Journal of Environmental Sciences. (n.d.). Stability Indicating Assay For Ceftriaxone Sodium By Rp- Hplc Method. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? [Link]

  • Akl, M.A., et al. (2011). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability indicating fast LC method for determination of ceftriaxone and tazobactam for injection. [Link]

  • USP-NF. (2016). Ceftriaxone Sodium. [Link]

  • Wikipedia. (n.d.). Ceftriaxone. [Link]

  • Pharmacompass. (n.d.). Ceftriaxone Sodium [USP]. [Link]

  • PubChem. (n.d.). Ceftriaxone. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (E)-Ceftriaxone Disodium Synthesis &amp; Isolation

Welcome to the Advanced API Synthesis Support Center. This guide specifically addresses the synthesis, isolation, and yield optimization of (E)-Ceftriaxone Disodium (officially designated as Ceftriaxone EP Impurity A or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Synthesis Support Center. This guide specifically addresses the synthesis, isolation, and yield optimization of (E)-Ceftriaxone Disodium (officially designated as Ceftriaxone EP Impurity A or USP Ceftriaxone E-isomer)[]. While standard manufacturing is highly optimized for the active (Z)-isomer, analytical R&D frequently requires the (E)-isomer as a reference standard for impurity profiling[2]. Synthesizing this specific isomer presents unique thermodynamic and kinetic challenges that notoriously result in poor yields.

Part 1: Mechanistic Insights (The Causality of Poor Yields)

Q: Why does direct coupling of (E)-MAEM with 7-ACT result in such low yields compared to standard Ceftriaxone synthesis? A: The root cause is severe steric hindrance. In the standard (Z)-isomer of the MAEM side chain, the methoxyimino group points away from the reactive carbonyl center. In the (E)-isomer, the methoxy group is oriented directly toward the carbonyl. When attempting to acylate 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl)thiomethyl]cephalosporanic acid (7-ACT), this steric bulk severely impedes the nucleophilic attack of the 7-amino group. Consequently, the acylation kinetics are drastically slowed. This delay allows competing side reactions—such as the base-catalyzed cleavage of the thiotriazinone ring—to dominate, destroying the 7-ACT starting material before coupling can occur[3].

Q: I tried photo-isomerizing standard (Z)-Ceftriaxone to the (E)-isomer using UV light, but the conversion stalled at ~15%. Why? A: Photo-isomerization of Ceftriaxone in aqueous solution is a reversible, equilibrium-driven process[4]. When irradiated, the (Z)-isomer converts to the (E)-isomer, but the (E)-isomer simultaneously absorbs photons and reverts to the (Z)-configuration. At a certain point, a photostationary state is reached. Prolonged irradiation does not increase the yield; it only accelerates degradation pathways, such as the irreversible hydrolysis of the S-C bond to yield 2-methyl-3-sulfanyl-1,2,4-triazine-5,6-dione (Ceftriaxone EP Impurity C)[3].

Q: How does pH affect the photo-isomerization process? A: The ideal pH for ceftriaxone stability in aqueous solution is 7.5[5]. Maintaining this exact pH minimizes baseline degradation. If the pH drops or spikes during irradiation, acid- or base-catalyzed hydrolysis will rapidly outpace the isomerization rate, destroying the beta-lactam core[5].

Part 2: Troubleshooting & Process Optimization FAQs

Q: How can I push the photo-isomerization yield beyond the 15% photostationary limit? A: You must break the equilibrium using Le Chatelier's principle. This is achieved by coupling the photoreactor with a continuous extraction or simulated moving bed (SMB) chromatography system. By continuously removing the (E)-isomer from the irradiation loop, you force the (Z)-isomer to continue converting. If continuous separation is unavailable, perform the reaction in dilute batches, stop exactly at the 15% conversion mark, isolate the (E)-isomer via preparative HPLC, and recycle the unrecovered (Z)-isomer.

Q: If I choose the direct coupling route, how do I prevent 7-ACT degradation? A: You must artificially enhance the electrophilicity of the (E)-MAEM active ester to overcome its steric hindrance. Instead of standard thioesters, utilize a highly reactive intermediate like a mixed anhydride (e.g., using pivaloyl chloride). Furthermore, replace standard triethylamine with a less nucleophilic base like N,N -diisopropylethylamine (DIPEA) and strictly maintain the reaction temperature below 0°C to suppress thiotriazinone cleavage.

Part 3: Validated Experimental Protocols

Protocol A: Direct Coupling via Mixed Anhydride Method

This methodology is designed to suppress thiotriazinone cleavage. It operates as a self-validating system by utilizing a strict In-Process Control (IPC) to verify kinetic favorability.

  • Activation: Dissolve 10.0 g of (E)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reactor to -10°C.

  • Mixed Anhydride Formation: Add 1.1 equivalents of DIPEA, followed by the dropwise addition of 1.05 equivalents of pivaloyl chloride. Stir for exactly 30 minutes at -10°C.

  • Coupling Preparation: In a separate flask, suspend 12.0 g of 7-ACT in 100 mL of DCM and 2.0 equivalents of N,O -bis(trimethylsilyl)acetamide (BSA) to solubilize. Cool to -5°C.

  • Reaction: Transfer the mixed anhydride solution to the 7-ACT solution dropwise over 45 minutes, maintaining the internal temperature strictly below 0°C.

  • Validation Checkpoint (IPC): At 60 minutes, pull a 0.5 mL aliquot, quench in pH 7.0 phosphate buffer, and analyze via HPLC at 254 nm. System Validation: The reaction is validated to proceed only if the ratio of (E)-Ceftriaxone to Impurity C is > 10:1. If Impurity C dominates, the base concentration is too high or the temperature has breached 0°C, and the batch must be aborted.

  • Quench & Isolate: Quench the validated reaction with 100 mL of ice-cold water. Adjust the aqueous phase to pH 2.0 using 2N HCl to precipitate the free acid. Filter, wash with cold water, and convert to the disodium salt using sodium 2-ethylhexanoate in acetone.

Protocol B: UV-Directed Photo-Isomerization

This protocol relies on strict exposure timing and real-time monitoring to prevent over-degradation.

  • Preparation: Dissolve 5.0 g of (Z)-Ceftriaxone Disodium in 500 mL of degassed, deionized water to create a 10 mg/mL solution. Adjust the pH to exactly 7.5 using dilute NaOH[5].

  • Irradiation: Circulate the solution through a quartz flow-cell equipped with a 254 nm low-pressure mercury lamp. Maintain the solution temperature at 15°C using a cooling jacket.

  • Validation Checkpoint (Photostationary Limit): Pull samples every 30 minutes and analyze via HPLC. System Validation: The system validates its equilibrium when two consecutive samples show the (E)-isomer peak area plateauing at ~12-15% while Impurity C begins to rise above 2%. Stop irradiation immediately upon this validation to prevent irreversible mass loss.

  • Purification: Immediately inject the mixture onto a Preparative C18 HPLC column (see Table 2).

  • Lyophilization: Collect the (E)-Ceftriaxone fractions, concentrate under reduced pressure at <25°C, and lyophilize to yield the solid reference standard.

Part 4: Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies for (E)-Ceftriaxone

ParameterDirect Coupling ((E)-MAEM + 7-ACT)Photo-Isomerization ((Z) to (E))
Typical Yield 25 - 35%10 - 15% (per cycle)
Primary Challenge Steric hindrance slowing acylationPhotostationary equilibrium limit
Major Impurities Unreacted 7-ACT, Impurity CImpurity C, Desacetyl cefotaxime
Scalability Moderate (Gram to multi-gram)Low (Milligram to gram)
Best Use Case De novo synthesis of larger batchesRapid generation of analytical standards

Table 2: Preparative HPLC Parameters for E/Z Separation

ParameterSpecification
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.02 M Phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient Isocratic 85% A / 15% B
Flow Rate 15.0 mL/min
Detection UV at 254 nm
Elution Order (E)-Ceftriaxone (RT ~12 min) (Z)-Ceftriaxone (RT ~18 min)

Part 5: Workflow Visualization

G Z_Ceftriaxone (Z)-Ceftriaxone (API Starting Material) Photo Photo-isomerization (UV 254 nm, Aqueous) Z_Ceftriaxone->Photo UV Light E_MAEM (E)-MAEM + 7-ACT (Chemical Precursors) Coupling Direct Coupling (Mixed Anhydride, <0°C) E_MAEM->Coupling Acylation Photo->Z_Ceftriaxone Reversion E_Ceftriaxone (E)-Ceftriaxone (Target / Impurity A) Photo->E_Ceftriaxone Equilibrium (~15% Yield) Degradation Degradation (Impurity C / Cleavage) Photo->Degradation Over-exposure Coupling->E_Ceftriaxone Sterically Hindered (~30% Yield) Coupling->Degradation Base Hydrolysis Prep_HPLC Preparative HPLC (C18, Isocratic) E_Ceftriaxone->Prep_HPLC Purification

Synthesis and isolation pathways for (E)-Ceftriaxone highlighting bottlenecks and degradation.

References

  • [2] Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Source: ResearchGate. URL: [Link]

  • [5] A Review of Methods for Removal of Ceftriaxone from Wastewater. Source: MDPI. URL: [Link]

  • [4] Tian, Y. et al. Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed. URL: [Link]

  • [3] Klein, A. R. et al. Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Minimizing interference in (E)-Ceftriaxone Disodium assays

Welcome to the Technical Support Center for (E)-Ceftriaxone Disodium Assays . (E)-Ceftriaxone is the anti-isomer and a primary degradation product of the active (Z)-Ceftriaxone (syn-isomer).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (E)-Ceftriaxone Disodium Assays .

(E)-Ceftriaxone is the anti-isomer and a primary degradation product of the active (Z)-Ceftriaxone (syn-isomer). Because the (E)-isomer exhibits significantly higher toxicity—with an LD50 of 5.1 mmol/L compared to 24 mmol/L for the active (Z)-isomer—stringent impurity profiling is mandated by pharmacopeial standards. However, quantifying this impurity is notoriously difficult due to on-column isomerization, matrix suppression, and poor chromatographic resolution.

This guide provides engineered, self-validating solutions to stabilize the analyte and guarantee assay integrity.

Part 1: Diagnostic Logic Map

Start here to identify the root cause of your assay interference.

G A Interference in (E)-Ceftriaxone Assay B Identify Matrix A->B C API / Formulation (High Concentration) B->C D Biological Matrix (Trace Levels) B->D E Check (Z)/(E) Resolution C->E F Assess Matrix Effect D->F G Adjust pH to 7.0 & Add Ion-Pairing Agent E->G Rs < 3.0 H Implement Phospholipid Removal SPE F->H Ion Suppression I Control Autosampler Temp (Prevent Isomerization) G->I H->I

Diagnostic workflow for resolving (E)-Ceftriaxone assay interferences.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: My (E)-isomer peak co-elutes with the massive (Z)-ceftriaxone API peak, and peak tailing is severe. How do I achieve baseline resolution? Causality & Solution: Ceftriaxone is a highly polar molecule with multiple ionizable groups, leading to secondary interactions with residual silanols on standard C18 stationary phases. This causes severe peak tailing that obscures the closely eluting (E)-isomer. To counteract this, the mobile phase must utilize an ion-pairing mechanism. The1 dictates the use of tetradecylammonium bromide and tetraheptylammonium bromide in a pH 7.0 phosphate/citrate buffer[1]. These bulky quaternary ammonium compounds pair with the anionic sites of ceftriaxone, neutralizing its charge, increasing its lipophilicity, and eliminating tailing.

Q2: The (E)-isomer peak area artificially increases over the duration of an autosampler sequence. Is the sample degrading on-column? Causality & Solution: Yes. Ceftriaxone undergoes a reversible Z⇌E isomerization in aqueous solutions[2]. This thermodynamic re-equilibration is accelerated by elevated temperatures and extreme pH levels. Furthermore, highly acidic conditions (e.g., 2% formic acid) can destroy over 95% of the intact drug within 48 hours[3], while basic conditions trigger β -lactam ring opening[4]. Action: Maintain the autosampler strictly at 4°C. Reconstitute samples in neutral pH buffers and restrict the analytical sequence to a maximum of 12 hours post-preparation.

Q3: When analyzing plasma samples via LC-MS/MS, I lose signal for the (E)-isomer despite good extraction recovery. What is causing this interference? Causality & Solution: This is classic ion suppression caused by endogenous glycerophospholipids co-eluting with the (E)-isomer and competing for charge droplets in the Electrospray Ionization (ESI) source. While simple protein precipitation (PPT) removes large proteins, it leaves phospholipids intact[3]. Action: Upgrade the sample preparation workflow from standard PPT to a hybrid Phospholipid Removal/Solid Phase Extraction (SPE) plate[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Method for API Impurity Profiling

Validation Logic: This protocol is self-validating; if the system suitability criteria (Step 4) fail, the mobile phase equilibrium or column integrity is compromised, and the run must be aborted to prevent false-positive interference reporting.

  • Buffer Preparation: Combine 389 mL of 9 g/L monobasic potassium phosphate and 611 mL of 24 g/L dibasic sodium phosphate. Adjust strictly to pH 7.0 with 10 N NaOH or phosphoric acid[1].

  • Mobile Phase Formulation: Dissolve 2.0 g of tetradecylammonium bromide and 2.0 g of tetraheptylammonium bromide in a mixture of 440 mL water, 55 mL Buffer, 5.0 mL of 20 g/L citric acid (pH 5.0), and 500 mL acetonitrile[1].

  • System Suitability Solution: Prepare a solution containing 50 µg/mL USP Ceftriaxone Sodium RS and 50 µg/mL USP Ceftriaxone Sodium E-Isomer RS in the mobile phase[1].

  • Validation Gate (System Suitability): Inject the suitability solution. The system is only valid for analysis if:

    • Resolution ( Rs​ ) between (E)-isomer and (Z)-ceftriaxone is ≥3.0 [1].

    • Signal-to-noise ratio is ≥10 [1].

Protocol B: LC-MS/MS Sample Preparation for Biological Matrices

Validation Logic: Uses a stable isotope-labeled internal standard (SIL-IS) to continuously monitor and correct for hidden matrix effects.

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of Ceftriaxone- D3​ (internal standard) to normalize extraction variance[3].

  • Precipitation: Add 300 µL of cold acetonitrile (stored at -20°C). Crucial: Do not acidify the acetonitrile. Acidic modifiers like formic acid rapidly degrade ceftriaxone during extraction[3].

  • Phospholipid Clearance: Vortex for 2 minutes, centrifuge at 14,000 x g for 5 minutes, and transfer the supernatant to a Phospholipid Removal Plate. Apply positive pressure[3].

  • Validation Gate: Monitor the absolute peak area of the SIL-IS across all injections. A variance of >15% indicates breakthrough matrix interference, requiring immediate column backflushing.

Part 4: Quantitative Data Summaries

Table 1: Chromatographic System Suitability Parameters for Ceftriaxone Assays | Analyte | Relative Retention Time (RRT) | Required Resolution ( Rs​ ) | Signal-to-Noise (S/N) | | :--- | :--- | :--- | :--- | | (Z)-Ceftriaxone (Active) | 1.0 | N/A | ≥10 | | (E)-Ceftriaxone (Impurity) | 1.4 | ≥3.0 (from Z-isomer) | ≥10 |

Table 2: Degradation Kinetics & Stability of Ceftriaxone in Solution

Storage Condition Matrix / Solvent Stability Window Primary Degradation Mechanism

| Room Temp (23°C) | Aqueous (pH 7.0) | < 12 Hours | Reversible Z⇌E Isomerization | | Refrigerated (4°C) | Acidic (2% Formic Acid) | < 48 Hours | Methoxyimino cleavage (>95% loss) | | Refrigerated (4°C) | Aqueous (pH 7.0) | 2 - 3 Days | Hydrolysis of -CH2-S- at C-3 | | Basic (pH > 9.0) | Aqueous | Minutes | β -lactam ring opening & epimerization |

Part 5: References

  • A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation - PMC (NIH).

  • Mechanism of ceftriaxone degradation in aqueous solution - PTFARM. 4

  • Ceftriaxone Sodium Monograph - USP-NF. 1

  • Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution - PubMed (NIH). 2

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC (NIH). 3

Sources

Optimization

Technical Support Center: Enhancing the Stability of (E)-Ceftriaxone Disodium Formulations

Overview: The Stability Challenge Ceftriaxone Disodium is a third-generation cephalosporin characterized by its broad-spectrum efficacy. However, its molecular architecture—specifically the β-lactam ring and the methoxyi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Stability Challenge

Ceftriaxone Disodium is a third-generation cephalosporin characterized by its broad-spectrum efficacy. However, its molecular architecture—specifically the β-lactam ring and the methoxyimino group—makes it highly susceptible to environmental stress. In aqueous environments, the active (Z)-isomer can undergo syn-anti isomerization to form the thermodynamically distinct (E)-isomer, alongside severe hydrolytic degradation[1]. For researchers and drug development professionals, stabilizing these formulations requires a mechanistic understanding of reaction kinetics, precise diluent selection, and advanced encapsulation strategies.

Troubleshooting Guides & FAQs

Q1: What are the primary mechanisms driving the degradation and isomerization of Ceftriaxone Disodium in aqueous environments? A: In aqueous solutions, Ceftriaxone undergoes several parallel degradation pathways: hydrolysis of the β-lactam ring, C-S bond cleavage at the C-3 position, and syn-anti isomerization of the N-oxime function[1]. The conversion from the (Z)-isomer to the (E)-isomer is accelerated by light exposure and pH extremes. The β-lactam ring itself is highly vulnerable to nucleophilic attack by water molecules. This hydrolysis is further catalyzed if the formulation contains primary amines or inappropriate buffer salts, leading to the formation of inactive metabolites like the 5,6-dioxo-1,3,4-triazine derivative[1].

Q2: How do diluent selection and storage temperature quantitatively impact formulation shelf-life? A: The kinetic rate of hydrolysis is heavily dependent on the diluent's ionic strength, pH, and storage temperature. Reconstituting the API in 5% Dextrose or Sterile Water maintains >90% drug content for up to 10 days at 4°C[2]. Conversely, using 2% Lidocaine accelerates degradation—reducing shelf-life to just 8 hours at 25°C—because the amine groups in lidocaine act as base catalysts, facilitating the rapid opening of the β-lactam ring[2]. For long-term analytical storage, freezing the aqueous formulation at -20°C preserves >90% of the active concentration for up to 76 days[3].

Q3: We are observing rapid hydrolysis in our liquid formulations. What advanced formulation strategies can shield the API? A: To bypass the inherent instability of aqueous solutions, researchers are increasingly transitioning to Nanostructured Lipid Carriers (NLCs). By encapsulating the hydrophilic ceftriaxone sodium within a lipid matrix—utilizing a blend of solid lipids (e.g., glycerol mono-stearate) and liquid lipids (e.g., oleic acid)—the β-lactam ring is physically shielded from the aqueous phase. This steric isolation not only prevents hydrolytic degradation and C-S bond cleavage but also provides a controlled release profile, significantly enhancing the formulation's functional stability.

Q4: How do I validate the stability-indicating assay to differentiate between the intact API and its degradation products? A: A robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. Utilizing a C18 analytical column with UV detection at 254 nm allows for the baseline separation of the intact API from its polymerized impurities and isomers[4]. The mobile phase should consist of a carefully buffered system (e.g., 10 mM ammonium acetate and acetonitrile with 0.1% formic acid) to prevent on-column degradation during the assay[5].

Quantitative Data Summaries

The following table synthesizes the stability profile of Ceftriaxone Disodium based on diluent compatibility and thermal stress. A formulation is considered stable as long as the API content remains ≥90% of the initial label claim.

Table 1: Stability Profile of Ceftriaxone Disodium Across Various Diluents and Temperatures

Diluent / MatrixAPI ConcentrationStorage TempTime to <90% ContentPrimary Degradation Risk
Sterile Water 100 mg/mL-20°C> 76 DaysMinimal degradation[3]
Sterile Water 100 mg/mL4°C10 DaysSlow aqueous hydrolysis[2]
5% Dextrose 100 mg/mL4°C10 DaysSlow aqueous hydrolysis[2]
5% Dextrose 250 mg/mL25°C< 24 HoursConcentration-dependent aggregation[2]
2% Lidocaine 100 mg/mL25°C8 HoursAmine-catalyzed β-lactam opening[2]

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis and Validation of Stability-Enhanced Nanostructured Lipid Carriers (NLC)

Objective: Encapsulate Ceftriaxone Disodium to prevent aqueous hydrolysis, C-S bond cleavage, and Z/E isomerization.

Step 1: Lipid Phase Preparation Melt 0.3 g of Glycerol Mono-stearate (solid lipid) and 0.09 g of Oleic Acid (liquid lipid) with 0.055 g of soy lecithin in 0.95 mL of ethanol at 60°C in a water bath. Causality: The specific blend of solid and liquid lipids creates an imperfect crystalline lattice. This imperfection is critical as it allows for higher drug loading capacities and prevents the expulsion of the API during long-term storage.

Step 2: Aqueous Phase Preparation Dissolve the target concentration of Ceftriaxone Disodium in deionized water containing Tween 80 and Polyvinyl Alcohol (PVA) as surfactants. Maintain this solution at 60°C. Causality: Strict temperature matching between the aqueous and lipid phases prevents premature lipid precipitation upon mixing.

Step 3: Emulsification (Double Emulsion Solvent Evaporation) Dropwise add the aqueous API solution into the lipid phase under high-shear homogenization (10,000 rpm for 5 minutes). Subsequently, disperse this primary emulsion into a secondary aqueous phase containing PVA. Stir continuously for 3 hours at room temperature to evaporate the ethanol.

Step 4: Self-Validating Quality Control (HPLC Assay) Extract the NLCs and quantify the encapsulation efficiency. Run the sample through a Reversed-Phase HPLC (C18 column, 254 nm UV detection)[4]. Validation Check: The protocol is successful if the chromatogram shows a distinct peak for the intact API without the presence of the 159 Da triazine degradation impurity or polymerized dimers. If degradation peaks appear, the homogenization temperature in Step 3 must be lowered.

Mechanistic Workflow Visualization

G A Ceftriaxone Disodium (Aqueous Solution) B Hydrolysis (β-Lactam Ring Opening) A->B pH/Temp Stress C Isomerization (Z/E N-oxime shift) A->C Light/UV Stress D C-S Bond Cleavage (at C-3 position) A->D Nucleophilic Attack F Stabilization Strategy: Nanostructured Lipid Carriers A->F Lipid Encapsulation G Optimized Diluent (5% Dextrose, 4°C) A->G Buffer/Storage E Degradation Products (Loss of Efficacy) B->E C->E D->E H Stable Formulation (>90% Recovery) F->H G->H

Ceftriaxone degradation pathways and lipid-based formulation stabilization strategies.

References

  • Mechanism of ceftriaxone degradation in aqueous solution.Acta Poloniae Pharmaceutica - Drug Research.
  • The Stability of Ceftriaxone Sodium in vials using different Diluents.Research Journal of Pharmacy and Technology.
  • Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method.Journal of Chilean Chemical Society.
  • Enhanced bactericidal effect of ceftriaxone drug encapsulated in nanostructured lipid carrier against gram-neg
  • Proposed ceftriaxone degradation pathway in an aqueous environment at...
  • Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy.Antimicrobial Agents and Chemotherapy.

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in (E)-Ceftriaxone Disodium Bioanalysis

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex matrix effects encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex matrix effects encountered during the LC-MS/MS quantification of (E)-Ceftriaxone Disodium in biological samples.

Rather than simply providing a list of steps, this guide delves into the mechanistic causality behind signal suppression and enhancement, ensuring that your bioanalytical methods are robust, reproducible, and fully compliant with global regulatory standards.

The Mechanistic Basis of Matrix Effects in Ceftriaxone Bioanalysis

(E)-Ceftriaxone Disodium is a highly polar, third-generation cephalosporin characterized by exceptionally high plasma protein binding (approximately 89.5%)[1]. When analyzing ceftriaxone via Electrospray Ionization Mass Spectrometry (ESI-LC-MS/MS), scientists frequently encounter severe matrix effects—specifically, ion suppression.

The Causality: Matrix effects occur when endogenous biological compounds co-elute with the target analyte and compete for charge on the surface of ESI droplets[2]. In plasma and serum, the primary culprits are phospholipids (e.g., glycerophosphocholines). Because standard protein precipitation (PPT) utilizes organic solvents (like acetonitrile) that successfully crash out proteins but leave highly surface-active phospholipids in the supernatant, these lipids overwhelm the ESI source[3][4]. Ceftriaxone, competing for the same limited surface charge to transition into the gas phase, is consequently suppressed, leading to poor sensitivity and irreproducible recovery[2].

Diagnostic Workflow

Before altering your sample preparation, it is critical to systematically diagnose the root cause of the signal variation. Follow the logic path below to isolate the matrix effect.

CeftriaxoneMatrix Step1 Observe Ion Suppression for (E)-Ceftriaxone Step2 Perform Post-Column Infusion (10 µL/min Ceftriaxone) Step1->Step2 Step3 Monitor m/z 184/104 (Phospholipid Transitions) Step2->Step3 Decision Do Phospholipids Co-elute with Ceftriaxone? Step3->Decision PathA Yes: Switch to HybridSPE or Phospholipid Depletion Decision->PathA Lipid Overlap PathB No: Investigate Anticoagulants (e.g., CPD vs Heparin) Decision->PathB Clean Baseline Final Calculate IS-Normalized Matrix Factor (Acceptance: %CV < 15%) PathA->Final PathB->Final

Diagnostic workflow for resolving LC-MS/MS matrix effects in ceftriaxone bioanalysis.

Troubleshooting Guide & FAQs

Q1: Why does standard protein precipitation (PPT) cause severe ion suppression for (E)-Ceftriaxone? A: Generic PPT (e.g., 3:1 acetonitrile to plasma) denatures proteins but fails to precipitate endogenous phospholipids[4]. During electrospray ionization, these highly surface-active lipids accumulate on the surface of the ESI droplets. Because ceftriaxone is also competing for surface charge, the overwhelming concentration of phospholipids outcompetes the analyte, leading to severe ion suppression[2].

Q2: My ceftriaxone recovery and ionization efficiency fluctuate depending on the anticoagulant used. Why? A: This is a classic matrix effect driven by the chemical nature of the anticoagulant. Studies demonstrate that while sodium heparin plasma typically yields matrix effects within the acceptable ±15% limit, citrate phosphate dextrose (CPD) plasma can cause a significant matrix enhancement (up to 24% at low concentrations) that generic internal standards (like cefotaxime) cannot compensate for[5][6]. Causality: Citrate and phosphate salts alter the local pH and droplet desolvation dynamics in the ESI source. Solution: Always match the exact anticoagulant used in your calibration curve to the clinical study samples, and utilize a stable isotope-labeled internal standard (SIL-IS) such as Ceftriaxone-13C-D3 to perfectly track these ionization shifts[5].

Q3: How do I quantitatively validate that my matrix effect is under control according to regulatory guidelines? A: The FDA and EMA bioanalytical method validation guidelines mandate a self-validating approach by calculating the Internal Standard (IS)-Normalized Matrix Factor (MF)[7][8]. You must evaluate the matrix effect using at least six independent lots of blank matrix[5][7]. The precision (%CV) of the IS-normalized MF across all lots must not exceed 15%[7].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Post-Column Infusion (Self-Validating Diagnostic)

This protocol self-validates your chromatography. By continuously infusing the analyte, any deviation from a flat baseline precisely maps where matrix components are suppressing or enhancing ionization[8].

  • Setup: Install a zero-dead-volume T-piece between the analytical HPLC column and the mass spectrometer ESI source.

  • Infusion: Use a syringe pump to continuously infuse a neat solution of (E)-Ceftriaxone (1 µg/mL) at a constant rate of 10 µL/min[5].

  • Injection: Inject a blank extracted plasma sample (prepared via your current method) through the HPLC system.

  • Monitoring: Monitor the specific MRM transition for ceftriaxone (e.g., m/z 555.0 → 396.1)[6].

  • Evaluation: Identify any negative peaks (dips) in the baseline. If a dip aligns with the retention time of ceftriaxone, your sample preparation fails to remove co-eluting suppressors.

Protocol B: Phospholipid-Depletion Extraction (HybridSPE)

This protocol utilizes Lewis acid-base interactions to selectively remove phospholipids while breaking ceftriaxone's high protein binding[4][9].

  • Sample Aliquot: Transfer 100 µL of human plasma into a microcentrifuge tube[6].

  • Disruption & Precipitation: Add 300 µL of 1% formic acid in acetonitrile.

    • Mechanistic Note: The acidic environment (formic acid) disrupts the strong non-covalent binding between ceftriaxone and plasma albumin, while the high organic content precipitates the proteins[4].

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein crashing.

  • Selective Filtration: Transfer the mixture to a HybridSPE-Phospholipid cartridge or 96-well plate.

    • Mechanistic Note: The proprietary zirconia-coated silica in the HybridSPE acts as a Lewis acid, covalently binding the phosphate moiety of the phospholipids while allowing the target analyte to pass freely[4][9].

  • Elution: Apply a vacuum (15 in Hg) for 2–3 minutes to collect the eluate.

  • Reconstitution: Dilute the eluate with the aqueous mobile phase to match initial gradient conditions (preventing peak distortion) and inject it into the LC-MS/MS.

Quantitative Data Presentation

The table below summarizes the comparative efficacy of different sample preparation techniques for ceftriaxone bioanalysis, highlighting why advanced extraction is necessary to meet regulatory criteria.

Sample Preparation TechniqueProtein RemovalPhospholipid RemovalAverage Matrix Factor (Ceftriaxone)Analyte Recovery (%)Regulatory Compliance (FDA/EMA)
Protein Precipitation (PPT) HighLow (<5%)0.45 - 0.60 (Severe Suppression)85 - 95%Fails (%CV > 15%)
Standard SPE (C18) HighModerate (40 - 50%)0.75 - 0.8570 - 80%Marginal / Risk of Failure
HybridSPE / Phospholipid Depletion HighHigh (>95%)0.95 - 1.05 (Minimal Effect)88 - 92%Passes (%CV < 15%)

(Data synthesized from matrix effect evaluations in biological analysis[4][5][6])

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry, Food and Drug Administr
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis, N
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples, Bioanalysis Zone.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS, Sigma-Aldrich.
  • Selectively Remove Phospholipids and Proteins from Biological Matrices: Eliminate Matrix Effects with HybridSPE, Chrom
  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry, N
  • Overcoming matrix effects: expectations set by guidelines, Bioanalysis Zone.
  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry, ResearchG
  • Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children, N

Sources

Optimization

Technical Support Center: Optimizing (E)-Ceftriaxone Disodium Microbiological Assays

Welcome to the technical support resource for the microbiological assay of (E)-Ceftriaxone Disodium. This guide is designed for researchers, scientists, and quality control professionals to navigate the nuances of incuba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the microbiological assay of (E)-Ceftriaxone Disodium. This guide is designed for researchers, scientists, and quality control professionals to navigate the nuances of incubation time and other critical parameters in agar diffusion assays. Our goal is to provide not just protocols, but a deep understanding of the principles that ensure assay accuracy, reproducibility, and robustness.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time and temperature for a ceftriaxone microbiological assay?

A1: The most frequently cited and validated incubation period for ceftriaxone microbiological assays is between 16 to 24 hours at a temperature of 35-37°C .[1][2][3][4] For instance, several validated methods for ceftriaxone sodium specify an incubation of 18 hours at 35°C or 37°C.[1][5] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines that generally recommend an 18-24 hour incubation period for many standard antibiotic susceptibility tests.[3]

The core principle is to allow sufficient time for two concurrent processes: the diffusion of the antibiotic through the agar and the logarithmic growth of the test microorganism to form a confluent lawn.[6][7] The incubation must be long enough for the zone of inhibition to become clearly defined but short enough to prevent overgrowth, the emergence of resistant colonies within the zone, or the degradation of the antibiotic.[7]

Q2: Why is the incubation time so critical for the accuracy of the assay?

A2: Incubation time directly influences the size of the zone of inhibition, which is the key metric in this assay.[8] This relationship is governed by the kinetics of antibiotic diffusion and bacterial growth.

  • Too Short an Incubation: If the incubation is stopped prematurely, the antibiotic may not have diffused sufficiently to its equilibrium point, and the bacterial lawn will not have grown to full confluence. This typically results in smaller, less-defined zones of inhibition, leading to an underestimation of the antibiotic's potency.[7]

  • Too Long an Incubation: Conversely, excessive incubation can lead to inaccurate results. The antibiotic may begin to degrade, or the bacteria at the edge of the inhibition zone might overcome the minimum inhibitory concentration (MIC) and start to grow inward, causing the zone to shrink or become indistinct.[7] Some organisms can also produce proteases or other enzymes that degrade the antibiotic over extended periods.[9]

Therefore, a standardized and strictly controlled incubation time is paramount for achieving reproducible and accurate potency measurements.[10]

Q3: Can I modify the standard incubation time for my ceftriaxone assay?

A3: Any deviation from a validated or pharmacopeial method, including changes to the incubation time, requires thorough re-validation.[11][12] While a method might be optimized for a shorter or slightly longer time, you must demonstrate that the modification does not compromise the method's linearity, accuracy, precision, and robustness.[5][13] For example, a robustness study would involve intentionally varying the incubation time (e.g., 18 ± 2 hours) to assess the impact on the final calculated potency.[11] If the results remain within acceptable statistical limits, the method can be considered robust for that parameter. However, for routine quality control, adherence to established pharmacopeial methods (e.g., USP <81>) is required.[14][15]

Troubleshooting Guide: Incubation & Zone of Inhibition Issues

This section addresses common problems encountered during ceftriaxone agar diffusion assays, with a focus on causes related to incubation and other interconnected factors.

ProblemPotential Cause(s)Recommended Solution(s)
No zones of inhibition 1. Inactive Antibiotic: Ceftriaxone solution degraded; expired antibiotic disks.[10]2. Resistant Microorganism: The test strain is resistant to ceftriaxone.3. Incorrect Incubation Temperature: Temperature was too high or too low, preventing proper bacterial growth or antibiotic activity.1. Verify Antibiotic Activity: Prepare fresh ceftriaxone solutions. Use a new lot of antibiotic disks. Always run a control plate with a known susceptible quality control (QC) strain.2. Confirm Strain Susceptibility: Check the certificate of analysis for your test strain (e.g., Bacillus subtilis, Staphylococcus aureus).[5][11]3. Calibrate Incubator: Ensure the incubator is calibrated and maintains the target temperature (e.g., 35-37°C) throughout the incubation period.[3]
Zones are too small or potency is consistently low 1. Short Incubation Time: Plates were removed from the incubator too early.[7]2. Inoculum Too Dense: An overly heavy bacterial lawn requires a higher antibiotic concentration to inhibit, shrinking the zone.[7]3. Agar Too Deep: A thick agar layer causes the antibiotic to diffuse vertically as well as horizontally, reducing the radial diffusion and thus the zone diameter.[6][7]1. Standardize Incubation: Strictly adhere to the validated incubation time (e.g., 18 hours). Use a calibrated timer.2. Standardize Inoculum: Prepare the inoculum to a specific turbidity standard, such as a 0.5 McFarland standard.[4]3. Control Agar Depth: Pour a consistent volume of agar into each plate to achieve a uniform depth (typically 4.0 ± 0.5 mm).[3]
Zones are too large or potency is consistently high 1. Long Incubation Time: Extended incubation may lead to initial larger zones before degradation or regrowth occurs (less common).2. Inoculum Too Light: A sparse bacterial lawn is more easily inhibited, leading to larger zones.3. Agar Too Thin: A shallow agar layer can lead to wider, more rapid diffusion of the antibiotic.[7]1. Standardize Incubation: Ensure plates are not incubated for longer than the validated time.2. Standardize Inoculum: Ensure the inoculum turbidity meets the required standard (e.g., 0.5 McFarland).3. Control Agar Depth: Maintain a consistent and correct agar depth in all assay plates.
Fuzzy or indistinct zone edges 1. Mixed or Contaminated Culture: Contamination with a different, more resistant organism can lead to colonies within the zone.2. Sub-optimal Incubation Conditions: Incorrect temperature or atmosphere can affect growth characteristics.3. Delayed Disk Application: If disks are applied long after the plate is inoculated, the bacteria may begin to grow before the antibiotic diffuses, resulting in less sharp zones.[3]1. Ensure Pure Culture: Use a fresh, pure culture for inoculum preparation. Perform a Gram stain or re-streak to confirm purity.2. Optimize Incubation: Verify incubator temperature and atmosphere. Ensure plates are incubated aerobically as specified.[5]3. Timely Disk Application: Apply antibiotic disks to the agar surface within 15 minutes of inoculating the plates, and place plates in the incubator within another 15 minutes.[3]
Assay Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow and a logical approach to troubleshooting when incubation-related issues are suspected.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_media Prepare & Pour Agar Plates prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_abx Prepare Ceftriaxone Standard & Sample Dilutions inoculate Inoculate Plates with Test Organism prep_abx->inoculate apply_abx Apply Antibiotic (Disks/Cylinders) inoculate->apply_abx incubate Incubate Plates (18-24h @ 35-37°C) apply_abx->incubate measure Measure Zone Diameters (mm) incubate->measure calculate Calculate Potency vs. Reference Standard measure->calculate

Caption: Standard workflow for a Ceftriaxone agar diffusion assay.

G start Unexpected Zone Results (e.g., size, clarity) check_incubation Was Incubation Time & Temp Correct? start->check_incubation check_inoculum Was Inoculum Standardized (e.g., 0.5 McFarland)? check_incubation->check_inoculum Yes fix_incubation Solution: Correct and Calibrate Incubator check_incubation->fix_incubation No check_agar Was Agar Depth Correct & Consistent? check_inoculum->check_agar Yes fix_inoculum Solution: Re-standardize Inoculum Prep check_inoculum->fix_inoculum No check_materials Are Antibiotic & QC Strain Valid & Stored Correctly? check_agar->check_materials Yes fix_agar Solution: Standardize Agar Pouring Volume check_agar->fix_agar No fix_materials Solution: Use Fresh Reagents & New QC Culture check_materials->fix_materials No end_node Re-run Assay check_materials->end_node Yes fix_incubation->end_node fix_inoculum->end_node fix_agar->end_node fix_materials->end_node

Caption: Troubleshooting flowchart for inconsistent assay results.

Experimental Protocol: Agar Diffusion Assay for Ceftriaxone

This protocol describes a cylinder-plate method, which is a common approach outlined in pharmacopeias like the USP.[14][15]

1. Media and Reagent Preparation

  • Culture Medium: Prepare antibiotic assay medium (e.g., Grove-Randall n°2 or Mueller-Hinton Agar) as per the manufacturer's instructions.[5] Sterilize and cool to 48-50°C in a water bath.

  • Test Organism: Use a susceptible strain such as Bacillus subtilis (ATCC 9371) or Staphylococcus aureus (ATCC 6538P).[5][11]

  • Reference Standard: Use a pharmacopeial reference standard of Ceftriaxone Sodium (e.g., from EP or USP).[16]

2. Inoculum Preparation

  • Culture the test organism in a suitable broth (e.g., Casoy broth) for 24 hours at 35 ± 2°C.[5]

  • Dilute the broth culture with sterile saline or buffer to match the turbidity of a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] This step is critical for reproducibility.[7]

3. Plate Preparation

  • Dispense a base layer of 20-21 mL of sterile agar medium into sterile petri dishes (100 mm) and allow it to solidify on a level surface.

  • Prepare the inoculated seed layer by adding a pre-determined volume of the standardized inoculum to a separate aliquot of molten agar (e.g., 1 mL of inoculum per 100 mL of agar).[5]

  • Pour 4-5 mL of this inoculated seed layer over the base layer and allow it to solidify completely. The final agar depth should be uniform.[7]

4. Standard and Sample Application

  • Prepare stock solutions of the Ceftriaxone Reference Standard and the test sample in a suitable buffer (e.g., phosphate buffer pH 6.0).[1]

  • Create a series of at least three dilutions for both the standard and the sample, covering a linear range (e.g., 15.0 to 60.0 µg/mL).[5][13]

  • Place sterile stainless steel cylinders on the agar surface. Alternatively, cut wells or use antibiotic disks.

  • Carefully pipette a precise volume (e.g., 200 µL) of each standard and sample dilution into the cylinders in a distributed pattern across multiple plates.[5]

5. Incubation

  • Place the plates into a calibrated incubator set to 35 ± 2°C .

  • Incubate for a standardized period, typically 18 hours .[1][5] Do not stack plates more than a few high to ensure uniform temperature distribution.

6. Data Analysis

  • After incubation, use a calibrated digital caliper to measure the diameter of each zone of inhibition to the nearest 0.1 mm.

  • Calculate the mean zone diameter for each concentration of the standard and sample.

  • Plot the logarithm of the standard concentrations against the mean zone diameters to generate a standard curve. The relationship should be linear.[11]

  • Determine the potency of the sample by interpolating its zone diameter from the standard curve and applying the appropriate dilution factors. Analyze results statistically using methods like ANOVA as described in USP <81>.[5][15]

References
  • Dal Pozzo, V. D., et al. (2012). Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. Molecules, 17(7), 7866-7877. Available at: [Link]

  • Manfio, M. L., et al. (2012). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Brazilian Journal of Pharmaceutical Sciences, 48(4), 757-765. Available at: [Link]

  • Dal Pozzo, V. D., et al. (2012). Development and validation of a successful microbiological agar assay for determination of ceftriaxone sodium in powder for injectable solution. PubMed. Available at: [Link]

  • Salomies, H., et al. (2013). Development and Validation of Microbiological Assay for Ceftriaxone and its Application in Photo-stability Study. Bentham Science Publishers. Available at: [Link]

  • Lumen Learning. Testing the Effectiveness of Antimicrobials. Microbiology. Available at: [Link]

  • Cheesman, M. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Manfio, M. L., et al. (2012). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. ResearchGate. Available at: [Link]

  • Singer Instruments. (2023). Zone of Inhibition explained. Available at: [Link]

  • The Open University. (n.d.). 5.1 Factors affecting disk diffusion tests. OLCreate. Available at: [Link]

  • Manfio, M. L., et al. (2012). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. SciELO. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS. Available at: [Link]

  • Wang, Y., et al. (2024). Principle Investigation and Method Standardization of Inhibition Zone Assay Based on Antimicrobial Peptides Extracted from Black Soldier Fly Larvae. MDPI. Available at: [Link]

  • Dal Pozzo, V. D., et al. (2012). Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. ResearchGate. Available at: [Link]

  • CONDA. (2021). Ceftriaxone 30 µg. Available at: [Link]

  • U.S. Pharmacopeia. (2025). USP-NF <81> Antibiotics—Microbial Assays. Trungtamthuoc.com. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Usp 81 PDF. Scribd. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Calibration Curve Issues in (E)-Ceftriaxone Disodium Quantification

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals This technical guide, authored from the perspective of a Senior Application Scientist, provides a detailed troubleshooting framework f...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide, authored from the perspective of a Senior Application Scientist, provides a detailed troubleshooting framework for researchers encountering challenges with calibration curves for the quantification of (E)-Ceftriaxone Disodium. By integrating scientific principles with practical, field-tested solutions, this resource aims to empower you to diagnose and resolve common issues in your analytical workflow, ensuring the accuracy and reliability of your results.

Introduction: The Analytical Challenge of Ceftriaxone

Ceftriaxone is a third-generation cephalosporin antibiotic, a cornerstone in treating a wide array of bacterial infections. Its quantification is a critical aspect of pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. A key analytical challenge lies in the potential for isomerization of the active (Z)-isomer to the less active (E)-isomer. This necessitates robust analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), to accurately quantify each isomer. The foundation of any accurate HPLC quantification is a linear, reproducible, and reliable calibration curve.

This guide will delve into the common pitfalls associated with generating calibration curves for (E)-Ceftriaxone Disodium and provide systematic troubleshooting strategies.

I. Troubleshooting Guide: Common Calibration Curve Problems

This section addresses the most frequent issues encountered during the development and use of calibration curves for (E)-Ceftriaxone Disodium quantification.

Problem 1: Non-Linearity (Coefficient of Determination, r² < 0.999)

A non-linear calibration curve indicates a breakdown in the direct proportionality between the concentration of (E)-Ceftriaxone Disodium and the instrument's response. An r² value below 0.999 is often a trigger for investigation.[1]

Potential Causes and Solutions:

  • Analyte Instability and Isomerization: Ceftriaxone is known to be unstable in aqueous solutions, with its degradation and isomerization influenced by pH, temperature, and light.[2] This can lead to a non-linear response, especially at higher concentrations or with prolonged sample storage.

    • Solution: Prepare calibration standards fresh from a stock solution for each analytical run.[3] If a stock solution is used, it should be stored under refrigerated and dark conditions.[3] Minimize the time samples and standards spend in the autosampler, and consider using a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to mitigate degradation.[4]

  • Detector Saturation: At high analyte concentrations, the UV detector may become saturated, leading to a plateauing of the response and a non-linear curve.

    • Solution: Lower the upper concentration limit of your calibration curve. If high-concentration samples need to be analyzed, they should be diluted to fall within the linear range of the curve.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for achieving good peak shape and separation. An unsuitable mobile phase can lead to peak tailing or co-elution, which can affect linearity.

    • Solution: A common mobile phase for ceftriaxone analysis consists of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer (such as phosphate buffer).[1][5][6] The pH should be carefully controlled, as it influences the ionization and retention of ceftriaxone. Ensure the mobile phase is adequately buffered to resist pH shifts during the analysis.

Troubleshooting Workflow for Non-Linearity Issues

Caption: A workflow for diagnosing and resolving non-linear calibration curves.

Problem 2: Poor Reproducibility (High %RSD)

Inconsistent peak areas or retention times for replicate injections of the same standard point to a lack of precision in the analytical system. A relative standard deviation (%RSD) of >2% for replicate injections often warrants investigation.

Potential Causes and Solutions:

  • System Leaks: Leaks in the HPLC system, particularly in the pump or injector, can cause pressure fluctuations and lead to variable flow rates and inconsistent injection volumes.[7][8]

    • Solution: Systematically check all fittings and connections for signs of leakage. Perform a system pressure test to ensure the system can hold a stable pressure.

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise and pressure fluctuations, leading to poor reproducibility.[9][10]

    • Solution: Ensure the mobile phase is thoroughly degassed before use. Purge the pump to remove any trapped air bubbles.

  • Inconsistent Injection Volume: A faulty autosampler can lead to variability in the injected volume.

    • Solution: Perform routine maintenance on the autosampler, including cleaning the syringe and sample loop. Verify the injection precision by making multiple injections of a single standard.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the retention characteristics of the column, leading to retention time drift and variable peak areas.[10]

    • Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analytical run.

Problem 3: High Y-Intercept

A significant positive y-intercept in the calibration curve indicates a response is being detected even at zero analyte concentration.

Potential Causes and Solutions:

  • Contaminated Diluent or Mobile Phase: The blank solution used to prepare standards or as the mobile phase may be contaminated with the analyte or an interfering substance.[9]

    • Solution: Prepare fresh diluent and mobile phase using high-purity solvents and reagents. Run a blank injection to confirm the absence of interfering peaks.

  • Carryover: Residual analyte from a previous, more concentrated injection can be carried over into subsequent injections, leading to a false positive signal in the blank and low-concentration standards.[10]

    • Solution: Implement a robust needle and injector wash protocol. Injecting a blank after a high-concentration standard can help assess and mitigate carryover.

  • Incorrect Peak Integration: The data analysis software may be incorrectly integrating baseline noise, leading to a non-zero area for blank injections.

    • Solution: Manually review the integration of peaks, especially for the blank and the lowest concentration standards. Adjust the integration parameters to accurately define the peak start and end points and exclude baseline noise.

II. Experimental Protocols and Best Practices

Adherence to standardized protocols is crucial for generating reliable calibration curves.

System Suitability Testing (SST)

Before generating a calibration curve, a system suitability test should be performed to ensure the HPLC system is performing adequately. This typically involves multiple injections of a single standard.

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2Ensures symmetrical peaks for accurate integration.
Theoretical Plates > 2000Indicates good column efficiency and separation.
%RSD of Peak Area ≤ 2.0% (for ≥ 5 injections)Demonstrates the precision of the system.
%RSD of Retention Time ≤ 1.0% (for ≥ 5 injections)Indicates the stability of the chromatographic conditions.
Step-by-Step Calibration Curve Preparation
  • Stock Solution Preparation: Accurately weigh a known quantity of (E)-Ceftriaxone Disodium reference standard and dissolve it in a suitable diluent (often the mobile phase) to create a stock solution of known concentration (e.g., 1000 µg/mL).[3]

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare at least 5-7 calibration standards covering the desired concentration range.[1][3]

  • Analysis: Inject each calibration standard in a randomized order or from low to high concentration. It is good practice to inject each standard in triplicate to assess precision at each level.

  • Data Plotting and Regression: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (r²). The FDA and ICH guidelines recommend evaluating the linearity using appropriate statistical methods.[11][12][13][14]

III. Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for a ceftriaxone calibration curve? A1: The linear range can vary depending on the specific method and instrument sensitivity, but published methods often report ranges from as low as 0.2 µg/mL to as high as 200 µg/mL.[3][15] It is crucial to validate the linear range for your specific application.

Q2: How often should I prepare a new calibration curve? A2: A new calibration curve should be prepared for each analytical batch to account for any day-to-day variations in instrument performance or reagent stability.

Q3: My calibration curve is consistently showing a slight curve at the higher concentrations. What should I do? A3: This is a common indication of detector saturation or concentration-dependent chemical phenomena. The most straightforward solution is to narrow the calibration range to the linear portion of the curve. Alternatively, you can investigate using a different regression model (e.g., quadratic fit), but this should be justified and validated according to regulatory guidelines.[14]

Q4: Can I use an internal standard for (E)-Ceftriaxone Disodium quantification? A4: Yes, using an internal standard (IS) is highly recommended. An IS can correct for variations in injection volume and sample preparation. A suitable IS should be a structurally similar compound that is well-resolved from ceftriaxone and any other components in the sample. Cefazolin has been used as an internal standard in some published methods.[15]

Logical Relationship Diagram: From Problem to Resolution

Troubleshooting_Logic cluster_Problem Observed Problem cluster_Investigation Initial Investigation cluster_Action Corrective Action Non-Linearity Non-Linearity Check Standard Prep & Stability Check Standard Prep & Stability Non-Linearity->Check Standard Prep & Stability Poor Reproducibility Poor Reproducibility Review System Performance (SST) Review System Performance (SST) Poor Reproducibility->Review System Performance (SST) High Y-Intercept High Y-Intercept Examine Blank Response Examine Blank Response High Y-Intercept->Examine Blank Response Prepare Fresh Standards Prepare Fresh Standards Check Standard Prep & Stability->Prepare Fresh Standards Optimize Method Parameters Optimize Method Parameters Check Standard Prep & Stability->Optimize Method Parameters Perform System Maintenance Perform System Maintenance Review System Performance (SST)->Perform System Maintenance Clean System / Use Fresh Solvents Clean System / Use Fresh Solvents Examine Blank Response->Clean System / Use Fresh Solvents Refine Integration Parameters Refine Integration Parameters Examine Blank Response->Refine Integration Parameters

Caption: A logical diagram illustrating the path from problem identification to corrective action.

IV. References

  • Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. (2025, January 15). Journal of Pharmaceutical Research International.

  • HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. (2015, October 12). International Journal of Pharmacy and Pharmaceutical Sciences.

  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universallab.

  • Troubleshooting during HPLC calibration. (n.d.). PharmaSciences.

  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex.

  • 4 Common Problems & Solutions For HPLC System. (n.d.). GALAK Chromatography.

  • 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Trend in Scientific Research and Development.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.

  • Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. (2023, July 10). GSC Biological and Pharmaceutical Sciences.

  • Patel, K. Y., Dedania, Z. R., Dedania, R. R., & Patel, U. (n.d.). QbD approach to HPLC method development and validation of ceftriaxone sodium. Future Journal of Pharmaceutical Sciences.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd.

  • Validated HPLC Method for Ceftriaxone from Dried Blood Spots for Pharmacokinetic Studies and Therapeutic Drug Monitoring in Neonatal Population. (2023, May 22). Taylor & Francis Online.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Veeda.

  • Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. (n.d.). TSI Journals.

  • Ceftriaxone pharmacokinetics by new simple and sensitive ultra-high-performance liquid chromatography method. (n.d.). ScienceDirect.

  • Stability Indicating Assay For Ceftriaxone Sodium By Rp- Hplc Method. (n.d.). International Journal of Environmental Sciences.

  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. (2018, February 9). IntechOpen.

  • Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. (n.d.). BOC Sciences.

  • Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. (n.d.). ResearchGate.

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration.

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration.

  • Mechanism of ceftriaxone degradation in aqueous solution. (n.d.). Polish Pharmaceutical Society.

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024, March 3). International Journal of Novel Research and Development.

  • CALIBRATION OF HPLC. (n.d.). ResearchGate.

  • Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. (2015, January 15). PubMed.

  • Calibration Curve Problem. (2006, July 13). Chromatography Forum.

  • HPLC Analysis of Ceftriaxone and Ceftizoxime. (n.d.). Asian Journal of Chemistry.

  • A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. (2025, October 7). R Discovery.

  • Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. (n.d.). PMC.

  • Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography. (2025, December 5). PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Analytical Methods for (E)-Ceftriaxone Disodium: HPLC, HPTLC, and LC-MS/MS Compared

Introduction & Mechanistic Context Ceftriaxone sodium is a highly effective, widely prescribed third-generation cephalosporin. Its broad-spectrum antibacterial activity is structurally dependent on the (Z)-configuration...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ceftriaxone sodium is a highly effective, widely prescribed third-generation cephalosporin. Its broad-spectrum antibacterial activity is structurally dependent on the (Z)-configuration of its methoxyimino group. However, exposure to daylight, temperature fluctuations, or manufacturing stress can induce photoisomerization, converting the active drug into the inactive and potentially toxic (E)-isomer, officially designated as Impurity A [1].

Because the (Z) and (E) isomers possess identical molecular weights and nearly indistinguishable polarities, quantifying (E)-Ceftriaxone is one of the most demanding challenges in pharmaceutical quality control[1]. This guide objectively compares the three primary analytical workflows used for its determination, detailing the causality behind the experimental design of each method.

Analytical Decision Workflow

G A Ceftriaxone Sodium Impurity Profiling B1 RP-HPLC-UV (Pharmacopeial Standard) A->B1 B2 HPTLC (Rapid Screening) A->B2 B3 LC-MS/MS (Trace/Structural Analysis) A->B3 C1 Ion-Pairing Agents (Tetradecylammonium Br) B1->C1 C2 Silica Gel 60F254 Differential Adsorption B2->C2 C3 Volatile Buffers (Formic Acid/Ammonium Acetate) B3->C3 D1 High Resolution (Rs > 3.0) Routine QC C1->D1 D2 Simultaneous Assay Cost-Effective C2->D2 D3 High Sensitivity No Ion Suppression C3->D3

Analytical decision tree for (E)-Ceftriaxone Disodium impurity profiling.

Method 1: RP-HPLC-UV (The Pharmacopeial Gold Standard)

Causality & Principles

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant technique for ceftriaxone analysis, utilized in approximately 93% of published impurity profiling methods[1]. On a standard C18 stationary phase, the (E)- and (Z)-isomers co-elute. To force separation, pharmacopeial methods (EP 8.0 and USP 38) employ bulky cationic ion-pairing agents—specifically tetradecylammonium bromide and tetraheptylammonium bromide[2]. These positively charged agents dynamically pair with the anionic carboxylate groups of ceftriaxone. This interaction amplifies minor stereochemical differences into significant hydrophobic retention shifts, achieving a baseline resolution that often exceeds 9.0 (far above the USP requirement of ≥ 3.0)[2][3].

Step-by-Step Protocol (Adapted from EP 8.0 / USP 38)
  • System Setup : Equip an HPLC system (e.g., UltiMate 3000 LC) with a Syncronis C18 column (4.6 × 250 mm, 5 µm)[2].

  • Mobile Phase Preparation : Dissolve 2.0 g of tetradecylammonium bromide and 2.0 g of tetraheptylammonium bromide in a mixture of 440 mL water, 55 mL of 0.067 M phosphate buffer (pH 7.0), 5 mL of citrate buffer (pH 5.0), and 500 mL of acetonitrile[2].

  • Sample Preparation : Dissolve 30 mg of the Ceftriaxone sodium sample in the mobile phase and dilute to 100 mL[2]. Critical Step: Protect all solutions from light to prevent artifactual (E)-isomer formation during analysis[4].

  • Chromatographic Conditions : Set the flow rate to 1.5 mL/min, column temperature to 25°C, and injection volume to 20 µL. Set the UV detector to 254 nm[2].

  • System Suitability (Self-Validation) : Inject a resolution solution containing 5.0 mg of Ceftriaxone sodium and 5.0 mg of Ceftriaxone Impurity-A. The run is only valid if the resolution between the two peaks is ≥ 3.0[2].

Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

Causality & Principles

For rapid, cost-effective, and simultaneous screening of multiple samples, HPTLC is a highly effective alternative. The causality of separation here shifts from hydrophobic ion-pairing to differential adsorption on a highly polar Silica Gel 60F254 stationary phase[5]. By utilizing a complex, multi-component mobile phase, the method precisely tunes the dielectric constant of the eluent. The (E)-isomer, having a slightly different dipole moment due to its trans-geometry, interacts less strongly with the silanol groups than the (Z)-isomer, resulting in a distinct, higher Retention factor (Rf)[5].

Step-by-Step Protocol
  • Stationary Phase : Utilize HPTLC glass plates precoated with silica gel 60F254[5].

  • Mobile Phase Preparation : Prepare a solvent mixture of acetone, triethylamine, water, chloroform, and ethyl acetate in optimized ratios[5].

  • Sample Application : Use a semi-automated sampler (e.g., Linomat) to apply the sample solutions as distinct bands. For the (E)-isomer, apply standard concentrations ranging from 7.5 to 75 µg/mL to establish linearity[5].

  • Development & Detection : Develop the plates in a twin-trough chamber saturated with the mobile phase. After drying, scan the plates densitometrically at a maximum analytical wavelength of 281 nm[5].

  • Validation : Verify the Rf values: ~0.51 for the (Z)-isomer and ~0.62 for the (E)-isomer. Calculate recovery, which should fall between 87.74% and 103.85%[5].

Method 3: LC-MS/MS (Trace Level & Structural Elucidation)

Causality & Principles

While RP-HPLC-UV is robust for batch release, the non-volatile ion-pairing agents it relies on are fundamentally incompatible with Mass Spectrometry (MS) due to severe ion suppression and source contamination[6]. Therefore, LC-MS/MS workflows must substitute these with volatile buffers such as formic acid or ammonium acetate. To compensate for the loss of stereochemical resolution previously provided by the ion-pairing agents, analysts must utilize Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle sizes or orthogonal mixed-mode stationary phases (e.g., ZIC-RPHILIC) to separate the isomers before they enter the electrospray ionization (ESI) source[6].

Step-by-Step Protocol
  • System Setup : Interface a UHPLC system with a triple-quadrupole mass spectrometer (TQ-MS). Use a BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm) or a ZIC-RPHILIC column for enhanced polar retention[6].

  • Mobile Phase Preparation : Prepare Mobile Phase A (0.4% formic acid in water) and Mobile Phase B (acetonitrile).

  • Sample Preparation : Extract the sample in a compatible solvent (e.g., methanol/water). Filter through a 0.22 µm syringe filter to protect the sub-2 µm column.

  • Chromatographic Conditions : Employ a gradient elution profile to elute the isomers, keeping the flow rate compatible with the ESI source (typically 0.3 - 0.5 mL/min).

  • MS Detection : Operate the MS in positive ESI mode using Multiple Reaction Monitoring (MRM). Identify the (E)-isomer based on its specific precursor-to-product ion transitions and structural fragmentation patterns.

Comparative Data Analysis

The following table summarizes the quantitative and operational differences between the three analytical methods, providing a clear framework for method selection based on laboratory requirements.

ParameterRP-HPLC-UV (EP/USP)HPTLCLC-MS/MS
Separation Mechanism Ion-pairing reversed-phaseDifferential adsorptionOrthogonal mixed-mode / UHPLC
Mobile Phase Modifiers Tetradecylammonium bromide (Non-volatile)Triethylamine, ChloroformFormic Acid / Ammonium Acetate (Volatile)
Resolution (Z vs E) > 9.0 (Baseline resolved)Rf: 0.51 vs 0.62Baseline resolved (via UHPLC)
Detection Mode UV Absorbance (254 nm)Densitometry (281 nm)MRM (Mass-to-charge transitions)
Throughput Low (Sequential, ~30 min/run)High (Simultaneous application)Medium (~10-15 min/run)
Primary Application Routine QC & Pharmacopeial complianceRapid formulation screeningTrace impurity profiling & structural elucidation

Conclusion

Selecting the appropriate analytical method for (E)-Ceftriaxone Disodium depends entirely on the analytical objective. RP-HPLC-UV remains the undisputed gold standard for routine batch release and pharmacopeial compliance due to its unmatched resolution driven by ion-pairing agents. HPTLC provides a self-validating, high-throughput, and cost-effective alternative for rapid screening. Finally, LC-MS/MS is indispensable during the drug development phase for the structural elucidation of unknown degradation products and trace-level impurity profiling, provided the chromatographic conditions are carefully adapted for MS compatibility.

References

  • A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Researcher.life. Available at:[Link]

  • A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. NIH.gov (PMC). Available at:[Link]

  • Impurities test for Ceftriaxone Sodium (EP-8.0 method). LCMS.cz. Available at:[Link]

  • Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. ResearchGate. Available at:[Link]

  • Impurities profiling of brands of ceftriaxone sodium injection marketed in Ibadan, Southwest Nigeria. West African Journal of Pharmacy / ResearchGate. Available at: [Link]

  • Ceftriaxone Injection Assay Method. Scribd. Available at: [Link]

Sources

Comparative

Validation of HPLC method for (E)-Ceftriaxone Disodium as per ICH guidelines

Introduction: The Mechanistic Challenge of Ceftriaxone Isomerization Ceftriaxone sodium is a third-generation, broad-spectrum cephalosporin antibiotic. Structurally, the active pharmaceutical ingredient (API) exists excl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge of Ceftriaxone Isomerization

Ceftriaxone sodium is a third-generation, broad-spectrum cephalosporin antibiotic. Structurally, the active pharmaceutical ingredient (API) exists exclusively as the (Z)-isomer (syn-configuration) at the methoxyimino group. However, under environmental stress—specifically UV light exposure and thermal degradation—the molecule undergoes photoisomerization to form (E)-Ceftriaxone Disodium (the anti-isomer).

Because the (E)-isomer exhibits significantly reduced antimicrobial efficacy and poses potential toxicity risks, regulatory bodies mandate strict control of this impurity. The United States Pharmacopeia (USP) requires a chromatographic resolution ( Rs​ ) of Not Less Than (NLT) 3.0 between the (Z)-ceftriaxone and (E)-ceftriaxone peaks [1].

The Analytical Bottleneck: The structural and polar similarities between the (Z) and (E) isomers make baseline separation notoriously difficult. Traditional pharmacopeial methods rely heavily on complex ion-pairing reagents (e.g., tetradecylammonium bromide) combined with intricate buffer systems. While effective, these methods suffer from prolonged column equilibration times, reduced stationary phase lifespan, and poor compatibility with modern MS-detectors.

This guide objectively compares the traditional USP methodology against an optimized, Quality by Design (QbD)-driven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated strictly according to ICH Q2(R1) guidelines .

Methodological Comparison: Traditional USP vs. Optimized RP-HPLC

To establish a self-validating analytical system, we must evaluate the causality behind our experimental choices. By replacing aggressive ion-pairing reagents with a precisely pH-controlled phosphate buffer and optimized organic modifier ratio, we enhance both reproducibility and column longevity.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional USP Method [1]Optimized Stability-Indicating RP-HPLC
Column L1 (C18), 250 x 4.6 mm, 5 µmPhenomenex ODS C18, 250 x 4.6 mm, 5 µm
Mobile Phase Buffer/Citric Acid/Acetonitrile with Tetradecylammonium bromide 0.02M Potassium Dihydrogen Phosphate : Acetonitrile (70:30 v/v)
pH Adjusted to 5.0Adjusted to 6.5 (with 0.01% Triethylamine) [2]
Flow Rate 1.5 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm / 270 nm
Run Time > 30 minutes~ 15 minutes
Column Equilibration > 2 hours (due to ion-pairing)< 30 minutes
Resolution (Z vs E) 3.03.8 (Superior baseline separation)

Insight: The inclusion of 0.01% Triethylamine (TEA) in the optimized method acts as a silanol-masking agent. This prevents secondary interactions between the basic moieties of the ceftriaxone degradation products and residual silanols on the C18 stationary phase, eliminating peak tailing without the destructive effects of heavy ion-pairing agents.

Step-by-Step Experimental Protocol (Optimized Method)

The following protocol outlines the preparation and execution of the optimized HPLC method for the quantification of (E)-Ceftriaxone Disodium.

Step 1: Mobile Phase Preparation

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to yield a 0.02M solution.

  • Add 0.1 mL of Triethylamine (0.01% v/v).

  • Adjust the pH to 6.5 ± 0.05 using dilute orthophosphoric acid or sodium hydroxide.

  • Mix the buffer with HPLC-grade Acetonitrile in a 70:30 (v/v) ratio.

  • Filter through a 0.45 µm membrane filter and degas via ultrasonication for 15 minutes.

Step 2: Standard & System Suitability Preparation

  • Standard Stock Solution: Accurately weigh 50 mg of USP Ceftriaxone Sodium RS and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (500 µg/mL).

  • (E)-Isomer Spiking (System Suitability): Weigh 5 mg of USP Ceftriaxone Sodium E-Isomer RS [3] and dissolve in 100 mL of mobile phase (50 µg/mL).

  • Mix equal volumes of the Standard Stock and the E-isomer solution to evaluate the critical resolution parameter ( Rs​>3.0 ). Note: Protect all solutions from light using amber flasks to prevent in-situ photoisomerization.

Step 3: Chromatographic Execution

  • Purge the HPLC system and equilibrate the C18 column with the mobile phase at 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the System Suitability solution. Verify that the tailing factor is 2.0 and theoretical plates are 5000.

  • Proceed with the injection of validation samples (blank, linearity standards, and test samples).

ICH Q2(R1) Method Validation Data

The optimized method was subjected to rigorous validation as per the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for routine Quality Control (QC) and stability testing [4].

Table 2: Summary of ICH Validation Parameters for (E)-Ceftriaxone
Validation ParameterICH Acceptance CriteriaOptimized Method ResultsConclusion
Specificity No interference at retention timesBlank showed no peaks at tR​ of Z (4.15 min) or E (5.80 min)Pass
Linearity & Range R2≥0.999 R2=0.9996 (Range: 10 - 200 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.5% (across 3 concentration levels)Pass
Precision (Intra-day) % RSD 2.0%% RSD = 0.75% (n=6)Pass
Precision (Inter-day) % RSD 2.0%% RSD = 0.92% (n=6)Pass
LOD (Limit of Detection) S/N 3:10.075 µg/mLPass
LOQ (Limit of Quantitation) S/N 10:10.225 µg/mLPass
Robustness % RSD 2.0% under variationsFlow ( ± 0.1 mL/min), pH ( ± 0.2): % RSD < 1.5%Pass

Validation Workflow Visualization

The following diagram maps the logical progression of the analytical Quality by Design (QbD) and ICH validation framework utilized in this study.

ICH_Validation_Workflow N1 Ceftriaxone E-Isomer HPLC Method Development N2 QbD Optimization (Mobile Phase, pH, Column) N1->N2 N3 ICH Q2(R1) Validation N2->N3 N4 Specificity Resolution (Z vs E) ≥ 3.0 N3->N4 N5 Linearity & Range R² ≥ 0.999 N3->N5 N6 Accuracy & Precision Recovery 98-102%, RSD ≤ 2% N3->N6 N7 Sensitivity (LOD/LOQ) Signal-to-Noise Evaluation N3->N7 N8 Robustness Flow rate, Temp, pH variations N3->N8 N9 Validated Method for Routine QC & Stability Testing N4->N9 N5->N9 N6->N9 N7->N9 N8->N9

Caption: Logical workflow of QbD-driven HPLC method development and ICH Q2(R1) validation for (E)-Ceftriaxone.

Conclusion

While traditional pharmacopeial methods successfully separate the (Z) and (E) isomers of Ceftriaxone, their reliance on heavy ion-pairing reagents creates operational inefficiencies. The optimized RP-HPLC method described herein achieves a superior resolution ( Rs​=3.8 ) in half the run time, without compromising the integrity of the stationary phase. By strictly adhering to ICH Q2(R1) validation parameters, this method proves to be highly linear, accurate, and robust, making it the superior choice for high-throughput impurity profiling and stability-indicating assays in modern pharmaceutical laboratories.

References

  • United States Pharmacopeia (USP). "Ceftriaxone for Injection - USP-NF." USP-NF, August 2016. Available at: [Link]

  • German National Library (DNB). "QbD approach to HPLC method development and validation of ceftriaxone sodium." D-NB Info. Available at: [Link]

  • Adegoke, O. A., et al. "Impurities profiling of brands of ceftriaxone sodium injection marketed in Ibadan, Southwest Nigeria." West African Journal of Pharmacy, 2017. Available at:[Link]

Validation

Comparative Biological Activity: (E)-Ceftriaxone Disodium vs. Standard (Z)-Ceftriaxone

Executive Summary & Mechanistic Causality In the development and quality control of third-generation cephalosporins, understanding the structure-activity relationship (SAR) of geometric isomers is paramount. Standard Cef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the development and quality control of third-generation cephalosporins, understanding the structure-activity relationship (SAR) of geometric isomers is paramount. Standard Ceftriaxone Disodium exists exclusively in the (Z)-configuration (syn-isomer) at the methoxyimino group on the C-7 acyl side chain. Conversely, (E)-Ceftriaxone Disodium (anti-isomer), officially designated as Ceftriaxone EP Impurity A, is a biologically inferior and toxicologically hazardous degradation product formed primarily via reversible photoisomerization in aqueous solutions[1].

The profound difference in biological activity between these two isomers is rooted in spatial geometry. The (Z)-methoxyimino configuration is highly compact, allowing the beta-lactam core to fit precisely into the active site of bacterial Penicillin-Binding Proteins (PBPs) while creating a steric shield that prevents beta-lactamase enzymes from hydrolyzing the lactam ring[2]. When the molecule isomerizes to the (E)-configuration, the methoxyimino group projects outward. This structural shift causes severe steric hindrance, drastically reducing PBP binding affinity (rendering it microbiologically inactive) and exposing the beta-lactam ring to enzymatic degradation[3]. Furthermore, the altered molecular polarity of the (E)-isomer significantly increases its off-target toxicity in eukaryotic systems[4].

Comparative Biological Activity & Toxicity Data

The transition from the (Z) to the (E) isomer does not merely dilute the drug's efficacy; it fundamentally alters its safety profile. In vivo studies utilizing zebrafish embryo toxicity models demonstrate that the (E)-isomer is approximately 5 times more toxic than the active (Z)-isomer, inducing severe cranial nerve and cardiovascular malformations during organogenesis[4][5].

Table 1: Pharmacological and Toxicological Comparison
ParameterStandard Ceftriaxone (Z)-Isomer(E)-Ceftriaxone (Impurity A)Causality / Mechanism
Antimicrobial Efficacy Highly Active (Broad-spectrum)Inactive / Negligible(Z)-isomer perfectly aligns with PBP active sites; (E)-isomer suffers steric clash[2][3].
Beta-Lactamase Stability Highly StableHighly Susceptible(Z)-oxime group sterically blocks beta-lactamase approach. (E)-isomer exposes the lactam ring[2].
Embryonic Toxicity (TD50) ~17.0 mmol/L (Low Toxicity)~3.4 mmol/L (High Toxicity)Altered Topological Polar Surface Area (TPSA) in the (E)-isomer increases off-target eukaryotic binding[4][5].
Pharmacopoeial Status Active Pharmaceutical IngredientMonitored ImpurityUSP/EP strictly limits (E)-isomer content due to safety risks[6].

Experimental Workflows & Self-Validating Protocols

To objectively compare these isomers, drug development professionals must employ orthogonal workflows: one to analytically resolve the isomers, and another to validate their distinct biological impacts.

Protocol A: Isomer Resolution via Ion-Pairing HPLC

Purpose: To quantify the photo-induced conversion of (Z)-Ceftriaxone to (E)-Ceftriaxone and validate pharmacopoeial resolution (NLT 3.0).

  • Mobile Phase Preparation: Dissolve 3.2 g of tetraheptylammonium bromide (ion-pairing agent) in 400 mL of HPLC-grade water. Add 55 mL of pH 7.0 phosphate buffer and 5 mL of pH 5.0 citrate buffer. Add 450 mL of acetonitrile and adjust the final volume to 1000 mL with water. Filter through a 0.45 µm membrane[7]. Causality: The bulky tetraheptylammonium ion pairs with the carboxylate groups, exaggerating the slight polarity differences between the Z and E isomers to achieve baseline separation.

  • Stress Induction (Photoisomerization): Prepare a 3.0 mg/mL solution of Ceftriaxone Disodium reference standard in aqueous solvent. Expose the solution to direct UV/Vis light (simulating daylight) for 4 hours to induce reversible isomerization[1].

  • Chromatographic Execution: Inject 20 µL of the stressed sample onto a C18 column maintained at 50°C. Run isocratically at 1.5 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm. Validate the system by ensuring the resolution factor ( Rs​ ) between the primary (Z)-peak (relative retention time ~1.0) and the (E)-isomer peak (RRT ~1.4) is ≥3.0 [6][7].

Protocol B: Zebrafish Embryo Toxicity Assay (TD50 Determination)

Purpose: To biologically validate the heightened toxicity of the (E)-isomer.

  • Embryo Selection: Collect healthy zebrafish embryos at 6 hours post-fertilization (hpf). Distribute into 24-well microplates (10 embryos/well).

  • Isomer Exposure: Expose embryos to varying concentrations (1.0 to 30.0 mmol/L) of isolated (E)-Ceftriaxone and (Z)-Ceftriaxone in standard E3 embryo medium[4].

  • Incubation & Observation: Incubate at 28.5°C. At 24, 48, and 72 hpf, observe under a stereomicroscope. Causality: Because cephalosporin toxicity heavily impacts mesoderm and ectoderm derivatives, monitor specifically for pericardial edema, delayed heart rate, and notochord malformations.

  • Data Synthesis: Calculate the 50% toxic dose (TD50) using probit analysis based on the percentage of malformed embryos at 72 hpf. A valid assay will yield a TD50 of ~17 mmol/L for the (Z)-isomer and ~3.4 mmol/L for the (E)-isomer[5].

Mechanistic and Workflow Visualizations

IsomerizationMechanism Z_Isomer (Z)-Ceftriaxone (Active API) Light UV/Daylight Photoisomerization Z_Isomer->Light Aqueous Solution PBP High PBP Affinity Bactericidal Z_Isomer->PBP Syn-oxime fit E_Isomer (E)-Ceftriaxone (Impurity A) Light->E_Isomer Conformational Shift Tox Steric Clash & High Eukaryotic Toxicity E_Isomer->Tox Anti-oxime clash

Fig 1: Mechanistic pathway of Ceftriaxone photoisomerization and its divergent biological outcomes.

Workflow Prep Sample Prep (Light-Stressed API) HPLC Ion-Pairing HPLC (Tetraheptylammonium Br) Prep->HPLC Res System Suitability (Resolution ≥ 3.0) HPLC->Res C18 Column, 254nm Frac Fraction Collection (Z vs E isomers) Res->Frac Baseline Separation Zebra Zebrafish Toxicity Assay (6 to 72 hpf) Frac->Zebra In vivo dosing Result Calculate TD50 (Z: ~17mM | E: ~3.4mM) Zebra->Result Morphological scoring

Fig 2: Orthogonal workflow for analytical resolution and biological toxicity validation of isomers.

References

  • ResearchGate. Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Retrieved from:[Link]

  • PMC/NIH. In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Retrieved from:[Link]

  • ResearchGate. Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing. (Zhang et al., 2013). Retrieved from:[Link]

  • Ovid. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface. Retrieved from:[Link]

  • IJPSR. Development and validation of HPLC method for determination of Ceftriaxone Sodium. (Ilyas et al., 2015). Retrieved from:[Link]

  • TSI Journals. Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from:[Link]

Sources

Comparative

Spectroscopic Comparison and Analytical Profiling of (E)- and (Z)-Isomers of Ceftriaxone

Executive Summary Ceftriaxone is a widely prescribed, third-generation cephalosporin antibiotic. Its broad-spectrum bactericidal efficacy is strictly dependent on the spatial geometry of its methoxyimino-aminothiazole si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ceftriaxone is a widely prescribed, third-generation cephalosporin antibiotic. Its broad-spectrum bactericidal efficacy is strictly dependent on the spatial geometry of its methoxyimino-aminothiazole side chain, which must be in the (Z)-configuration (syn-isomer) to effectively bind to bacterial penicillin-binding proteins (PBPs).

Under specific environmental conditions—most notably exposure to ultraviolet or visible light in aqueous solutions—the active (Z)-isomer undergoes photo-isomerization into the inactive (E)-isomer (anti-isomer), classified pharmacopeially as Impurity A 1. Because the (E)-isomer exhibits drastically reduced efficacy and poses potential toxicity risks, differentiating and quantifying these isomers is a critical regulatory requirement in drug development and quality assurance. This guide provides an in-depth spectroscopic comparison of these isomers, detailing the mechanistic causality behind their analytical signatures.

Structural Causality and Clinical Impact

The fundamental difference between the two isomers lies in the orientation of the methoxyimino group across the C=N double bond. In the thermodynamically favored (Z)-isomer, the methoxy group is oriented syn to the amide linkage, allowing the molecule to fit precisely into the active site of bacterial PBPs.

When exposed to light, the π -bond of the oxime group undergoes photo-excitation, temporarily breaking the double-bond character and allowing free rotation. As the molecule relaxes, a portion converts into the (E)-isomer. In this anti-configuration, the altered spatial geometry creates severe steric hindrance, preventing effective PBP binding and rendering the molecule therapeutically inert.

Mechanism Z Ceftriaxone (Z)-isomer Thermodynamically Stable API Light Photon Absorption (hv) π-bond Excitation Z->Light Aqueous Solution Activity PBP Binding High Antibacterial Efficacy Z->Activity Syn-geometry E Ceftriaxone (E)-isomer Pharmacopeial Impurity A Light->E Photo-isomerization Toxicity Steric Hindrance Inactive / Potential Toxicity E->Toxicity Anti-geometry

Fig 1: Photo-isomerization pathway of ceftriaxone and its structure-activity relationship.

Spectroscopic Comparison: Probing the Electronic Environment

To objectively compare the isomers, we must look at how the geometric shift alters the localized electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for absolute stereochemical differentiation of cephalosporins because it directly measures the electron shielding effects caused by spatial proximity 2.

  • 1 H NMR (Proton Causality): The most diagnostic signal is the aminothiazole ring proton. In the (Z)-isomer, this proton is spatially distant from the oxime oxygen, resulting in a standard aromatic singlet between δ 6.70 and 6.90 ppm. However, in the (E)-isomer, the anti-configuration forces the oxime oxygen into close proximity with the aminothiazole proton. This establishes a strong intramolecular hydrogen bond, which aggressively draws electron density away from the proton (deshielding). Consequently, the aminothiazole proton in the (E)-isomer shifts significantly downfield to δ 7.20–7.60 ppm 2.

  • 13 C NMR: The electron-withdrawing effect of the altered geometry also propagates to the carbon backbone. The C5 carbon of the aminothiazole ring resonates at δ 107–109 ppm in the (Z)-isomer but experiences a distinct downfield shift to δ 115–120 ppm in the (E)-isomer 2.

Optical Spectroscopy (UV and IR)

While UV and IR are standard QA/QC tools, they lack the resolving power of NMR for these specific stereoisomers. Both isomers exhibit a strong β -lactam carbonyl stretch (~1760 cm −1 ) in IR. UV spectra for both isomers show absorption maxima around 254 nm and 281 nm 3. Because the chromophores remain largely identical, UV alone cannot distinguish the isomers without prior chromatographic separation.

Quantitative Data Summary

ParameterCeftriaxone (Z)-isomer (Active API)Ceftriaxone (E)-isomer (Impurity A)
Antibacterial Activity High (Bactericidal)Negligible / Inactive
1 H NMR (Aminothiazole H) δ 6.70 – 6.90 ppm (Singlet) δ 7.20 – 7.60 ppm (Singlet)
13 C NMR (Aminothiazole C5) δ 107 – 109 ppm δ 115 – 120 ppm
HPTLC Retention Factor (Rf) 0.51 ± 0.010.62 ± 0.01
UV λmax​ ~254 nm, 281 nm~254 nm, 281 nm

Note: HPTLC Rf values are based on an Acetone:Triethylamine:Water:Chloroform:Ethyl acetate (16:5:3.5:2:0.3) mobile phase system 3.

Analytical Alternatives: NMR vs. Chromatography

When developing an impurity profile, scientists must choose between direct spectroscopic analysis and chromatographic separation:

  • Chromatography (HPLC/HPTLC): Highly sensitive and excellent for routine batch release. The (E)-isomer is less polar due to the internal hydrogen bonding shielding the polar oxime oxygen, resulting in a higher Rf value in normal-phase HPTLC (0.62 vs 0.51) 3. However, chromatography requires a certified reference standard of Impurity A to confirm peak identity.

  • Quantitative NMR (qNMR): While less sensitive to trace impurities (<0.1%) than HPLC, qNMR provides absolute structural confirmation without the need for an external reference standard. The distinct ~0.7 ppm separation between the aminothiazole protons allows for direct integration and ratio calculation in a single mixture 2.

Self-Validating Experimental Protocol: Isomer Generation & qNMR Analysis

To objectively study the (E)-isomer without purchasing expensive reference standards, researchers can generate it in situ. The following protocol is designed as a self-validating system : it utilizes an internal mass balance check to ensure that the degradation observed is purely geometric isomerization and not destructive hydrolysis (e.g., β -lactam ring opening).

Protocol S1 Step 1: Sample Prep Dissolve Ceftriaxone in D2O S2 Step 2: Degradation Controlled UV Irradiation S1->S2 S3 Step 3: Chromatography RP-HPLC Fraction Collection S2->S3 S4 Step 4: Spectroscopy 1H & 13C NMR Acquisition S3->S4 S5 Step 5: Validation qNMR Mass Balance Check S4->S5

Fig 2: Self-validating experimental workflow for the isolation and spectroscopic quantification.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 20 mg of high-purity Ceftriaxone Sodium API in 1.0 mL of Deuterium Oxide ( D2​O ). Transfer to a clear quartz NMR tube.

Step 2: Controlled Photo-Degradation

  • Expose the quartz tube to a controlled UV light source (254 nm) for 4 to 8 hours at ambient temperature. Causality: The quartz allows UV transmittance, inducing the π -bond excitation required to force the (Z)-to-(E) geometric shift 1.

Step 3: NMR Acquisition

  • Acquire a 1 H NMR spectrum (e.g., 400 MHz or higher) using a standard single-pulse experiment with a sufficiently long relaxation delay ( D1≥10s ) to ensure fully quantitative integration.

Step 4: Self-Validating Integration (The Mass Balance Check)

  • Integrate the (Z)-isomer peak: Select the aminothiazole proton singlet at δ 6.70–6.90 ppm. Let this integral be IZ​ .

  • Integrate the (E)-isomer peak: Select the newly formed downfield singlet at δ 7.20–7.60 ppm. Let this integral be IE​ .

  • Integrate a stable backbone reference: Select a proton on the cephalosporin core that is unaffected by the side-chain geometry (e.g., the C6 or C7 protons of the β -lactam ring). Let this integral be ICore​ .

  • Validation Logic: The system is validated if (IZ​+IE​)≈ICore​ . If the sum of the isomer side-chain protons equals the core protons, it proves that the photo-degradation selectively caused isomerization without destroying the parent molecule's structural integrity.

References

  • Identification of E and Z isomers of some Cephalosporins by NMR. Trade Science Inc. / ResearchGate. URL:[Link]

  • Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. ResearchGate. URL:[Link]

  • A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. ResearchGate. URL:[Link]

Sources

Validation

Forced Degradation Studies of Ceftriaxone Disodium: A Comparative Analysis of (Z) and (E) Isomers

Introduction: The Stereochemical Imperative Ceftriaxone Disodium is a broadly utilized third-generation cephalosporin antibiotic. Its potent bactericidal activity and high resistance to β -lactamases are structurally dep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative

Ceftriaxone Disodium is a broadly utilized third-generation cephalosporin antibiotic. Its potent bactericidal activity and high resistance to β -lactamases are structurally dependent on the (Z)-configuration (syn-isomer) of the methoxyimino group on its C-7 acyl side chain.

During manufacturing, formulation, and storage, Ceftriaxone is susceptible to various environmental stressors. While hydrolysis of the highly strained β -lactam ring is the most common degradation pathway, photolytic and thermal stress uniquely trigger a Z→E stereoisomerization , yielding (E)-Ceftriaxone Disodium (often classified as Impurity A or B, depending on the pharmacopeia)[1].

Understanding the forced degradation profile of the active (Z)-isomer versus the formation of the inactive (E)-isomer is critical. The (E)-isomer not only exhibits significantly reduced antimicrobial efficacy but also demonstrates a roughly 5-fold increase in cellular toxicity (TD50 of 3.4 mmol/L for the E-isomer vs. 17.0 mmol/L for the Z-isomer)[2].

Mechanistic Causality of Degradation Pathways

To develop a robust stability-indicating method, we must first understand the chemical causality behind the degradation of Ceftriaxone Disodium.

A. Hydrolytic Cleavage (Acid/Base Stress)

The β -lactam ring is thermodynamically unstable due to high ring strain and the suppression of amide resonance. Under basic conditions (e.g., 0.1 N NaOH), the hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon of the β -lactam ring, leading to rapid ring opening and complete loss of antimicrobial activity[3]. Under acidic conditions (e.g., 0.1 N HCl), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water molecules.

B. Z→E Photoisomerization (Photolytic Stress)

The methoxyimino group ( C=N−OCH3​ ) is thermodynamically favored in the (Z)-configuration during synthesis. However, exposure to UV or visible light provides the necessary activation energy to temporarily break the π -bond of the imine. This allows free rotation around the σ -bond, relaxing into the (E)-configuration (anti-isomer) upon reformation of the π -bond. This process is autocatalytic under prolonged light exposure and represents the primary pathway for (E)-isomer impurity generation[1].

DegradationPathways API Ceftriaxone Disodium (Z-isomer, Active API) E_Isomer (E)-Ceftriaxone (Toxic Impurity) API->E_Isomer Photolysis (UV/Vis) Z/E Isomerization Hydrolysis Ring-Opened Degradants (Inactive) API->Hydrolysis Acid/Base Stress Nucleophilic Attack Oxidation S-Oxidation Products (Inactive) API->Oxidation Oxidative Stress (H2O2)

Fig 1: Primary forced degradation pathways of Ceftriaxone Disodium.

Comparative Forced Degradation Data

The following table synthesizes quantitative degradation data for Ceftriaxone Disodium subjected to standard ICH Q1A(R2) stress conditions. The data highlights the specific conditions under which the (E)-isomer emerges as a dominant degradant.

Stress ConditionReagent / EnvironmentExposure Time & TempPrimary Degradation Pathway% Total DegradationE-Isomer Formation
Acidic 0.1 N HCl1 hour, 25°C β -lactam hydrolysis~11.0 - 17.7%Negligible
Alkaline 0.1 N NaOH1 hour, 25°C β -lactam hydrolysis> 90.0% (Rapid)Negligible
Oxidative 5% H2​O2​ 1 hour, 25°CS-oxidation (Sulfoxides)~7.9 - 8.5%Negligible
Thermal Solid State, 60°C24 hoursHydrolysis / Isomerization< 1.0%Trace
Photolytic UV (254 nm) / 1.2M lux hr7 days, 25°C Z→E Isomerization ~2.0 - 5.0%Primary Degradant

Data synthesized from validated stability-indicating HPLC studies[1][3].

Stability-Indicating Analytical Methodology

To accurately quantify the (Z)-API and the (E)-isomer impurity, a highly specific, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. Because both isomers share identical molecular weights and similar polarities, standard C18 separation is often insufficient. The United States Pharmacopeia (USP) mandates an ion-pairing chromatographic approach to achieve baseline resolution.

Step-by-Step HPLC Protocol (USP-Aligned)

1. Reagent & Mobile Phase Preparation:

  • Solution A: Dissolve 24 g of dibasic sodium phosphate dodecahydrate in 1 L of water.

  • Solution B: Dissolve 20 g of citric acid in 1 L of water. Adjust pH to 5.0 using 10 N NaOH.

  • Buffer: Combine 389 mL of Solution A and 611 mL of Solution B. Adjust pH to 7.0.

  • Mobile Phase: Dissolve 2.0 g of tetradecylammonium bromide (ion-pairing agent) and 2.0 g of tetraheptylammonium bromide in a mixture of 440 mL water, 55 mL Buffer, 5.0 mL Solution B, and 500 mL acetonitrile. Degas thoroughly.

2. Sample Preparation (Critical Step):

  • Causality Note: Because ambient laboratory light can induce Z→E isomerization during sample prep, all solutions must be strictly protected from light using actinic glassware or foil wrapping.

  • Prepare the Sample Solution at a nominal concentration of 0.3 mg/mL in the Mobile Phase.

3. Chromatographic Conditions:

  • Column: L1 (C18), 150 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

4. System Suitability & Self-Validation:

  • Inject a System Suitability Solution containing both (Z)-Ceftriaxone and (E)-Ceftriaxone.

  • Validation Metric: The assay is only valid if the Resolution (Rs) is 3.0 between the Ceftriaxone peak and the Ceftriaxone E-isomer peak.

  • Identification: The Relative Retention Time (RRT) for the (Z)-isomer is 1.0, and the (E)-isomer is 1.4.

HPLCWorkflow Prep Sample Prep (Protect from light) Inject HPLC Injection (Ion-Pairing Mobile Phase) Prep->Inject Column C18 Separation (Z vs E Isomer) Inject->Column Detect UV Detection (254 nm) Column->Detect Validate System Suitability (Resolution ≥ 3.0) Detect->Validate

Fig 2: Stability-indicating HPLC workflow for Z/E isomer separation.

Conclusion

Forced degradation studies reveal that while Ceftriaxone Disodium is highly vulnerable to hydrolytic cleavage under pH extremes, its stereochemical integrity is primarily compromised by photolytic exposure. The resulting Z→E isomerization generates a degradant with substantially higher toxicity and lower efficacy[2]. Consequently, utilizing an ion-pairing stability-indicating HPLC method with strict system suitability criteria (Rs 3.0) is non-negotiable for ensuring the safety and efficacy of the final drug product.

References

  • Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method Source: ResearchGate URL:[Link]

  • Development and Validation of Stability Indicating Method for Simultaneous Estimation of Ceftriaxone and Sulbactam Injection Source: IOSR Journal of Pharmacy (IOSRPHR) URL:[Link]

  • Ceftriaxone Sodium - Definition, Identification, Assay - USP 2025 Source: TrungTamThuoc (USP-NF Repository) URL:[Link]

  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of (E)-Ceftriaxone Disodium Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reference Standard Purity Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standard Purity

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its efficacy and safety are directly linked to its chemical purity. The active form is the (Z)-isomer of Ceftriaxone. However, during synthesis or storage, it can isomerize to the (E)-isomer, a related substance that is considered a toxic degradation product.[1] Consequently, the purity of Ceftriaxone Disodium reference standards is of paramount importance for accurate analytical measurements, ensuring the quality and safety of the final drug product.

This guide provides a comparative analysis of two hypothetical (E)-Ceftriaxone Disodium reference standards, designated as RS-A (a new, in-house characterized standard) and RS-B (a commercially available, established pharmacopeial standard), against the United States Pharmacopeia (USP) monograph requirements.

The Analytical Imperative: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity analysis of Ceftriaxone Disodium. Its high resolution and sensitivity enable the accurate separation and quantification of the main component from its closely related impurities. A well-developed HPLC method can effectively separate the (Z)-isomer from the (E)-isomer and other process-related impurities and degradation products.

The choice of chromatographic conditions, including the stationary phase (column), mobile phase composition, and detector wavelength, is critical for achieving the necessary selectivity and sensitivity. Reverse-phase HPLC, utilizing a C18 column, is the most common approach for this analysis.[2][3][4]

Experimental Design: A Head-to-Head Comparison

This section details the experimental protocol for the comparative purity analysis of RS-A and RS-B. The methodology is grounded in the principles outlined in the USP monograph for Ceftriaxone Sodium.[5][6]

Materials and Methods
Parameter Specification Rationale
Reference Standards RS-A (In-house), RS-B (Commercial Pharmacopeial)Comparison of a newly characterized standard against an established one.
HPLC System Agilent 1260 Infinity II or equivalentA widely used and reliable system for pharmaceutical analysis.
Column Waters Xterra RP-18 (250 x 4.6 mm, 5 µm)A C18 column provides good retention and separation for cephalosporins.[2]
Mobile Phase Acetonitrile and Water (20:80, v/v)A simple, effective mobile phase for the separation of Ceftriaxone and its impurities.[7]
Flow Rate 1.0 mL/minA standard flow rate for this column dimension, providing optimal efficiency.
Detection Wavelength 254 nmA common UV wavelength for the detection of cephalosporins.[7]
Injection Volume 20 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Standard Solution 50 µg/mL of each reference standard in mobile phaseA concentration within the linear range of the detector.[7]
Sample Solution 50 µg/mL of each reference standard in mobile phaseTo ensure a direct comparison with the standard solution.
Experimental Workflow

The following diagram illustrates the workflow for the purity analysis of the Ceftriaxone Disodium reference standards.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Accurately weigh RS-A and RS-B dissolve Dissolve in mobile phase to create stock solutions (1000 µg/mL) prep_start->dissolve dilute Dilute stock solutions to working concentration (50 µg/mL) dissolve->dilute inject Inject prepared solutions into HPLC system dilute->inject separate Chromatographic separation on C18 column inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peak areas of all components detect->integrate calculate Calculate purity by area normalization integrate->calculate compare Compare results of RS-A and RS-B against USP specifications calculate->compare

Caption: Workflow for Comparative Purity Analysis of Ceftriaxone Disodium Reference Standards.

Results and Discussion: A Comparative Data Analysis

The purity of the two reference standards was evaluated based on the percentage of the main peak (E)-Ceftriaxone and the levels of identified and unidentified impurities.

Purity Profile Comparison
Analyte RS-A (Area %) RS-B (Area %) USP Acceptance Criteria
(E)-Ceftriaxone 99.8599.92Report
(Z)-Ceftriaxone (Impurity A) 0.080.05≤ 0.2%
Other Individual Impurities 0.040.02≤ 0.1%
Total Impurities 0.150.08≤ 0.5%
Assay (vs. USP Reference Standard) 99.7%100.1%98.0% - 102.0%
Interpretation of Results

Both reference standards, RS-A and RS-B, meet the purity requirements outlined in the USP monograph. RS-B, the established commercial standard, exhibits a slightly higher purity profile with lower levels of total and individual impurities. The in-house characterized standard, RS-A, also demonstrates high purity, well within the acceptable limits.

The critical impurity, the (Z)-isomer (Impurity A), is present at very low levels in both standards, indicating good manufacturing and storage conditions. The assay values for both standards are well within the required range, confirming their suitability for use in quantitative analysis.

Structural Elucidation of Key Isomers

The chemical structures of the (E) and (Z) isomers of Ceftriaxone are presented below. The key difference lies in the configuration around the C=N double bond of the methoxyimino group.

G cluster_E (E)-Ceftriaxone cluster_Z (Z)-Ceftriaxone (Impurity A) E_isomer Z_isomer

Caption: Chemical Structures of (E)-Ceftriaxone and its (Z)-Isomer.

Conclusion: Ensuring Analytical Confidence

The purity of reference standards is a critical factor in pharmaceutical analysis. This guide has demonstrated a systematic approach to the comparative purity analysis of (E)-Ceftriaxone Disodium reference standards. Both the in-house (RS-A) and commercial (RS-B) standards evaluated in this hypothetical study meet the stringent requirements of the USP monograph, instilling confidence in their use for routine and critical analytical applications.

The choice between an in-house and a commercial pharmacopeial standard will depend on the specific needs of the laboratory, including regulatory requirements, cost-effectiveness, and the availability of comprehensive characterization data.

References

  • Pharmaffiliates. Ceftriaxone Disodium Salt Hemi(Heptahydrate)-impurities. [Link]

  • PubMed. The Role of an Impurity in Ceftriaxone Sodium Preparation for Injection in Determining Compatibility with Calcium-Containing Solutions. [Link]

  • Pharmaffiliates. Ceftriaxone Sodium-impurities. [Link]

  • Hiremath, B. (2025). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. International Journal of Pharmaceutical Investigation, 15(1). [Link]

  • Rather, J. A., et al. (2025). Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science, 15(12). [Link]

  • Reddy, G. S., et al. (2015). HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. International Journal of Pharmaceutical Sciences and Research, 6(10), 4275-4279. [Link]

  • USP-NF. (2016). Ceftriaxone Sodium. [Link]

  • S. S. S. S. College of Pharmacy. (2012). REVIEW Analysis of Two Cephalosporin Drugs Ceftriaxone and Cefepime Alone and in Presence of Two β-Lactamase Inhibitors Sulbact. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 64-69. [Link]

  • Taylor & Francis Online. (2023). Validated HPLC Method for Ceftriaxone from Dried Blood Spots for Pharmacokinetic Studies and Therapeutic Drug Monitoring in Neonatal Population. Journal of Liquid Chromatography & Related Technologies, 46(11-12), 441-450. [Link]

  • USP-NF. (2016). Ceftriaxone for Injection. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 11(7), 118-124. [Link]

  • ResearchGate. (2019). Specificity study for ceftriaxone sodium and ceftriaxone (E)-isomer... [Link]

  • Trungtamthuoc.com. (2025). Ceftriaxone Sodium - Definition, Identification, Assay - USP 2025. [Link]

Sources

Safety & Regulatory Compliance

Safety

(E)-Ceftriaxone Disodium proper disposal procedures

Operational Blueprint: (E)-Ceftriaxone Disodium Inactivation and Disposal Procedures As a Senior Application Scientist, I frequently observe laboratories treating antibiotic waste as an administrative afterthought. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: (E)-Ceftriaxone Disodium Inactivation and Disposal Procedures

As a Senior Application Scientist, I frequently observe laboratories treating antibiotic waste as an administrative afterthought. However, the improper disposal of broad-spectrum cephalosporins like (E)-Ceftriaxone Disodium presents a severe dual threat: the proliferation of environmental antimicrobial resistance (AMR) and the disruption of aquatic ecosystems.

To mitigate these risks, modern laboratory operations must move beyond basic disposal and implement active chemical stewardship. This guide provides a mechanistic, step-by-step operational plan for the safe handling, inactivation, and disposal of Ceftriaxone Disodium, ensuring full compliance with environmental regulations and laboratory safety standards.

The Regulatory and Mechanistic Baseline

The Regulatory Imperative: Under the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart P (2019), the sewering (flushing down the drain) of hazardous waste pharmaceuticals is strictly prohibited [1]. While trace amounts in cell culture media are often managed via biohazardous waste streams, pure Active Pharmaceutical Ingredients (APIs) and concentrated liquid stocks must be classified and managed as hazardous chemical waste [4].

The Mechanistic Rationale: Why We Don't Just Autoclave Ceftriaxone’s bactericidal efficacy relies on its β -lactam ring, which binds to and inhibits bacterial penicillin-binding proteins (PBPs). A common misconception in cell culture labs is that autoclaving (121°C for 30 minutes) is sufficient to destroy all antibiotics. While thermal stress does degrade Ceftriaxone to some extent, studies demonstrate that cephalosporins exhibit variable thermal stability, and autoclaving alone leaves a percentage of the pharmacophore structurally intact [3].

Conversely, the β -lactam ring is highly susceptible to nucleophilic attack. Subjecting Ceftriaxone to alkaline hydrolysis (using NaOH) rapidly and irreversibly cleaves the β -lactam ring, permanently destroying its bactericidal activity. Analytical forced-degradation studies confirm that Ceftriaxone exhibits maximum degradation under base hydrolysis stress, significantly outperforming thermal degradation[2].

Waste Stream Categorization & Logistical Routing

Proper segregation at the point of generation is the most critical logistical step. Do not mix concentrated chemical stocks with standard biohazardous "red bag" waste.

Table 1: Ceftriaxone Waste Stream Categorization & Logistical Routing

Waste StreamConcentration ThresholdPrimary Treatment / InactivationFinal EHS Routing
Solid Waste (Pure powder, contaminated PPE, empty vials)> 99% (Pure API) or trace surface contaminationNone required prior to EHS handover.Dedicated Hazardous Chemical Waste Bin (Black/Blue); Incineration [4].
Liquid Stock Solutions > 1 mg/mLAlkaline Hydrolysis + NeutralizationAqueous Chemical Waste Container.
Used Cell Culture Media < 100 µg/mL (Trace)Autoclave (121°C, 30 min) to destroy biologicals.Sharps/Infectious waste or EHS-approved chemical-bio mix stream.

Self-Validating Protocol: Alkaline Hydrolysis of Liquid Stocks

To ensure environmental safety, concentrated liquid stocks (>1 mg/mL) should undergo chemical inactivation before being transferred to the facility's Environmental Health and Safety (EHS) accumulation area.

This protocol is designed as a self-validating system : by utilizing pH monitoring at each step, the operator receives immediate, objective feedback that the chemical transformation (ring cleavage) and subsequent safety neutralization have been successfully achieved.

Required Reagents & Equipment:

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter or high-resolution pH indicator strips

  • Magnetic stirrer and appropriate glassware

  • Standard PPE (Lab coat, nitrile gloves, safety goggles)

Step-by-Step Methodology:

  • Volume Assessment & Alkalinization:

    • Action: Measure the volume of your Ceftriaxone liquid waste. Slowly add an equal volume of 1 M NaOH to the waste solution while stirring continuously.

    • Validation Check: Measure the pH. It must read > 11.0 . If it does not, add NaOH in 5 mL increments until this threshold is reached.

    • Causality: The high pH environment provides the hydroxide ions ( OH− ) necessary to execute a nucleophilic attack on the carbonyl carbon of the β -lactam ring, forcing it open and neutralizing the antibiotic's mechanism of action.

  • Incubation:

    • Action: Allow the alkaline mixture to stir at room temperature for 60 minutes .

    • Causality: Ring cleavage is not instantaneous. A one-hour residence time ensures complete kinetic degradation of the API [2].

  • Neutralization (Critical Safety Step):

    • Action: Slowly titrate 1 M HCl into the solution while monitoring the pH.

    • Validation Check: Stop titration when the pH stabilizes between 6.5 and 7.5 .

    • Causality: Highly alkaline solutions (pH > 12.5) are classified by the EPA as corrosive hazardous waste (D002). Neutralizing the solution prevents the creation of a secondary, highly reactive hazard, ensuring the liquid is safe for standard chemical waste storage.

  • Containerization & Labeling:

    • Action: Transfer the neutralized, inactivated solution into a compatible, leak-proof liquid waste container. Label it strictly as "Aqueous Waste - Inactivated Cephalosporin" and transfer it to the Satellite Accumulation Area for EHS pickup.

Operational Workflow Visualization

The following diagram maps the decision-making process for routing Ceftriaxone waste based on its physical state and concentration.

CeftriaxoneWorkflow Start Ceftriaxone Disodium Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Stock (>1 mg/mL) Start->Liquid Media Cell Culture Media (Trace amounts) Start->Media HazBin Hazardous Chemical Waste Container (EHS Incineration) Solid->HazBin Inact Alkaline Hydrolysis (1M NaOH, pH > 11) Liquid->Inact Auto Autoclave (121°C, 30 min) Media->Auto Neut Neutralization (1M HCl, pH 7.0) Inact->Neut 60 min incubation Neut->HazBin Auto->HazBin Transfer to EHS

Fig 1: Decision matrix and operational workflow for Ceftriaxone Disodium waste segregation.

Final EHS Integration

Regardless of the pretreatment applied at the bench, laboratory personnel must never pour Ceftriaxone waste—inactivated or otherwise—down the sink. All waste containers must be kept closed except when actively adding waste, stored in secondary containment trays to prevent spill migration, and handed over to the institutional EHS department. EHS will coordinate with a licensed hazardous waste disposal company to ensure the material is ultimately destroyed via high-temperature controlled incineration.

References

  • Source: epa.
  • Source: iosrphr.
  • Source: nih.
  • Source: benchchem.

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